molecular formula C93H160N20O29 B15562813 Maximin H5

Maximin H5

Cat. No.: B15562813
M. Wt: 2022.4 g/mol
InChI Key: BUMACWDGTIFQAZ-WIXHNTGMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maximin H5 is a useful research compound. Its molecular formula is C93H160N20O29 and its molecular weight is 2022.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C93H160N20O29

Molecular Weight

2022.4 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C93H160N20O29/c1-24-51(21)71(94)87(135)102-54(29-42(3)4)79(127)97-40-67(118)113-28-26-27-64(113)86(134)111-74(50(19)20)89(137)104-55(30-43(5)6)77(125)95-38-65(116)98-57(32-45(9)10)82(130)109-73(49(17)18)90(138)107-63(41-114)85(133)101-61(37-70(123)124)84(132)112-76(53(23)115)92(140)105-58(33-46(11)12)80(128)99-59(35-68(119)120)81(129)100-60(36-69(121)122)83(131)110-72(48(15)16)88(136)103-56(31-44(7)8)78(126)96-39-66(117)108-75(52(22)25-2)91(139)106-62(93(141)142)34-47(13)14/h42-64,71-76,114-115H,24-41,94H2,1-23H3,(H,95,125)(H,96,126)(H,97,127)(H,98,116)(H,99,128)(H,100,129)(H,101,133)(H,102,135)(H,103,136)(H,104,137)(H,105,140)(H,106,139)(H,107,138)(H,108,117)(H,109,130)(H,110,131)(H,111,134)(H,112,132)(H,119,120)(H,121,122)(H,123,124)(H,141,142)/t51-,52-,53+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,71-,72-,73-,74-,75-,76-/m0/s1

InChI Key

BUMACWDGTIFQAZ-WIXHNTGMSA-N

Origin of Product

United States

Foundational & Exploratory

The Origin and Characteristics of Maximin H5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Anionic Antimicrobial Peptide from Bombina maxima

Maximin H5 is a notable anionic antimicrobial peptide, first identified and isolated from the skin secretions of the Bombina maxima toad, commonly known as the Chinese red-bellied toad.[1][2] This peptide is a fascinating subject for researchers in drug development due to its unique anionic properties, a relatively uncommon trait among the vast diversity of antimicrobial peptides found in amphibians. This technical guide provides a comprehensive overview of the origin, biochemical properties, and discovery methodology of this compound.

Biochemical Profile of this compound

This compound is a 20-amino-acid-long peptide with a molecular weight of approximately 2.0 kDa. Its primary structure, ILGPVLGLVSDTLDDVLGIL-NH2, is characterized by the presence of three aspartic acid residues and a notable absence of basic amino acid residues, which imparts a net negative charge to the peptide, classifying it as an anionic antimicrobial peptide.[1]

PropertyValueReference
Amino Acid Sequence ILGPVLGLVSDTLDDVLGIL-NH2[1]
Molecular Weight ~2.0 kDa
Net Charge Anionic[1]
Source Organism Bombina maxima (Chinese red-bellied toad)[1][2]

Antimicrobial Activity

Initial studies have demonstrated that this compound exhibits selective antimicrobial activity. It has been shown to be effective against the Gram-positive bacterium Staphylococcus aureus. However, in the same studies, it did not show activity against other tested bacterial and fungal strains.[1] The presence of metal ions such as Zn2+ and Mg2+ did not enhance its antimicrobial potency.[1]

Target OrganismStrainMIC (μM)Reference
Staphylococcus aureusNot Specified>100[1]
Escherichia coliNot Specified>100[1]
Candida albicansNot Specified>100[1]
Bacillus subtilisNot Specified>100[1]
Pseudomonas aeruginosaNot Specified>100[1]

Experimental Protocols

The discovery and characterization of this compound involved a combination of peptide isolation from natural sources and molecular cloning techniques.

Isolation of this compound from Skin Secretions

While the specific detailed protocol for this compound isolation is part of a broader peptide discovery effort from Bombina maxima skin secretions, a general workflow can be outlined as follows:

  • Stimulation and Collection of Skin Secretions: The toads are stimulated to release their skin secretions, often through a mild, non-harmful method. The secretions are then collected.

  • Initial Purification: The collected secretions are typically subjected to an initial purification step, such as Sep-Pak C18 cartridge chromatography, to separate the peptide fraction from other components.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The peptide-rich fraction is then further purified using a series of RP-HPLC steps on different columns (e.g., C18, C4) with varying hydrophobicity. A gradient of an organic solvent (e.g., acetonitrile) in an aqueous acidic solution (e.g., trifluoroacetic acid) is used to elute the peptides based on their hydrophobicity.

  • Peptide Identification: The fractions are collected and screened for antimicrobial activity. The primary structure of the active peptide is then determined using techniques like Edman degradation and mass spectrometry.

cDNA Library Construction and Screening

The genetic precursor of this compound was identified through the construction and screening of a cDNA library from the skin of Bombina maxima.

  • RNA Extraction: Total RNA is extracted from the skin tissue of Bombina maxima.

  • mRNA Purification: Messenger RNA (mRNA) is isolated from the total RNA, typically by exploiting its poly(A) tail.

  • cDNA Synthesis: The purified mRNA is used as a template for reverse transcriptase to synthesize the first strand of complementary DNA (cDNA). The second strand is then synthesized to create double-stranded cDNA.

  • Vector Ligation and Transformation: The double-stranded cDNA is ligated into a suitable cloning vector (e.g., a plasmid). The recombinant vectors are then transformed into a host organism, typically E. coli, to create a cDNA library.

  • Library Screening: The cDNA library is screened using a probe designed from a known, related antimicrobial peptide sequence. Positive clones are then sequenced to identify the full-length cDNA encoding the precursor protein. In the case of this compound, it was discovered that its coding sequence is located on the same precursor protein as another antimicrobial peptide, maximin 3.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial activity of the purified or synthesized peptide is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Preparation of Peptide Dilutions: A series of twofold dilutions of the this compound peptide are prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: The test microorganism is cultured to a specific density (e.g., 10^5 CFU/mL) in the same broth.

  • Inoculation: Each well containing the peptide dilution is inoculated with the microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

Visualizations

Workflow for the Discovery of this compound

Discovery_Workflow cluster_collection Collection and Initial Processing cluster_purification Peptide Purification cluster_characterization Peptide Characterization cluster_molecular Molecular Identification Toad Bombina maxima Stimulation Stimulation of Skin Secretion Toad->Stimulation Collection Collection of Secretions Stimulation->Collection Initial_Purification Initial Purification (e.g., Sep-Pak C18) Collection->Initial_Purification RP_HPLC Reversed-Phase HPLC Initial_Purification->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Antimicrobial_Screening Antimicrobial Screening Fraction_Collection->Antimicrobial_Screening Structure_Determination Structure Determination (Edman Degradation, Mass Spectrometry) Antimicrobial_Screening->Structure_Determination Maximin_H5 This compound Structure_Determination->Maximin_H5 Identified this compound RNA_Extraction RNA Extraction from Skin cDNA_Library cDNA Library Construction RNA_Extraction->cDNA_Library Library_Screening Library Screening cDNA_Library->Library_Screening Sequencing Sequencing of Positive Clones Library_Screening->Sequencing Sequencing->Maximin_H5 Identified Precursor Gene Carpet_Model cluster_membrane Bacterial Cell Membrane cluster_steps Mechanism Steps Lipid Bilayer Lipid Bilayer Step1 1. Electrostatic Attraction: Anionic peptides accumulate near the negatively charged bacterial membrane. Step2 2. Carpet Formation: Peptides align on the membrane surface, forming a 'carpet'-like layer. Step1->Step2 Step3 3. Membrane Destabilization: At a critical concentration, the peptide carpet disrupts the lipid bilayer integrity. Step2->Step3 Step4 4. Pore Formation and Lysis: Transient pores are formed, leading to leakage of cellular contents and cell death. Step3->Step4 Cell Lysis Cell Lysis Step4->Cell Lysis This compound Peptides This compound Peptides This compound Peptides->Step1

References

The Amphibian Arsenal: A Technical Guide to Antimicrobial Peptides from Bombina maxima

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. The skin secretions of amphibians have emerged as a rich and diverse source of antimicrobial peptides (AMPs), key components of their innate immune system. This technical guide focuses on the antimicrobial peptides isolated from the giant fire-bellied toad, Bombina maxima. This anuran species harbors a potent arsenal (B13267) of peptides with broad-spectrum antimicrobial activity, offering promising templates for the development of new anti-infective drugs. This document provides a comprehensive overview of the major AMP families from Bombina maxima, their biological activities, mechanisms of action, and the experimental protocols for their study.

Families of Antimicrobial Peptides from Bombina maxima

The skin secretion of Bombina maxima contains several families of antimicrobial peptides, primarily categorized as maximins and their related peptides. These peptides are synthesized as precursor proteins, which are then processed to release the mature, active peptides.[1][2]

  • Maximins: This family is structurally related to the bombinin-like peptides (BLPs). Two main groups of maximins have been identified. The first group includes maximins 1, 2, 3, 4, and 5.[1] These peptides exhibit potent, broad-spectrum antimicrobial activity and, in some cases, cytotoxic activity against tumor cells and even anti-HIV activity, as observed with maximin 3.[1][3]

  • Maximins H: This group of peptides is homologous to bombinin H peptides.[1] Notably, some maximin H peptides are anionic, such as maximin H5, which is unusual for antimicrobial peptides that are typically cationic.[4] this compound has shown activity against Gram-positive bacteria like Staphylococcus aureus.[4]

  • Maximins S: This is another novel group of peptides identified from Bombina maxima. The precursors for these peptides can contain tandem repeats of different maximin S sequences.[5] Their antimicrobial spectrum appears to be more specific, with maximin S4 showing activity against Mycoplasma but not against a range of other bacteria and fungi.[5][6]

The remarkable diversity of these peptides is thought to be driven by rapid evolution, allowing the toad to adapt to a wide range of microbial threats in its environment.[2]

Quantitative Antimicrobial Activity

The efficacy of antimicrobial peptides is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The following tables summarize the available MIC data for various peptides from Bombina maxima against a panel of Gram-positive and Gram-negative bacteria, and fungi.

PeptideGram-Positive BacteriaMIC (µg/mL)Reference
Maximin 5Staphylococcus aureus ATCC 259233.6[7]
Maximin 5Bacillus megaterium12[7]
This compoundStaphylococcus aureus-[4]
PeptideGram-Negative BacteriaMIC (µg/mL)Reference
Maximin 5Bacillus pyocyaneus CMCCB101047.2[7]
Maximin 5Bacillus dysenteriae12[7]
Maximin 5Klebsiella pneumoniae3.6[7]
Maximin 5Escherichia coli ATCC 25922Inactive[7]
PeptideFungiMIC (µg/mL)Reference
Maximin 5Candida albicans ATCC 20021.2[7]
Maximin 5Aspergillus flavus IFFI 401512[7]
Maximin 5Penicillium uticale IFFI 200112[7]
PeptideOther MicroorganismsMIC (µM)Reference
Maximin S4Mycoplasma humenis46[6]
Maximin S4Ureaplasma urealyticum46[6]

Mechanism of Action: Disrupting the Microbial Membrane

The primary mechanism of action for most antimicrobial peptides, including those from Bombina maxima, is the disruption of the microbial cell membrane's integrity. This interaction is initially driven by electrostatic forces between the typically cationic peptides and the negatively charged components of the microbial cell envelope. Following this initial binding, the peptides insert into the lipid bilayer, leading to the formation of pores or other membrane defects. This results in the leakage of essential intracellular contents and ultimately, cell death. Several models have been proposed to describe this process:

Antimicrobial Peptide Mechanism of Action cluster_0 Membrane Interaction Models Barrel-Stave Barrel-Stave Model Peptides form a barrel-like pore Toroidal Pore Toroidal Pore Model Peptides and lipids form the pore lining Carpet Carpet Model Peptides disrupt the membrane like a detergent AMPs Antimicrobial Peptides Bacterial_Membrane Bacterial Cell Membrane AMPs->Bacterial_Membrane Electrostatic Attraction Pore_Formation Pore Formation & Membrane Disruption Bacterial_Membrane->Pore_Formation Peptide Insertion Pore_Formation->Barrel-Stave Pore_Formation->Toroidal Pore Pore_Formation->Carpet Cell_Death Cell Death Pore_Formation->Cell_Death Leakage of Cellular Contents

Caption: General mechanism of action for antimicrobial peptides.

  • Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane and aggregate to form a pore, similar to the staves of a barrel. The hydrophobic regions of the peptides face the lipid core of the membrane, while the hydrophilic regions line the aqueous channel.[8][9][10][11]

  • Toroidal Pore Model: Here, the peptides also insert into the membrane, but they induce the lipid monolayers to bend inward, creating a pore that is lined by both the peptides and the head groups of the lipid molecules.[9][10][12][13][14][15]

  • Carpet Model: In this scenario, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the eventual disintegration of the membrane.[16][17][18]

Experimental Protocols

Peptide Isolation and Purification from Skin Secretions

The following is a generalized protocol for the isolation and purification of antimicrobial peptides from Bombina maxima skin secretions.

Peptide Purification Workflow cluster_workflow Purification Protocol Collection 1. Collection of Skin Secretions (e.g., mild electrical stimulation or norepinephrine (B1679862) injection) Extraction 2. Initial Extraction (e.g., acidification and centrifugation) Collection->Extraction SPE 3. Solid-Phase Extraction (SPE) (e.g., C18 Sep-Pak cartridges) Extraction->SPE RP-HPLC1 4. First-Pass Reversed-Phase HPLC (e.g., C18 column with a water/acetonitrile (B52724) gradient) SPE->RP-HPLC1 Fraction_Collection 5. Fraction Collection RP-HPLC1->Fraction_Collection Activity_Screening 6. Antimicrobial Activity Screening (e.g., MIC assay against test strains) Fraction_Collection->Activity_Screening RP-HPLC2 7. Second-Pass RP-HPLC of Active Fractions (using a different column or gradient for higher purity) Activity_Screening->RP-HPLC2 Active Fractions MS_Analysis 8. Mass Spectrometry (MS) (for molecular weight determination) RP-HPLC2->MS_Analysis Sequencing 9. Amino Acid Sequencing (e.g., Edman degradation or MS/MS) MS_Analysis->Sequencing

Caption: A typical workflow for the purification of antimicrobial peptides.

Detailed Steps:

  • Collection of Skin Secretions: Secretions are obtained from Bombina maxima specimens. A common and humane method involves mild, non-invasive electrical stimulation or the administration of norepinephrine to induce the release of granular gland contents.[19][20] The secretions are then collected by rinsing the dorsal skin with deionized water.

  • Initial Extraction: The collected secretions are acidified (e.g., with trifluoroacetic acid) to inactivate proteases and centrifuged to remove cellular debris.

  • Solid-Phase Extraction (SPE): The supernatant is passed through a C18 Sep-Pak cartridge to bind the peptides. The cartridge is washed to remove salts and other hydrophilic contaminants, and the peptides are then eluted with a solvent such as acetonitrile.[19][20]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The peptide-containing eluate from SPE is subjected to RP-HPLC on a C18 column. A linear gradient of increasing acetonitrile concentration in water (both containing a small amount of trifluoroacetic acid) is used to separate the peptides based on their hydrophobicity.[19][20]

  • Antimicrobial Activity Screening: The collected fractions from RP-HPLC are screened for antimicrobial activity using a standard assay, such as the broth microdilution method, against indicator organisms like Escherichia coli and Staphylococcus aureus.[19][20]

  • Further Purification: Fractions exhibiting antimicrobial activity are subjected to further rounds of RP-HPLC, often using a different column (e.g., C4 or C8) or a shallower acetonitrile gradient to achieve higher purity.

  • Structural Characterization: The purified peptides are characterized by mass spectrometry to determine their molecular weights and by Edman degradation or tandem mass spectrometry (MS/MS) to determine their amino acid sequences.[19][20]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the MIC of antimicrobial peptides.[21][22][23][24]

Materials:

  • Test antimicrobial peptide

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile 96-well microtiter plates

  • Sterile deionized water or other suitable solvent for the peptide

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select several colonies of the test bacterium and suspend them in MHB.

    • Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of the antimicrobial peptide in a suitable sterile solvent.

    • Perform serial two-fold dilutions of the peptide stock solution in MHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well containing the peptide dilutions. This will bring the final volume in each well to 100 µL and the bacterial concentration to approximately 2.5 x 10^5 CFU/mL.

    • Include a positive control well (bacteria in MHB without peptide) and a negative control well (MHB only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Interpretation:

    • The MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Conclusion and Future Directions

The antimicrobial peptides from Bombina maxima represent a valuable resource for the discovery of new anti-infective agents. Their diversity, potent activity, and multifaceted mechanisms of action make them attractive candidates for further investigation and development. Future research should focus on:

  • Comprehensive Screening: Systematically screening the full peptidome of Bombina maxima against a wider range of clinically relevant pathogens, including multidrug-resistant strains.

  • Structure-Activity Relationship Studies: Synthesizing peptide analogs to identify the key structural features responsible for antimicrobial activity and to optimize their potency and selectivity.

  • Toxicology and Preclinical Studies: Evaluating the toxicity of promising peptide candidates in vitro and in vivo to assess their therapeutic potential.

  • Synergy Studies: Investigating the synergistic effects of these peptides with conventional antibiotics to explore combination therapies that could enhance efficacy and combat resistance.

By leveraging the insights and methodologies outlined in this guide, researchers can further unlock the therapeutic potential of the antimicrobial peptides from Bombina maxima in the ongoing fight against infectious diseases.

References

Unveiling Maximin H5: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maximin H5, an anionic antimicrobial peptide, was first identified in the skin secretions of the Giant fire-bellied toad, Bombina maxima. This peptide has garnered significant interest within the scientific community due to its potent antimicrobial properties, particularly against Gram-positive bacteria, and its emerging potential as an anticancer agent. This technical guide provides a comprehensive overview of the discovery, isolation, and detailed characterization of this compound. It includes in-depth experimental protocols, a summary of its biological activities, and a visualization of its proposed mechanism of action, offering a valuable resource for researchers in the fields of antimicrobial drug discovery and cancer therapeutics.

Discovery and Primary Structure

This compound was discovered through the analysis of a cDNA library constructed from the skin of Bombina maxima. The peptide is anionic, a relatively uncommon characteristic for antimicrobial peptides which are typically cationic. Its primary structure consists of a 20-amino acid sequence: ILGPVLGLVSDTLDDVLGIL-NH2.[1] This sequence reveals the presence of three aspartate residues, contributing to its negative charge, and a notable absence of basic amino acid residues.[1]

Isolation from Natural Source

The isolation of this compound from the skin secretions of Bombina maxima is a multi-step process involving several chromatographic techniques to separate it from a complex mixture of other peptides and proteins.

Experimental Protocol: Purification of this compound

This protocol outlines a representative multi-step chromatographic procedure for the purification of this compound from the skin secretions of Bombina maxima.

1. Skin Secretion Collection:

  • Skin secretions are obtained from Bombina maxima specimens.

  • The collected secretions are lyophilized and stored at -20°C until further processing.

2. Initial Fractionation (Anion Exchange Chromatography):

  • Column: DEAE-Sephadex A-50 column.

  • Equilibration Buffer: 0.1 M phosphate (B84403) buffer, pH 7.8.

  • Procedure:

    • The lyophilized skin secretion is dissolved in the equilibration buffer and loaded onto the column.

    • The column is washed with the equilibration buffer to remove unbound components.

    • Fractions with antimicrobial activity are collected for the next step.

3. Size Exclusion Chromatography:

  • Column: Sephadex G-50 gel filtration column (e.g., 2.6 x 100 cm).

  • Mobile Phase: 0.15 M phosphate buffer solution, pH 7.8.

  • Flow Rate: 18 ml/h.

  • Procedure:

    • The pooled active fractions from the anion exchange step are concentrated and applied to the Sephadex G-50 column.

    • Elution is performed with the mobile phase.

    • Fractions are monitored for absorbance at 280 nm, and those corresponding to the molecular weight range of this compound (approximately 2 kDa) and exhibiting antimicrobial activity are collected.

4. Cation Exchange Chromatography (to remove cationic peptides):

  • Column: CM-Sephadex C-25 ion exchange column (e.g., 2.6 x 50 cm).

  • Equilibration Buffer: 0.1 M phosphate buffer solution, pH 7.8.

  • Elution: A linear gradient of NaCl (e.g., 0 to 1.0 M) in the equilibration buffer.

  • Flow Rate: 30 ml/h.

  • Procedure:

    • The active, size-fractionated pool is loaded onto the CM-Sephadex C-25 column.

    • The column is washed with the equilibration buffer.

    • Elution is carried out with the NaCl gradient to separate peptides based on their charge. Fractions containing anionic peptides like this compound will elute early in the gradient.

5. Final Purification (Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC):

  • Column: C18 reverse-phase HPLC column (e.g., Hypersil BDS C18).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (B52724).

  • Gradient: A linear gradient of Mobile Phase B (e.g., 0% to 60% over 60 minutes).

  • Detection: UV absorbance at 214 nm.

  • Procedure:

    • The active fractions from the cation exchange step are pooled, lyophilized, and redissolved in Mobile Phase A.

    • The sample is injected onto the C18 column.

    • The peptide is eluted using the acetonitrile gradient.

    • Fractions corresponding to individual peaks are collected.

    • The purity of the fraction containing this compound is confirmed by analytical RP-HPLC and its identity is verified by mass spectrometry.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, primarily as an antimicrobial and anticancer agent.

Antimicrobial Activity

This compound has demonstrated activity predominantly against Gram-positive bacteria.[1] Its efficacy is influenced by pH, with enhanced activity observed at a lower pH of 6.[2]

Microorganism MIC (μM) Reference
Staphylococcus aureus80[3]
Staphylococcus aureus90[2]
Escherichia coli90[3]
Pseudomonas aeruginosa90[3]
Anticancer Activity

This compound has been shown to possess cytotoxic activity against certain cancer cell lines. Its C-terminally amidated form (MH5N) is particularly effective.

Cell Line Parameter Value (μM) Reference
T98G (glioma)EC50125[4][5]
Hemolytic Activity

The hemolytic activity of this compound, an indicator of its toxicity to mammalian red blood cells, has been evaluated.

Peptide Form Hemolysis (%) Concentration (μM) Reference
This compound (amidated)18Not Specified[4]
This compound (deamidated)11Not Specified[4]

Mechanism of Action: The Carpet Model

The antimicrobial and anticancer activities of this compound are primarily attributed to its ability to disrupt cell membranes. The most accepted mechanism is the "carpet model".[3] In this model, the peptide monomers initially bind to the surface of the target cell membrane. As the peptide concentration on the membrane surface increases, they form a "carpet-like" layer, leading to membrane destabilization, permeabilization, and eventual cell lysis. This interaction is facilitated by the peptide's amphipathic α-helical structure.

Experimental Protocols for Characterization

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.

Materials:

  • This compound peptide

  • Test microorganism (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Culture the test microorganism in MHB to the mid-logarithmic phase. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare Peptide Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform two-fold serial dilutions of the peptide in MHB in the 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

Materials:

  • This compound peptide

  • Target cancer cell line (e.g., T98G)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control cells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The EC50 value can be determined by plotting cell viability against peptide concentration.

Hemolytic Activity Assay

This assay assesses the lytic effect of this compound on red blood cells.

Materials:

  • This compound peptide

  • Freshly collected human or animal red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) for positive control (100% lysis)

  • Sterile V-bottom 96-well plates

  • Centrifuge

  • Microplate reader

Procedure:

  • Prepare RBC Suspension: Wash the RBCs with PBS by repeated centrifugation and resuspension until the supernatant is clear. Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Prepare Peptide Dilutions: Prepare serial dilutions of this compound in PBS in the 96-well plate.

  • Incubation: Add the RBC suspension to each well containing the peptide dilutions. Include a positive control (RBCs with Triton X-100) and a negative control (RBCs with PBS only). Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Absorbance Measurement: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at 450 nm or 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualizations

Discovery and Isolation Workflow

Discovery_and_Isolation_of_Maximin_H5 cluster_Discovery Discovery cluster_Isolation Isolation and Purification cluster_Characterization Characterization Source Bombina maxima (Giant Fire-bellied Toad) Skin_Secretion Skin Secretion Collection and Lyophilization Source->Skin_Secretion cDNA_Library cDNA Library Construction from Skin Tissue Source->cDNA_Library Anion_Exchange Anion Exchange Chromatography (DEAE-Sephadex A-50) Skin_Secretion->Anion_Exchange Sequencing Random Sequencing of Clones cDNA_Library->Sequencing Precursor_Identification Identification of Precursor Protein Containing this compound Sequence Sequencing->Precursor_Identification Pure_Peptide Pure this compound Precursor_Identification->Pure_Peptide Guides Isolation Strategy Size_Exclusion Size Exclusion Chromatography (Sephadex G-50) Anion_Exchange->Size_Exclusion Cation_Exchange Cation Exchange Chromatography (CM-Sephadex C-25) Size_Exclusion->Cation_Exchange RP_HPLC Reverse-Phase HPLC (C18 Column) Cation_Exchange->RP_HPLC RP_HPLC->Pure_Peptide Mass_Spectrometry Mass Spectrometry (Molecular Weight Verification) Pure_Peptide->Mass_Spectrometry Amino_Acid_Analysis Amino Acid Analysis (Sequence Confirmation) Pure_Peptide->Amino_Acid_Analysis Biological_Assays Biological Activity Assays (Antimicrobial, Anticancer, Hemolytic) Pure_Peptide->Biological_Assays

Caption: Workflow for the discovery and isolation of this compound.

Proposed Mechanism of Action: The Carpet Model

Carpet_Model_Maximin_H5 cluster_membrane Bacterial/Cancer Cell Membrane (Anionic) cluster_peptides This compound Peptides (Anionic) cluster_steps Mechanism Steps Membrane Peptide1 This compound Step1 1. Electrostatic Attraction and Initial Binding Peptide2 This compound Peptide3 This compound Peptide4 This compound Step1->Membrane Interaction Step2 2. 'Carpet' Formation on Membrane Surface Step1->Step2 Step3 3. Membrane Destabilization and Permeabilization Step2->Step3 Step3->Membrane Disruption Step4 4. Cell Lysis Step3->Step4

Caption: The "Carpet Model" mechanism of action for this compound.

References

Maximin H5: A Technical Guide to an Anionic Host Defense Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maximin H5 is a novel, anionic host defense peptide (HDP) isolated from the skin and brain of the Chinese frog Bombina maxima.[1][2] Unlike the majority of cationic HDPs, this compound possesses a net negative charge due to the presence of three aspartate residues and a lack of basic amino acids.[1][3] This 20-amino acid peptide has demonstrated significant antimicrobial and anticancer activities, primarily through a membranolytic mechanism.[1][4] Its unique anionic nature and potent biological activities make it a compelling candidate for further investigation and development as a therapeutic agent. This document provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, biological activity data, and detailed experimental protocols.

Core Properties of this compound

This compound is characterized by its unique primary structure and its propensity to form an α-helical secondary structure, which is crucial for its biological function.[1] The native form of the peptide is C-terminally amidated, a modification that has been shown to be important for its optimal activity.[4][5]

PropertyDescriptionReference
Primary Structure ILGPVLGLVSDTLDDVLGIL-NH2[1]
Amino Acid Count 20[1]
Molecular Weight ~2 kDa[1]
Key Feature Anionic peptide with three aspartate residues and no basic residues.[1][3]
Secondary Structure Adopts an α-helical conformation, particularly in the presence of membranes.[1][4]
Native Form C-terminally amidated (referred to as MH5N).[1]
Deamidated Form A C-terminally deamidated version (MH5C) has also been studied.[4][6]

Mechanism of Action: A Membranolytic Approach

The primary mechanism of action for this compound is the physical disruption of cell membranes, a process known as membranolysis.[4] It is proposed to follow a "carpet" model, where the peptide monomers accumulate on the surface of the target membrane.[1][7] Once a threshold concentration is reached, the peptides cooperatively induce membrane permeabilization and eventual lysis.

The α-helical structure of this compound allows for an amphipathic arrangement, with hydrophobic residues partitioning into the lipid bilayer core and hydrophilic (anionic) residues interacting with the membrane surface.[6] This interaction is particularly effective against membranes containing anionic lipids, such as phosphatidylserine, which are often exposed on the outer leaflet of cancer cells and present in bacterial membranes.[4] Studies have shown that the peptide's ability to penetrate and lyse model membranes correlates with the concentration of these anionic lipids.[4][8] The C-terminal amidation of the native peptide (MH5N) is crucial for stabilizing the α-helical structure and enhancing its membrane-disrupting capabilities.[5][9]

G Proposed 'Carpet' Mechanism of this compound cluster_membrane Target Cell Membrane cluster_lysis Outcome membrane_outer Outer Leaflet Anionic Lipids membrane_inner Inner Leaflet Hydrophobic Core membrane_outer->membrane_inner 2. Peptide Accumulation ('Carpet' Formation) lysis Membrane Disruption & Cell Lysis membrane_inner->lysis 3. Membrane Permeabilization peptide1 This compound peptide1->membrane_outer 1. Electrostatic Attraction peptide2 This compound peptide1->peptide2 peptide3 This compound peptide2->peptide3

Caption: Proposed "Carpet" Mechanism of this compound Action.

Antimicrobial Activity

This compound has demonstrated notable activity against various bacteria, particularly Gram-positive strains like Staphylococcus aureus.[3][10] Its efficacy can be influenced by environmental factors such as pH.[10] The deamidated form (MH5C) has shown activity against Gram-negative bacteria as well.[1] Furthermore, conjugates of this compound have been developed to combat biofilms.[1][11]

Table 3.1: Minimum Inhibitory Concentration (MIC) Data
Peptide FormTarget MicroorganismMIC (μM)Reference
MH5N (Native) Staphylococcus aureus80 - 90[1][10]
MH5C (Deamidated) Escherichia coli90[1]
MH5C (Deamidated) Pseudomonas aeruginosa90[1]
MH5C-Cys-PEG 5kDa Escherichia coli40[11][12]
MH5C-Cys-PEG 5kDa Pseudomonas aeruginosa40[11][12]
Table 3.2: Anti-Biofilm Activity Data
Peptide FormTarget MicroorganismMBIC (μM)MBEC (μM)Reference
MH5C-Cys-PEG 5kDa Escherichia coli300500[1][11][12]
MH5C-Cys-PEG 5kDa Pseudomonas aeruginosa300500[1][11][12]

MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration.

Anticancer Activity

This compound is one of the first anionic HDPs reported to have anticancer properties.[4] Its activity is particularly pronounced against cancer cells that expose anionic phospholipids, like phosphatidylserine, on their outer membrane leaflet.

Table 4.1: Anticancer Efficacy and Membrane Interaction
Peptide FormCell LineEC50 (μM)Membrane Lysis (%)α-Helicity (%)Membrane Penetration (Π, mN m⁻¹)Reference
MH5N (Native) T98G (Glioma)12565.757.310.5[4][5][8]
MH5C (Deamidated) T98G (Glioma)-56.644.88.1[4][5][8]

Data for membrane lysis, α-helicity, and penetration were obtained using model cancer membranes (DMPC:DMPS).

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on this compound.

Peptide Synthesis and Purification

Synthetic this compound and its analogues are typically produced via solid-phase peptide synthesis (SPPS).[6][13]

  • Synthesis: Peptides are assembled on a resin support using an automated peptide synthesizer. Iterative cycles of amino acid coupling and deprotection build the peptide chain.[13]

  • Cleavage: Once synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, such as Reagent K (trifluoroacetic acid, water, phenol, thioanisole, 1,2-ethanedithiol).[13]

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a purity of >95%.[6]

  • Verification: The final product's identity and purity are confirmed by mass spectrometry.[6]

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.

  • Preparation: A two-fold serial dilution of the peptide is prepared in a 96-well microtiter plate with appropriate growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., 1 x 10^5 CFU/mL).

  • Incubation: The plate is incubated under optimal conditions for the microorganism (e.g., 37°C for 18-24 hours).

  • Determination: The MIC is defined as the lowest peptide concentration that completely inhibits visible growth of the microorganism.[11]

G Workflow for Antimicrobial Peptide Activity Testing start Peptide Synthesis & Purification mic MIC Assay (Broth Microdilution) start->mic mbic MBIC Assay (Biofilm Inhibition) mic->mbic For Biofilm Formers mbec MBEC Assay (Biofilm Eradication) mic->mbec For Biofilm Formers cytotoxicity Cytotoxicity Assay (e.g., Hemolysis, MTT) mic->cytotoxicity Assess Selectivity mechanism Mechanism of Action Study (e.g., Membrane Permeability) mbic->mechanism mbec->mechanism cytotoxicity->mechanism end Data Analysis & Therapeutic Potential Assessment mechanism->end

Caption: General workflow for testing antimicrobial peptide activity.

Cell Viability / Cytotoxicity Assay

The effect of this compound on cancer cell viability (EC50) is often determined using an MTT assay or similar colorimetric methods. For assessing membrane integrity, enzyme release assays (e.g., LDH) or dye uptake assays can be employed.[14]

  • Cell Seeding: Cancer cells (e.g., T98G) are seeded into 96-well plates and allowed to adhere overnight.

  • Peptide Treatment: The cells are treated with serial dilutions of the peptide for a specified duration (e.g., 24 hours).

  • Reagent Addition: A reagent like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Live cells with active mitochondrial reductases convert the MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation: Cell viability is calculated relative to untreated control cells, and the EC50 value is determined from the dose-response curve.

Membrane Interaction Studies

Circular Dichroism (CD) Spectroscopy: This technique is used to determine the secondary structure of the peptide in different environments.

  • Sample Preparation: The peptide is dissolved in a buffer (e.g., phosphate (B84403) buffer) with and without model membranes (e.g., liposomes composed of DMPC:DMPS).

  • Measurement: CD spectra are recorded over a wavelength range (e.g., 190-260 nm).

  • Analysis: The resulting spectra are analyzed to estimate the percentage of α-helical, β-sheet, and random coil structures. An α-helical structure is characterized by negative bands around 208 and 222 nm.[1]

Liposome Lysis (Calcein Leakage) Assay: This assay measures the peptide's ability to permeabilize lipid vesicles.

  • Vesicle Preparation: Liposomes encapsulating a fluorescent dye (e.g., calcein) are prepared by extrusion. Free dye is removed by gel filtration.[6]

  • Assay: The calcein-loaded liposomes are incubated with the peptide.

  • Measurement: If the peptide disrupts the membrane, the encapsulated calcein (B42510) is released, leading to dequenching and an increase in fluorescence. This is monitored over time with a fluorometer.

  • Quantification: The percentage of lysis is calculated by comparing the fluorescence to that of a positive control (e.g., vesicles lysed with a detergent like Triton X-100).[4]

Structure-Function Relationship

The biological activity of this compound is intrinsically linked to its structural features. The C-terminal amide group, α-helical propensity, and anionic residues all play critical roles in its interaction with target membranes and its ultimate membranolytic function.

G Structure-Function Relationship of this compound cluster_structure Structural Features cluster_function Functional Properties anionic Anionic Residues (Aspartic Acid) binding Membrane Binding & Selectivity (Anionic Lipids) anionic->binding helical α-Helical Structure penetration Membrane Insertion & Penetration helical->penetration amide C-Terminal Amidation amide->penetration stability Structural Stability amide->stability activity Biological Activity (Antimicrobial/Anticancer) binding->activity penetration->activity stability->activity

Caption: Logical relationship between this compound's structure and function.

Conclusion and Future Directions

This compound stands out as a potent anionic host defense peptide with a well-defined membranolytic mechanism of action against both microbial pathogens and cancer cells.[1][4] Its efficacy is closely tied to its α-helical structure and the presence of a C-terminal amide group, which optimize its interaction with anionic cell membranes.[5] The quantitative data presented herein underscore its potential as a template for designing novel therapeutics. Future research should focus on optimizing its selectivity, enhancing its stability in physiological conditions, and exploring its efficacy in in vivo models to bridge the gap between promising laboratory findings and clinical applications.

References

Maximin H5: A Technical Guide to its Primary Sequence and Antimicrobial Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maximin H5 is a 20-amino acid anionic antimicrobial peptide originally isolated from the skin and brain of the Chinese frog, Bombina maxima.[1] Its unique anionic nature, in contrast to the more common cationic antimicrobial peptides, has garnered significant interest for its potential therapeutic applications. This document provides a comprehensive overview of the primary amino acid sequence of this compound, its physicochemical properties, and its proposed mechanism of action against various pathogens. Detailed experimental protocols for key assays and quantitative data on its antimicrobial efficacy are presented to facilitate further research and development.

Primary Amino acid Sequence and Physicochemical Properties

The primary amino acid sequence of the native, C-terminally amidated form of this compound (MH5N) is:

Ile-Leu-Gly-Pro-Val-Leu-Gly-Leu-Val-Ser-Asp-Thr-Leu-Asp-Asp-Val-Leu-Gly-Ile-Leu-NH₂ [1][2]

A deamidated form (MH5C) with a carboxyl group at the C-terminus also exists and exhibits different antimicrobial activity profiles.[1]

PropertyValueReference
Molecular Weight ~2 kDa[1]
Amino Acid Composition 20 residues[1]
Net Charge Anionic (due to three aspartate residues and no basic residues)[1]
Structure α-helical in the presence of membranes[1][3]
C-terminus Amidated (Native, MH5N) or Deamidated (MH5C)[1]

Antimicrobial Activity

This compound has demonstrated activity against a range of microorganisms, with its efficacy being influenced by its C-terminal modification and the target organism.

OrganismPeptideMIC (μM)MBIC (μM)MBEC (μM)Reference
Staphylococcus aureusMH5N80--[1]
Staphylococcus aureusMH590--[4]
Escherichia coliMH5C90--[1]
Escherichia coliMH5C-Cys90--[1]
Escherichia coliMH5C-Cys-PEG 5 kDa40300500[1]
Pseudomonas aeruginosaMH5C90--[1]
Pseudomonas aeruginosaMH5C-Cys90--[1]
Pseudomonas aeruginosaMH5C-Cys-PEG 5 kDa40300500[1]
T98G glioma cell lineMH5NEC₅₀ = 125--[3][5]

MIC: Minimum Inhibitory Concentration MBIC: Minimum Biofilm Inhibition Concentration MBEC: Minimum Biofilm Eradication Concentration EC₅₀: Half maximal effective concentration

Mechanism of Action: A Membrane-Targeted Approach

The primary mechanism of action for this compound is the direct disruption of microbial cell membranes.[6] Unlike many antimicrobial peptides that rely on electrostatic attraction to negatively charged membranes, the anionic this compound is proposed to function through a "carpet model" or a "tilted peptide" mechanism.[1][4]

In this model, the peptide monomers initially bind to and accumulate on the surface of the bacterial membrane. Once a threshold concentration is reached, the peptides cooperatively disrupt the membrane integrity, leading to pore formation and cell lysis. The high hydrophobicity of this compound facilitates its insertion into the lipid bilayer.[1] The α-helical structure, adopted upon interaction with the membrane, is crucial for its membranolytic activity.[1][3]

cluster_membrane Bacterial Membrane cluster_peptide This compound Peptides cluster_disruption Membrane Disruption Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Lipid5 Lipid Lipid6 Lipid Pore Pore Formation Lipid6->Pore Disruption Peptide1 This compound Peptide1->Lipid1 Binding Peptide2 This compound Peptide2->Lipid3 Accumulation Peptide3 This compound Peptide3->Lipid5 Insertion Lysis Cell Lysis Pore->Lysis Leads to

Caption: Proposed "carpet model" mechanism of action for this compound.

Experimental Protocols

Peptide Synthesis and Purification

This compound and its analogues are typically synthesized using solid-phase peptide synthesis (SPPS). The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by mass spectrometry (e.g., MALDI-TOF) and analytical RP-HPLC.[7][8]

SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry & Analytical HPLC Purification->Analysis Final Lyophilized Peptide Analysis->Final

Caption: General workflow for this compound synthesis and purification.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method. A two-fold serial dilution of the peptide is prepared in a 96-well microtiter plate. A standardized suspension of the target microorganism is added to each well. The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours). The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.[1]

Minimum Biofilm Inhibition Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) Assays

These assays are performed to evaluate the anti-biofilm activity of the peptide.

  • MBIC: The peptide is added to the wells of a microtiter plate simultaneously with the bacterial inoculum. After incubation to allow for biofilm formation, the planktonic bacteria are removed, and the remaining biofilm is quantified (e.g., by crystal violet staining). The MBIC is the lowest peptide concentration that prevents biofilm formation.[1][7]

  • MBEC: Pre-formed biofilms are treated with various concentrations of the peptide. After an incubation period, the viability of the bacteria within the biofilm is assessed. The MBEC is the lowest peptide concentration required to eradicate the established biofilm.[1][7]

Conclusion

This compound presents a compelling case for further investigation as a novel antimicrobial agent. Its anionic nature and distinct membrane-disrupting mechanism may offer advantages in overcoming resistance to conventional antibiotics. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to explore the full therapeutic potential of this unique amphibian-derived peptide. Future studies could focus on optimizing its activity, delivery, and stability for clinical applications.

References

Maximin H5: A Technical Guide to its Structure-Function Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maximin H5 is a 20-amino-acid anionic antimicrobial peptide, originally isolated from the skin and brain of the Chinese frog Bombina maxima.[1] It exhibits a broad spectrum of activity against various pathogens and also demonstrates anticancer properties. This technical guide provides an in-depth analysis of the structure-function relationship of this compound, detailing its molecular characteristics, mechanism of action, and the experimental protocols used for its characterization. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Molecular Structure

This compound is a linear peptide with a primary sequence of ILGPVLGLVSDTLDDVLGIL.[1] The native form of the peptide, designated as Maximin H5N, is C-terminally amidated. A deamidated version, Maximin H5C, also exists and has been used in various studies to elucidate the role of the C-terminal amide group.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Primary SequenceILGPVLGLVSDTLDDVLGIL[1]
Molecular Weight~2 kDa[1]
Key ResiduesThree aspartate residues, no basic residues[1]
Native Form (MH5N)ILGPVLGLVSDTLDDVLGIL-NH2[1]
Deamidated Form (MH5C)ILGPVLGLVSDTLDDVLGIL-COOH[1]

In aqueous solutions, this compound is largely unstructured. However, in the presence of membrane-mimicking environments, such as lipid vesicles or certain solvents like 2,2,2-trifluoroethanol (B45653) (TFE), it adopts a predominantly α-helical secondary structure.[2][3] This conformational change is crucial for its biological activity.

Biological Activity and Quantitative Data

This compound displays a range of biological activities, including antimicrobial, antibiofilm, and anticancer effects. The quantitative measures of these activities are summarized in the tables below.

Antimicrobial and Antibiofilm Activity

Table 2: Minimum Inhibitory and Biofilm-Related Concentrations of this compound and its Analogs

Peptide/ConjugateOrganismMIC (µM)MBIC (µM)MBEC (µM)Reference
Maximin H5NStaphylococcus aureus80--[1]
Maximin H5CEscherichia coli90--[2]
Maximin H5CPseudomonas aeruginosa90--[2]
MH5C-Cys-PEG 5 kDaP. aeruginosa40300500[2]
MH5C-Cys-PEG 5 kDaE. coli40300500[2]
Anticancer and Hemolytic Activity

Table 3: Anticancer and Hemolytic Activity of this compound Isoforms

PeptideCell LineEC50 (µM)Hemolysis (%)Reference
Maximin H5NT98G (glioma)12520[2][3]
Maximin H5C--12[2]

Mechanism of Action: The Carpet Model

The most accepted mechanism of action for this compound is the "carpet model".[1] This model describes a multi-step process by which the peptide disrupts the microbial membrane without forming discrete transmembrane pores.

cluster_membrane Bacterial Membrane cluster_peptide This compound Action Membrane Lipid Bilayer A Initial electrostatic attraction of this compound to the anionic bacterial membrane A->Membrane B Peptides accumulate on the membrane surface, forming a 'carpet' A->B Hydrophobic interactions C Threshold concentration is reached B->C D Membrane destabilization and permeabilization C->D Disruption of lipid packing E Formation of transient pores or micelles D->E F Leakage of intracellular contents E->F G Cell Death F->G

Caption: The "Carpet Model" mechanism of this compound action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the structure and function of this compound.

Peptide Synthesis and Purification

This compound and its analogs are typically synthesized using automated solid-phase peptide synthesis (SPPS) based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry.

Start Fmoc-based Solid-Phase Peptide Synthesis Purification Reverse-Phase HPLC Start->Purification Analysis Mass Spectrometry Purification->Analysis Final Lyophilized Pure Peptide Analysis->Final

Caption: Workflow for this compound synthesis and purification.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to determine the secondary structure of this compound in different environments.

  • Peptide Preparation: The lyophilized peptide is dissolved in a 50% (v/v) mixture of 2,2,2-trifluoroethanol (TFE) and nanopure water to a final concentration of approximately 90 µM.[2]

  • Sample Preparation: The peptide solution is ultracentrifuged to remove any aggregates.[2]

  • CD Measurement: 400 µL of the supernatant is placed in a 1 mm path length quartz cuvette. CD spectra are recorded from 190 to 250 nm at a scanning speed of 50 nm/min at 20 °C.[2]

  • Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helical, β-sheet, and random coil structures.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method to assess the lowest concentration of the peptide that inhibits visible bacterial growth.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of this compound in a 96-well plate C Add bacterial inoculum to each well A->C B Prepare bacterial inoculum to a standardized density (e.g., 1.0 x 10^8 CFU/mL) B->C D Incubate the plate at 37°C for 18-24 hours C->D E Visually inspect for turbidity or measure optical density (e.g., at 650 nm) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Hemolysis Assay

This assay evaluates the peptide's toxicity to mammalian cells by measuring the lysis of red blood cells (RBCs).

  • RBC Preparation: Fresh human or animal red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. A final RBC suspension (e.g., 0.5% v/v) is prepared in PBS.

  • Assay Setup: In a 96-well plate, serial dilutions of the peptide are prepared in PBS.

  • Controls:

    • Negative Control (0% hemolysis): RBCs suspended in PBS only.

    • Positive Control (100% hemolysis): RBCs lysed with a detergent like 1% Triton X-100.

  • Incubation: The RBC suspension is added to all wells, and the plate is incubated at 37°C for 1 hour.

  • Measurement: The plate is centrifuged to pellet intact RBCs. The supernatant, containing released hemoglobin, is transferred to a new plate, and the absorbance is measured at a wavelength of 414 nm or 577 nm.

  • Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare washed red blood cell (RBC) suspension C Add RBC suspension to all wells A->C B Prepare serial dilutions of this compound and controls (PBS, Triton X-100) in a 96-well plate B->C D Incubate at 37°C for 1 hour C->D E Centrifuge the plate to pellet intact RBCs D->E F Transfer supernatant to a new plate E->F G Measure absorbance of released hemoglobin (e.g., at 414 nm) F->G H Calculate percentage of hemolysis G->H

Caption: Workflow for the Hemolysis Assay.
Anticancer Activity (MTS Assay)

The MTS assay is a colorimetric method to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Cancer cells (e.g., T98G glioma cells) are seeded in a 96-well plate and allowed to adhere overnight.

  • Peptide Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound.

  • Incubation: The cells are incubated with the peptide for a defined period (e.g., 24-72 hours).

  • MTS Reagent: The MTS reagent is added to each well, and the plate is incubated for a further 1-4 hours. Viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan (B1609692) product.

  • Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm).

  • Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The EC50 value (the concentration of peptide that causes 50% inhibition of cell growth) is then calculated.

Structure-Function Relationship Insights

The collective data from these experimental approaches provide a clear understanding of the structure-function relationship of this compound.

  • α-Helical Structure is Essential: The transition from a random coil to an α-helical structure in a membrane environment is a prerequisite for its lytic activity.[3] This amphipathic helix allows for interaction with and disruption of the lipid bilayer.

  • C-Terminal Amidation Enhances Activity: The native, amidated form of this compound (MH5N) consistently shows higher hemolytic and anticancer activity compared to its deamidated counterpart (MH5C).[2][3] This suggests that the C-terminal amide group is crucial for stabilizing the peptide's structure and its interaction with membranes.

  • Hydrophobicity and Charge Drive Membrane Interaction: The high content of hydrophobic residues facilitates the insertion of the peptide into the lipid bilayer.[1] Although anionic, the initial interaction with the negatively charged bacterial membrane is likely mediated by localized charge distributions and subsequent hydrophobic interactions.

  • Membrane Composition Specificity: The interaction of this compound with membranes is influenced by the lipid composition. For instance, its anticancer activity is promoted by the presence of anionic phospholipids (B1166683) like phosphatidylserine (B164497) in the outer leaflet of cancer cell membranes.[3]

Conclusion and Future Directions

This compound is a promising antimicrobial and anticancer peptide with a well-defined structure-function relationship. Its membranolytic activity, governed by its α-helical conformation and the critical role of its C-terminal amide, makes it an attractive template for the design of novel therapeutic agents. Further research could focus on designing analogs with enhanced specificity and reduced toxicity, potentially through amino acid substitutions or conjugation with other molecules, to improve its therapeutic index for clinical applications.

References

The Membranolytic Activity of Maximin H5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maximin H5 is a 20-amino-acid anionic antimicrobial peptide, with the sequence ILGPVLGLVSDTLDDVLGIL-NH2, originally isolated from the skin secretions of the Chinese red-bellied toad (Bombina maxima). As a member of the host defense peptide family, this compound exhibits broad-spectrum activity against various pathogens, including bacteria and cancer cells. Its primary mechanism of action is the direct disruption of cellular membranes, a process known as membranolysis. This technical guide provides an in-depth exploration of the membranolytic activity of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used for its characterization.

Mechanism of Membranolytic Activity

The membranolytic activity of this compound is a multi-step process that is highly dependent on the lipid composition of the target membrane. Unlike many cationic antimicrobial peptides, this compound is anionic, which influences its initial interactions with cell surfaces.

1. Electrostatic Interaction and Membrane Binding: The initial contact of this compound with a target cell membrane is governed by electrostatic interactions. The peptide shows a preferential affinity for membranes containing anionic phospholipids, such as phosphatidylserine (B164497) (PS), which are often exposed on the outer leaflet of cancer cells and bacterial membranes. This interaction is crucial for its selective toxicity.

2. Conformational Change: In an aqueous solution, this compound exists in a largely unstructured or random coil conformation. However, upon interaction with a membrane environment, particularly in the presence of anionic lipids, it undergoes a significant conformational change, folding into an α-helical structure.[1][2] This induced helicity is a critical prerequisite for its membrane-disrupting activity.

3. Membrane Insertion and Disruption - The "Carpet Model": The prevailing model for this compound's membranolytic action is the "carpet model".[3] In this model, the peptide monomers accumulate on the surface of the target membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides cooperatively induce membrane disruption. This can occur through several proposed mechanisms within the carpet model framework:

  • Detergent-like effect: The accumulation of the amphipathic α-helical peptides on the membrane surface can disrupt the lipid packing, leading to the formation of transient pores or micelles and causing the leakage of cellular contents.

  • Membrane thinning: The insertion of the peptide into the lipid bilayer can cause localized thinning and increased membrane fluidity, ultimately compromising its barrier function.

Unlike the "barrel-stave" or "toroidal pore" models, the carpet model does not necessarily involve the formation of stable, well-defined transmembrane channels by the peptide monomers.

Quantitative Data Summary

The following tables summarize key quantitative data related to the membranolytic and biological activities of this compound and its variants.

ParameterConditionValueReference
Biophysical Properties
α-Helical Content (in aqueous solution)Phosphate Buffered Saline (PBS)< 10%[2]
α-Helical Content (in presence of model cancer membranes)DMPC:DMPS (10:1 molar ratio)57.3%[1]
α-Helical Content of MH5C (deamidated) (in presence of model cancer membranes)DMPC:DMPS (10:1 molar ratio)44.8%[1]
Membrane Penetration (Surface Pressure Change, Π)DMPC:DMPS (10:1 molar ratio) monolayers10.5 mN m⁻¹[1]
Membrane Penetration of MH5C (deamidated) (Π)DMPC:DMPS (10:1 molar ratio) monolayers8.1 mN m⁻¹[1]
Membrane Lysis (Vesicle Leakage)DMPC:DMPS (10:1 molar ratio) vesicles65.7%[1]
Membrane Lysis of MH5C (deamidated)DMPC:DMPS (10:1 molar ratio) vesicles56.6%[1]
Anticancer Activity
EC₅₀ vs. T98G glioma cell line125 µM[1]
Antimicrobial Activity
MIC vs. E. coliMH5C and MH5C-Cys90 µM[4]
MIC vs. P. aeruginosaMH5C and MH5C-Cys90 µM[4]
MIC vs. S. aureus80 µM[3]
MBIC vs. E. coliMH5C-Cys-5 kDa PEG conjugate300 µM[4]
MBIC vs. P. aeruginosaMH5C-Cys-5 kDa PEG conjugate300 µM[4]
MBEC vs. E. coliMH5C-Cys and conjugates500 µM[4]
MBEC vs. P. aeruginosaMH5C-Cys and conjugates500 µM[4]

DMPC: Dimyristoylphosphatidylcholine; DMPS: Dimyristoylphosphatidylserine; MH5C: C-terminally deamidated this compound; MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration; EC₅₀: Half maximal effective concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure of this compound in different environments.

Materials:

  • Jasco J-815 spectropolarimeter (or equivalent)

  • Quartz cuvette with a 1 mm path length

  • This compound peptide, lyophilized

  • Phosphate buffered saline (PBS), pH 7.4

  • Lipid vesicles (e.g., DMPC:DMPS)

  • Nitrogen gas supply

Procedure:

  • Sample Preparation:

    • Dissolve lyophilized this compound in PBS to a final concentration of 0.1-0.2 mg/mL.

    • For measurements in the presence of membranes, prepare large unilamellar vesicles (LUVs) by extrusion. Add the peptide to the LUV suspension at the desired peptide-to-lipid ratio.

  • Instrument Setup:

    • Purge the spectropolarimeter with nitrogen gas for at least 15 minutes prior to use.

    • Set the measurement parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 0.5 nm

      • Scanning speed: 50 nm/min

      • Bandwidth: 1 nm

      • Accumulations: 3-4 scans

  • Data Acquisition:

    • Record a baseline spectrum using the buffer (or vesicle suspension without peptide) alone.

    • Record the CD spectrum of the this compound sample.

    • Subtract the baseline spectrum from the sample spectrum.

  • Data Analysis:

    • Convert the raw data (in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:

      • mdeg is the recorded ellipticity in millidegrees

      • c is the molar concentration of the peptide

      • n is the number of amino acid residues (20 for this compound)

      • l is the path length of the cuvette in cm (0.1 cm)

    • Deconvolute the final spectrum using a secondary structure estimation program (e.g., CDSSTR, CONTIN) to determine the percentage of α-helix, β-sheet, and random coil.

Calcein (B42510) Leakage Assay for Membrane Permeabilization

Objective: To quantify the ability of this compound to induce leakage from lipid vesicles.

Materials:

  • Fluorometer with excitation and emission wavelengths of 495 nm and 515 nm, respectively.

  • Large Unilamellar Vesicles (LUVs) composed of the desired lipid composition (e.g., DMPC:DMPS).

  • Calcein (self-quenching at high concentrations).

  • Size-exclusion chromatography column (e.g., Sephadex G-50).

  • HEPES buffer (10 mM HEPES, 100 mM NaCl, pH 7.4).

  • Triton X-100 (10% v/v solution).

  • This compound peptide solution.

Procedure:

  • Preparation of Calcein-Loaded Vesicles:

    • Prepare a lipid film by drying the desired lipids from a chloroform (B151607) solution under a stream of nitrogen, followed by vacuum desiccation for at least 2 hours.

    • Hydrate the lipid film with a solution of 80 mM calcein in HEPES buffer.

    • Subject the lipid suspension to 5-10 freeze-thaw cycles.

    • Extrude the suspension through polycarbonate filters with a 100 nm pore size to form LUVs.

    • Separate the calcein-loaded LUVs from free calcein using a size-exclusion chromatography column equilibrated with HEPES buffer.

  • Leakage Measurement:

    • Dilute the calcein-loaded LUVs in HEPES buffer to a final lipid concentration of 50-100 µM in a cuvette.

    • Monitor the baseline fluorescence (F₀) for a few minutes.

    • Add the this compound peptide solution to the cuvette at the desired concentration and continue monitoring the fluorescence (F) over time until it plateaus.

    • At the end of the experiment, add Triton X-100 to a final concentration of 1% (v/v) to completely lyse the vesicles and release all entrapped calcein. Record the maximum fluorescence (F_max).

  • Data Analysis:

    • Calculate the percentage of calcein leakage using the following formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates.

  • Bacterial strains (e.g., E. coli, P. aeruginosa, S. aureus).

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium.

  • This compound stock solution.

  • Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution.

  • Microplate reader.

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Peptide Dilution:

    • Perform a serial two-fold dilution of the this compound stock solution in 0.01% acetic acid with 0.2% BSA.

  • Assay Setup:

    • Add 50 µL of the diluted bacterial suspension to each well of the 96-well plate.

    • Add 50 µL of each peptide dilution to the corresponding wells.

    • Include a positive control (bacteria with no peptide) and a negative control (broth only).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection as the lowest peptide concentration with no visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90%.

Signaling Pathways and Cellular Responses

While the primary mode of action of this compound is direct membrane disruption, this event can trigger downstream cellular stress responses in eukaryotic cells. The sudden loss of membrane integrity and ion homeostasis acts as a potent stress signal.

Signaling_Pathway Maximin_H5 This compound Membrane Cell Membrane (Anionic Lipids) Maximin_H5->Membrane Binding Membrane_Disruption Membrane Disruption (Carpet Model) Membrane->Membrane_Disruption Induces Ion_Flux Uncontrolled Ion Flux (Ca²⁺, K⁺) Membrane_Disruption->Ion_Flux Causes Cellular_Stress Cellular Stress Response Ion_Flux->Cellular_Stress Triggers MAPK_Pathway MAPK Pathway Activation (p38, JNK) Cellular_Stress->MAPK_Pathway ER_Stress Endoplasmic Reticulum Stress (UPR) Cellular_Stress->ER_Stress Apoptosis Apoptosis MAPK_Pathway->Apoptosis ER_Stress->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Experimental Workflows

The following diagrams illustrate the typical workflows for key experiments used to characterize the membranolytic activity of this compound.

Experimental_Workflow_CD start Start prep_sample Prepare this compound and Buffer/Vesicle Samples start->prep_sample setup_cd Setup CD Spectropolarimeter (N₂ Purge, Parameters) prep_sample->setup_cd run_baseline Acquire Baseline Spectrum (Buffer/Vesicles) setup_cd->run_baseline run_sample Acquire Sample Spectrum (this compound) run_baseline->run_sample process_data Process Data (Baseline Subtraction, Conversion) run_sample->process_data analyze_structure Deconvolute Spectrum for Secondary Structure Analysis process_data->analyze_structure end End analyze_structure->end

Experimental_Workflow_Leakage start Start prep_vesicles Prepare Calcein-Loaded LUVs start->prep_vesicles setup_fluorometer Setup Fluorometer prep_vesicles->setup_fluorometer measure_baseline Measure Baseline Fluorescence (F₀) setup_fluorometer->measure_baseline add_peptide Add this compound and Measure Fluorescence (F) measure_baseline->add_peptide lyse_vesicles Add Triton X-100 and Measure Max Fluorescence (F_max) add_peptide->lyse_vesicles calculate_leakage Calculate % Leakage lyse_vesicles->calculate_leakage end End calculate_leakage->end

Experimental_Workflow_MIC start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum dilute_peptide Serially Dilute this compound start->dilute_peptide setup_plate Setup 96-Well Plate (Bacteria, Peptide, Controls) prep_inoculum->setup_plate dilute_peptide->setup_plate incubate Incubate at 37°C for 18-24 hours setup_plate->incubate read_results Read MIC (Visual or OD₆₀₀) incubate->read_results end End read_results->end

Conclusion

This compound is a potent membranolytic peptide with significant potential in the development of novel antimicrobial and anticancer therapeutics. Its anionic nature and reliance on membrane lipid composition for activity provide a basis for selective targeting. The "carpet model" offers a framework for understanding its disruptive mechanism. This guide has provided a comprehensive overview of the membranolytic activity of this compound, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their exploration of this promising peptide. Further research into the specific downstream cellular signaling events triggered by this compound-induced membrane disruption will be crucial for a complete understanding of its biological effects and for optimizing its therapeutic applications.

References

The "Carpet Model" and Maximin H5 Interaction with Lipids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimicrobial peptides (AMPs) represent a promising class of therapeutics in an era of mounting antibiotic resistance. Understanding their mechanisms of action is paramount for the rational design of novel and more effective drugs. One of the key mechanisms by which many AMPs exert their antimicrobial effects is through direct interaction with and disruption of the microbial cell membrane. The "carpet model" is a widely accepted framework that describes a non-pore-forming mechanism of membrane disruption. This guide provides a detailed exploration of the carpet model and a comprehensive analysis of the interaction of a specific anionic AMP, Maximin H5, with lipid membranes. This document synthesizes key quantitative data, outlines detailed experimental protocols for studying these interactions, and provides visual representations of the underlying processes to aid in comprehension and future research.

The "Carpet Model" of Antimicrobial Peptide Action

The "carpet model" describes a mechanism of membrane disruption initiated by the electrostatic attraction of cationic antimicrobial peptides to the negatively charged outer leaflet of microbial membranes.[1] Unlike pore-forming models such as the "barrel-stave" or "toroidal pore" models, the carpet model does not necessitate the formation of discrete, stable channels through the lipid bilayer.[2][3] Instead, it involves a series of sequential events that culminate in the complete disintegration of the membrane structure.

The process begins with the accumulation of peptide monomers on the membrane surface, forming a "carpet-like" layer.[1][4] This initial binding is primarily driven by electrostatic interactions between the positively charged residues of the AMP and the anionic phospholipids, such as phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL), which are abundant in bacterial membranes.[3]

As the concentration of the peptide on the membrane surface increases, it reaches a critical threshold.[1][2] At this point, the accumulated peptides induce significant tension and packing stress within the lipid bilayer. This can lead to a reorientation of the peptides and the associated phospholipid headgroups.[2] This disruption of the membrane's structural integrity ultimately results in the formation of transient pores, micelles, or other lipid-peptide complexes, leading to the leakage of cellular contents and cell death.[1][4][5] In some instances, at high concentrations, peptides that follow the carpet model can exhibit detergent-like effects, effectively solubilizing the membrane.

A key characteristic of the carpet model is that the peptides remain largely parallel to the membrane surface during the initial binding and accumulation phase.[2] This model is often associated with peptides that are relatively short, typically less than 23-24 amino acid residues, which may not be long enough to span the membrane as a stable transmembrane helix.[2]

This compound: An Anionic Antimicrobial Peptide

This compound is an anionic antimicrobial peptide originally isolated from the skin secretions of amphibians of the Bombina genus.[6][7] Unlike the majority of AMPs that are cationic, this compound possesses a net negative charge at physiological pH. Its membranolytic activity is a key aspect of its antimicrobial and potential anticancer properties.[1][7] The interaction of this compound with lipid membranes is highly dependent on the lipid composition and environmental factors such as pH.

Quantitative Data on this compound-Lipid Interactions

The following tables summarize the available quantitative data on the interaction of native, C-terminally amidated this compound (MH5N) and its deamidated form (MH5C) with various model lipid membranes.

Table 1: Interaction of Native this compound (MH5N) with Model Membranes

ParameterLipid CompositionConditionsValueReference(s)
α-Helicity Erythrocyte mimic-42%[6]
DMPC:DMPS (10:1)-57.3%[1]
S. aureus mimic (with 60% Lys-PG)pH 6~45-50%[7]
Membrane Penetration (Δπ) Erythrocyte mimic-10.8 mN/m[6]
DMPC:DMPS (10:1)-10.5 mN/m[1]
S. aureus mimic (with 60% Lys-PG)pH 66.2 mN/m[7]
S. aureus mimic (with 40% Lys-PG)pH 75.6 mN/m[7]
Membrane Lysis Erythrocyte mimic-64%[6]
DMPC:DMPS (10:1)-65.7%[1]
S. aureus mimic (with 60% Lys-PG)pH 648%[7]
S. aureus mimic (with 40% Lys-PG)pH 740%[7]
Anticancer Activity (EC50) T98G glioma cells-125 µM[1]
Antimicrobial Activity (MIC) Staphylococcus aureus-90 µM[7]
Compressional Modulus (Cs⁻¹) S. aureus mimicpH 6109.94 mN/m[7]
Gibbs Free Energy of Mixing (ΔGmix) S. aureus mimicpH 6-3.0[7]

Table 2: Comparison of Native (MH5N) and C-terminally Deamidated (MH5C) this compound

ParameterLipid CompositionMH5N ValueMH5C ValueReference(s)
α-Helicity DMPC:DMPS (10:1)57.3%44.8%[1]
Membrane Penetration (Δπ) DMPC:DMPS (10:1)10.5 mN/m8.1 mN/m[1]
Membrane Lysis DMPC:DMPS (10:1)65.7%56.6%[1]
Hemolysis Erythrocyte mimic20%12%[6]
α-Helicity Erythrocyte mimic42%16%[6]
Membrane Penetration (Δπ) Erythrocyte mimic10.8 mN/m7.8 mN/m[6]
Membrane Lysis Erythrocyte mimic64%55%[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with lipid membranes.

Vesicle Preparation (Large Unilamellar Vesicles - LUVs)
  • Lipid Film Hydration:

    • Prepare a lipid mixture of desired composition (e.g., DMPC:DMPS in a 10:1 molar ratio) in chloroform (B151607) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Vesicle Formation:

    • Hydrate (B1144303) the lipid film with a buffer solution (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4) by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain LUVs with a uniform size distribution, subject the MLV suspension to multiple (e.g., 10-20) freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 11-21 times to ensure vesicle homogeneity.

Circular Dichroism (CD) Spectroscopy
  • Objective: To determine the secondary structure of this compound in the absence and presence of lipid vesicles.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

    • Prepare LUVs of the desired lipid composition as described in section 3.1.

    • Record a baseline CD spectrum of the buffer alone.

    • Record the CD spectrum of the this compound solution.

    • Titrate the peptide solution with aliquots of the LUV suspension, recording a CD spectrum after each addition and allowing for equilibration.

    • Subtract the spectrum of the LUVs in buffer (a "blank" titration) from the peptide-LUV spectra to correct for scattering and lipid absorbance.

    • Spectra are typically recorded from 190 to 260 nm in a quartz cuvette with a 1 mm path length at a controlled temperature (e.g., 25°C).

    • The resulting spectra can be analyzed to estimate the percentage of α-helical, β-sheet, and random coil structures.

Vesicle Leakage Assay (Calcein Leakage)
  • Objective: To quantify the ability of this compound to permeabilize lipid membranes.

  • Procedure:

    • Prepare LUVs as described in section 3.1, but hydrate the lipid film with a solution containing a self-quenching concentration of a fluorescent dye, such as 50-100 mM calcein (B42510).

    • Remove the unencapsulated dye from the vesicle suspension using size-exclusion chromatography (e.g., a Sephadex G-50 column).

    • Dilute the calcein-loaded LUVs in an iso-osmotic buffer to a final lipid concentration of approximately 50-100 µM in a fluorometer cuvette.

    • Monitor the baseline fluorescence of the vesicle suspension (excitation ~490 nm, emission ~520 nm).

    • Add this compound to the cuvette at the desired concentration and record the increase in fluorescence over time as the calcein is released from the vesicles and its self-quenching is relieved.

    • After the peptide-induced leakage has reached a plateau, add a detergent (e.g., 0.1% Triton X-100) to lyse all vesicles and release the remaining calcein, representing 100% leakage.

    • The percentage of leakage is calculated as: ((Ft - F0) / (Fmax - F0)) * 100, where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after detergent addition.

Langmuir-Blodgett Trough (Monolayer Penetration)
  • Objective: To measure the ability of this compound to insert into a lipid monolayer, mimicking the outer leaflet of a cell membrane.

  • Procedure:

    • A Langmuir-Blodgett trough is filled with a buffered subphase (e.g., 10 mM HEPES, pH 7.4).

    • A solution of the desired lipids in a volatile solvent (e.g., chloroform) is spread onto the air-water interface.

    • After solvent evaporation, the lipid monolayer is compressed by movable barriers to a desired initial surface pressure (π), typically 30 mN/m, which is considered to be representative of the lateral pressure in biological membranes.

    • This compound is injected into the subphase beneath the monolayer.

    • The change in surface pressure (Δπ) at a constant area is monitored over time. An increase in surface pressure indicates the insertion of the peptide into the lipid monolayer.

Isothermal Titration Calorimetry (ITC)
  • Objective: To determine the thermodynamic parameters (binding affinity, enthalpy, and entropy) of this compound binding to lipid vesicles.

  • Procedure:

    • Prepare LUVs of the desired lipid composition in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Prepare a solution of this compound in the same buffer. The buffer from the final dialysis step of the LUV preparation should be used for the peptide solution to ensure a perfect match.

    • Load the LUV suspension into the sample cell of the ITC instrument and the peptide solution into the injection syringe.

    • Perform a series of small, sequential injections of the peptide solution into the LUV suspension while monitoring the heat change associated with each injection.

    • The resulting data (a plot of heat change per injection versus the molar ratio of peptide to lipid) can be fitted to a binding model to determine the binding constant (Ka, and its inverse, the dissociation constant Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Visualizing the Mechanisms and Workflows

The "Carpet Model" Signaling Pathway

Carpet_Model cluster_membrane Lipid Bilayer MembraneSurface Anionic Membrane Surface Peptide Cationic AMPs in Solution Binding Electrostatic Binding Peptide->Binding Initial Interaction Accumulation Peptide Accumulation ('Carpeting') Binding->Accumulation Increased P:L Ratio Threshold Critical Threshold Concentration Reached Accumulation->Threshold Disruption Membrane Disruption Threshold->Disruption Structural Destabilization Micellization Micelle Formation / Membrane Solubilization Disruption->Micellization Leakage Leakage of Cellular Contents Disruption->Leakage CellDeath Cell Death Micellization->CellDeath Leakage->CellDeath

Caption: The "Carpet Model" mechanism of antimicrobial peptide action.

Experimental Workflow for Vesicle Leakage Assay

Vesicle_Leakage_Workflow Start Start: Prepare Lipid Film Hydrate Hydrate with Calcein Solution Start->Hydrate Extrude Extrude to form LUVs Hydrate->Extrude Purify Purify LUVs (Size-Exclusion Chromatography) Extrude->Purify MeasureF0 Measure Baseline Fluorescence (F0) Purify->MeasureF0 AddPeptide Add this compound MeasureF0->AddPeptide MeasureFt Monitor Fluorescence Increase (Ft) AddPeptide->MeasureFt AddDetergent Add Triton X-100 MeasureFt->AddDetergent MeasureFmax Measure Maximum Fluorescence (Fmax) AddDetergent->MeasureFmax Calculate Calculate % Leakage MeasureFmax->Calculate End End Calculate->End

Caption: Workflow for the calcein vesicle leakage assay.

Logical Relationship of this compound Properties and Activity

MaximinH5_Activity cluster_peptide This compound Properties cluster_interaction Membrane Interaction Amide C-terminal Amidation Structure α-Helical Structure Amide->Structure Stabilizes Penetration Membrane Penetration Structure->Penetration Facilitates Lysis Membrane Lysis Penetration->Lysis Leads to Activity Biological Activity (Antimicrobial / Anticancer) Lysis->Activity Results in

Caption: Relationship between this compound's structure and its membranolytic activity.

Conclusion

The "carpet model" provides a crucial framework for understanding the membrane-disruptive mechanisms of a significant class of antimicrobial peptides. This compound serves as an interesting case study, demonstrating that anionic peptides can also effectively disrupt membranes, with their activity being finely tuned by factors such as C-terminal amidation and environmental pH. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers in the field of antimicrobial peptide research and drug development. Further elucidation of the thermodynamic and kinetic details of these interactions will undoubtedly pave the way for the design of novel, highly effective, and selective antimicrobial agents.

References

The Anticancer Potential of Maximin H5: A Technical Guide to its Action Against Glioma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Preston, UK & London, UK – The amphibian-derived peptide, Maximin H5, demonstrates significant anticancer properties against glioma cells, primarily through a membranolytic mechanism of action. This technical guide provides an in-depth overview of the core research, presenting key quantitative data, detailed experimental protocols, and a proposed signaling pathway for its cytotoxic effects. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and peptide therapeutics.

This compound, an anionic, α-helical host defense peptide isolated from toads of the Bombina genus, has been identified as a promising candidate for anticancer therapy.[1] Research has shown its efficacy against the T98G human glioblastoma multiforme cell line, highlighting its potential in targeting aggressive brain tumors.[1]

Core Findings: A Quantitative Overview

The anticancer activity of native this compound (MH5N) and its C-terminally deamidated form (MH5C) has been quantified through various biophysical and cell-based assays. The key findings are summarized below, indicating a direct correlation between the peptide's structure, its ability to interact with cancer cell membrane models, and its cytotoxic efficacy.

ParameterNative this compound (MH5N)C-terminally Deamidated this compound (MH5C)Cell Line/Model SystemReference
EC50 125 µMNot ReportedT98G Glioma Cells[1]
Reduction in Viability ~70%Not ReportedT98G Glioma Cells[1]
α-Helical Structure 57.3%44.8%DMPC:DMPS (10:1) vesicles[1]
Membrane Penetration (Π) 10.5 mN m⁻¹8.1 mN m⁻¹DMPC:DMPS (10:1) monolayers[1]
Membrane Lysis 65.7%56.6%DMPC:DMPS (10:1) vesicles[1]

Mechanism of Action: A Membranolytic Approach

This compound's primary mode of action against glioma cells is the physical disruption of the cell membrane. This membranolytic activity is promoted by the presence of anionic lipids, such as phosphatidylserine (B164497) (PS), which are more abundant on the outer leaflet of cancer cell membranes compared to healthy cells. The peptide's C-terminal amidation is crucial for its optimal anticancer and membranolytic activities.[1]

Upon interaction with the glioma cell membrane, this compound undergoes a conformational change, adopting a highly α-helical structure.[1] This structural transition facilitates its insertion into and disruption of the lipid bilayer, leading to the formation of pores or channels. The subsequent loss of membrane integrity results in leakage of cellular contents and ultimately, cell death.

Proposed Signaling Pathway for this compound-Induced Apoptosis in Glioma Cells

While the primary mechanism is direct membrane lysis, the resulting cellular stress and influx of ions can trigger downstream apoptotic signaling pathways. The following diagram illustrates a proposed cascade of events following the interaction of this compound with a glioma cell.

Maximin_H5_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Anionic Lipids (PS) Anionic Lipids (PS) This compound->Anionic Lipids (PS) Binding Membrane Disruption Membrane Disruption Anionic Lipids (PS)->Membrane Disruption Promotes Ion Dysregulation Ion Dysregulation Membrane Disruption->Ion Dysregulation Mitochondrial Stress Mitochondrial Stress Ion Dysregulation->Mitochondrial Stress ROS Production ROS Production Mitochondrial Stress->ROS Production Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Proposed signaling cascade of this compound in glioma cells.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the anticancer properties of this compound against glioma cells.

Cell Culture

The T98G human glioblastoma multiforme cell line is utilized for in vitro studies.[1]

  • Growth Medium: A 3:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Nutrient Mixture F-12 Ham, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 95% air and 5% CO2.[2]

  • Subculturing: Adherent cells are passaged upon reaching 80-90% confluency. The growth medium is removed, and cells are washed with phosphate-buffered saline (PBS). Cells are then detached using a suitable dissociation reagent (e.g., Trypsin-EDTA), neutralized with complete growth medium, centrifuged, and re-seeded into new culture flasks.

Cell Viability Assay

To determine the cytotoxic effect of this compound on glioma cells, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.

  • Cell Seeding: T98G cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium without the peptide.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The EC50 value is calculated from the dose-response curve.

Dye Release Assay for Membrane Lysis

This assay is used to quantify the membrane-disrupting ability of this compound using model lipid vesicles.

  • Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared from a mixture of DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) and DMPS (1,2-dimyristoyl-sn-glycero-3-phospho-L-serine) at a molar ratio of 10:1 to mimic cancer cell membranes. The lipids are dissolved in chloroform, dried to a thin film under nitrogen, and hydrated in a buffer containing a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration. The hydrated lipid suspension is then extruded through polycarbonate filters to form LUVs of a defined size.

  • Vesicle Purification: Free dye is removed from the vesicle suspension by gel filtration chromatography.

  • Lysis Measurement: The dye-loaded vesicles are diluted in a buffer to a final lipid concentration. The baseline fluorescence is measured. This compound is then added to the vesicle suspension at various concentrations.

  • Fluorescence Reading: The increase in fluorescence intensity due to dye release upon vesicle lysis is monitored over time using a spectrofluorometer.

  • Data Analysis: The percentage of lysis is calculated by comparing the fluorescence intensity after peptide addition to the maximum fluorescence achieved by adding a detergent (e.g., Triton X-100) to completely lyse the vesicles.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to determine the secondary structure of this compound in different environments.

  • Sample Preparation: this compound is dissolved in an appropriate buffer (e.g., phosphate (B84403) buffer) for measurements in an aqueous solution. For measurements in a membrane-mimicking environment, the peptide is mixed with the prepared lipid vesicles.

  • Spectra Acquisition: CD spectra are recorded in the far-UV region (typically 190-260 nm) at a controlled temperature using a CD spectropolarimeter.

  • Data Processing: The obtained spectra are corrected by subtracting the spectrum of the buffer or the lipid vesicles alone. The data is then converted to mean residue ellipticity.

  • Secondary Structure Estimation: The percentage of α-helical content is estimated from the mean residue ellipticity at 222 nm.

Monolayer Penetration Assay

This technique assesses the ability of this compound to insert into a lipid monolayer, simulating the outer leaflet of a cell membrane.

  • Monolayer Formation: A lipid monolayer of DMPC:DMPS (10:1) is formed by spreading a solution of the lipids in a volatile solvent (e.g., chloroform) onto the surface of a buffer-filled Langmuir trough. The solvent is allowed to evaporate.

  • Surface Pressure Measurement: The surface pressure of the monolayer is continuously monitored using a Wilhelmy plate.

  • Peptide Injection: Once a stable initial surface pressure is achieved, a solution of this compound is injected into the subphase beneath the monolayer.

  • Data Recording: The change in surface pressure (Π) is recorded over time as the peptide interacts with and penetrates the lipid monolayer. The maximum change in surface pressure is indicative of the peptide's membrane-penetrating ability.

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating the anticancer properties of a peptide like this compound.

Experimental_Workflow cluster_peptide Peptide Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Peptide Synthesis Peptide Synthesis CD Spectroscopy CD Spectroscopy Peptide Synthesis->CD Spectroscopy Cell Viability Assay (MTT) Cell Viability Assay (MTT) Peptide Synthesis->Cell Viability Assay (MTT) Membrane Lysis Assay Membrane Lysis Assay Peptide Synthesis->Membrane Lysis Assay Monolayer Penetration Monolayer Penetration Peptide Synthesis->Monolayer Penetration Structural Analysis Structural Analysis CD Spectroscopy->Structural Analysis Cell Culture (T98G) Cell Culture (T98G) Cell Culture (T98G)->Cell Viability Assay (MTT) EC50 Calculation EC50 Calculation Cell Viability Assay (MTT)->EC50 Calculation Mechanism Elucidation Mechanism Elucidation Membrane Lysis Assay->Mechanism Elucidation Monolayer Penetration->Mechanism Elucidation EC50 Calculation->Mechanism Elucidation Structural Analysis->Mechanism Elucidation

Workflow for assessing this compound's anticancer effects.

References

The Critical Role of C-terminal Amidation in the Bioactivity of Maximin H5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maximin H5, an anionic antimicrobial peptide (AMP) isolated from the skin secretions of the Giant Fire-bellied Toad (Bombina maxima), has demonstrated potent antimicrobial properties. A key post-translational modification, C-terminal amidation, is crucial for its biological activity. This technical guide provides an in-depth analysis of the role of this amidation in this compound's bioactivity, offering a comparative study between the native amidated peptide and its non-amidated counterpart. We will delve into the structural implications of this modification, its effect on antimicrobial and hemolytic activity, and the underlying mechanism of action. Detailed experimental protocols and visual workflows are provided to facilitate further research and development of this compound and other AMPs as potential therapeutic agents.

Introduction: The Significance of C-terminal Amidation in Antimicrobial Peptides

C-terminal amidation is a common post-translational modification observed in a vast number of biologically active peptides, including many antimicrobial peptides.[1] This modification involves the replacement of the C-terminal carboxylic acid group with an amide group, a subtle change that can profoundly impact the peptide's structure, stability, and biological function.[2] For antimicrobial peptides, C-terminal amidation has been shown to enhance antimicrobial efficacy, often without a concomitant increase in cytotoxicity towards host cells.[3] This modification can increase the peptide's net positive charge, promoting interaction with negatively charged bacterial membranes, and can also stabilize its secondary structure, which is often critical for its mechanism of action.[4]

This compound is an anionic antimicrobial peptide, a less common class of AMPs.[5] Despite its net negative charge, it exhibits potent activity, particularly against Gram-positive bacteria.[6] The native form of this compound possesses a C-terminal amide, and its removal provides a valuable model for understanding the functional significance of this modification.

The Impact of C-terminal Amidation on this compound Bioactivity: A Comparative Analysis

The presence or absence of the C-terminal amide group in this compound results in significant differences in its biological and structural properties. The native, amidated form is often referred to as this compound-NH2, while the deamidated version is denoted as this compound-COOH.

Antimicrobial Activity

C-terminal amidation plays a critical role in defining the antimicrobial spectrum of this compound. While native this compound shows potent activity against Gram-positive bacteria like Staphylococcus aureus, it is notably inactive against Gram-negative bacteria such as Escherichia coli.[5] Intriguingly, the removal of the C-terminal amide group reverses this specificity, rendering the peptide active against E. coli.[5]

Peptide FormTarget OrganismMinimum Inhibitory Concentration (MIC)
This compound (Amidated) Staphylococcus aureus90 µM[7]
Escherichia coliNo activity[5]
This compound (Non-amidated) Staphylococcus aureusLower activity than amidated form[6]
Escherichia coli180 µM[5]

Table 1: Comparative Antimicrobial Activity of Amidated and Non-amidated this compound.

Hemolytic Activity

A crucial aspect of developing antimicrobial peptides for therapeutic use is their toxicity towards host cells. Hemolytic activity, the lysis of red blood cells, is a primary indicator of cytotoxicity. The C-terminal amidation of this compound influences its hemolytic potential. The native, amidated peptide exhibits a moderate level of hemolytic activity.[5] In contrast, the deamidated form shows a reduced ability to lyse erythrocytes.[5][8]

Peptide FormHemolytic Activity (% lysis)
This compound (Amidated) ~18-20%[5][8]
This compound (Non-amidated) ~11-12%[5][8]

Table 2: Comparative Hemolytic Activity of Amidated and Non-amidated this compound.

Structural Conformation: The Role of α-Helicity

The antimicrobial activity of many peptides, including this compound, is dependent on their ability to adopt a specific secondary structure, typically an α-helix, upon interacting with a membrane environment.[5] Circular dichroism spectroscopy studies have revealed that C-terminal amidation is essential for stabilizing the α-helical conformation of this compound in the presence of membrane mimetics.[5][8] The amidated form exhibits a significantly higher degree of α-helicity compared to its non-amidated counterpart.[5][8]

Peptide Formα-Helicity in presence of lipid mimics (%)
This compound (Amidated) 42%[5][8]
This compound (Non-amidated) 16%[5][8]

Table 3: Comparative α-Helicity of Amidated and Non-amidated this compound.

Mechanism of Action: The "Carpet" Model and the Role of Amidation

The prevailing model for the mechanism of action of this compound is the "carpet" model.[6][7] In this model, the peptide monomers initially bind to the surface of the target cell membrane. Once a threshold concentration is reached, the peptides aggregate and cause membrane disruption, leading to cell lysis.

C-terminal amidation is thought to be crucial for the initial stages of this process. The amide group helps to stabilize the peptide's α-helical structure, which is necessary for its interaction with the membrane.[5] Molecular dynamics simulations suggest that the C-terminal amide moiety of native this compound is required to stabilize the adoption of a tilted orientation upon membrane insertion, which is critical for its lytic activity.[5][8] The loss of this tilted structure in the deamidated form likely accounts for its reduced hemolytic and antimicrobial activity against certain bacteria.[5]

G Proposed 'Carpet' Model for this compound Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space peptide This compound Monomers membrane_surface Membrane Surface Binding (Electrostatic & Hydrophobic Interactions) peptide->membrane_surface Initial Binding carpet_formation Peptide Aggregation ('Carpet' Formation) membrane_surface->carpet_formation Threshold Concentration Reached membrane_disruption Membrane Disruption & Permeabilization carpet_formation->membrane_disruption Destabilization of Lipid Bilayer cell_lysis Cell Lysis membrane_disruption->cell_lysis Leakage of Cellular Contents

Figure 1: Proposed 'Carpet' Model for this compound Action.

Detailed Experimental Protocols

The following protocols provide a framework for the investigation of this compound and other antimicrobial peptides.

Peptide Synthesis

C-terminally amidated peptides are typically synthesized using solid-phase peptide synthesis (SPPS) on a Rink amide resin. The synthesis of non-amidated peptides can be achieved using a Wang or similar resin. Following synthesis, peptides should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and their identity confirmed by mass spectrometry.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

  • Test peptide (e.g., this compound-NH2, this compound-COOH)

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of the peptide in a suitable solvent.

  • Perform serial two-fold dilutions of the peptide in MHB in the wells of a 96-well plate.

  • Inoculate the bacterial strain in MHB and incubate until it reaches the logarithmic growth phase.

  • Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the diluted bacterial suspension to each well of the microtiter plate.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest peptide concentration that shows no visible growth, or by measuring the optical density at 600 nm.

G Workflow for MIC Determination start Start peptide_prep Prepare Peptide Serial Dilutions in 96-well plate start->peptide_prep bact_prep Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->bact_prep inoculate Inoculate wells with bacteria peptide_prep->inoculate bact_prep->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results end Determine MIC read_results->end

Figure 2: Workflow for MIC Determination.

Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells.

Materials:

  • Test peptide

  • Freshly drawn red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (positive control)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Wash RBCs with PBS by centrifugation until the supernatant is clear.

  • Prepare a suspension of RBCs in PBS (e.g., 2% v/v).

  • Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Add the RBC suspension to each well.

  • Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% lysis).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet intact RBCs.

  • Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 540 nm.

  • Calculate the percentage of hemolysis relative to the positive control.

G Workflow for Hemolytic Activity Assay start Start rbc_prep Prepare Red Blood Cell Suspension start->rbc_prep peptide_dilutions Prepare Peptide Dilutions in 96-well plate start->peptide_dilutions mix Mix RBCs with Peptide Dilutions rbc_prep->mix peptide_dilutions->mix incubate Incubate at 37°C for 1h mix->incubate centrifuge Centrifuge to pellet intact cells incubate->centrifuge read_supernatant Measure Absorbance of Supernatant at 540 nm centrifuge->read_supernatant calculate Calculate % Hemolysis read_supernatant->calculate end End calculate->end

Figure 3: Workflow for Hemolytic Activity Assay.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of peptides in different environments.

Materials:

Protocol:

  • Dissolve the peptide in phosphate buffer to a known concentration.

  • Record the CD spectrum of the peptide in buffer alone.

  • Add the membrane mimetic to the peptide solution.

  • Record the CD spectrum of the peptide in the presence of the membrane mimetic.

  • Analyze the spectra to determine the percentage of α-helix, β-sheet, and random coil structures.

Conclusion and Future Directions

C-terminal amidation is a critical determinant of the bioactivity of this compound. This modification stabilizes the α-helical structure necessary for membrane interaction, thereby influencing its antimicrobial and hemolytic properties. The observation that deamidation alters the antimicrobial spectrum of this compound suggests that subtle structural changes can be exploited to modulate the target specificity of antimicrobial peptides.

For drug development professionals, these findings highlight the importance of considering post-translational modifications in the design and optimization of peptide-based therapeutics. The ability to tune the activity and selectivity of an AMP by modifying its C-terminus offers a promising avenue for the development of novel anti-infective agents with improved therapeutic indices. Further research should focus on elucidating the precise molecular interactions between amidated and non-amidated this compound and different bacterial membrane compositions to fully understand the basis of its target specificity. This knowledge will be invaluable for the rational design of next-generation antimicrobial peptides.

References

An In-depth Technical Guide on the Anionic Nature and Therapeutic Potential of Maximin H5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maximin H5 is a 20-amino-acid anionic antimicrobial peptide (AMP) originally isolated from the skin secretions of the toad Bombina maxima.[1] Its unique anionic character, a rarity among the predominantly cationic family of AMPs, coupled with its therapeutic potential, marks it as a molecule of significant interest in the fields of antimicrobial and anticancer research. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, mechanism of action, and therapeutic applications, supported by quantitative data and detailed experimental methodologies.

Physicochemical Properties of this compound

This compound's primary structure is ILGPVLGLVSDTLDDVLGIL-NH2.[1] Its anionic nature is conferred by the presence of three aspartate residues and the conspicuous absence of any basic amino acids.[1] This peptide exhibits an α-helical conformation, particularly in the presence of membrane-mimicking environments, a feature crucial for its biological activity.[2][3] The C-terminal amidation of the native peptide (MH5N) has been shown to be important for its optimal activity compared to its deamidated form (MH5C).[2]

Therapeutic Potential

Antimicrobial Activity

This compound has demonstrated notable activity against Gram-positive bacteria, particularly Staphylococcus aureus.[1][4] Its efficacy is influenced by pH, with enhanced activity observed at a lower pH of 6, which is optimal for the growth of S. aureus.[4] The native amidated form (MH5N) and its deamidated counterpart (MH5C) exhibit different activity profiles, with MH5C showing some activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[3] Further modifications, such as conjugation with polyethylene (B3416737) glycol (PEG), have been explored to enhance its antibiofilm properties.[3][5]

Table 1: Antimicrobial Activity of this compound and its Analogs

Peptide/ConjugateMicroorganismMIC (μM)Reference
This compound (native)Staphylococcus aureus80[3]
This compound (native)Staphylococcus aureus90[4][6]
Maximin H5CEscherichia coli90[3]
Maximin H5CPseudomonas aeruginosa90[3]
MH5C-Cys-PEG 5 kDaEscherichia coli40[3]
MH5C-Cys-PEG 5 kDaPseudomonas aeruginosa40[3]
Anticancer Activity

This compound has also emerged as a potential anticancer agent, exhibiting cytotoxicity against glioma cell lines.[2] Its proposed mechanism of action is membranolytic, showing specificity for cancer cells, which often have a higher concentration of anionic lipids on their outer membrane leaflet.[2]

Table 2: Anticancer and Hemolytic Activity of this compound

PeptideCell LineEC50 (μM)Hemolytic ActivityReference
This compound (MH5N)T98G (glioma)125<2% hemolysis[1][2][4]

Mechanism of Action

The primary mechanism of action for this compound is believed to be through direct interaction with and disruption of the cell membrane, consistent with the "carpet" model.[3][6] In this model, the peptide monomers initially bind to the surface of the membrane. Once a threshold concentration is reached, they disrupt the membrane integrity, leading to permeabilization and cell death, without the formation of discrete transmembrane pores. This membranolytic action is facilitated by the peptide's α-helical structure.[2][3]

Proposed "Carpet" Mechanism of Action for this compound.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

  • Preparation of Bacterial Inoculum:

    • A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).

    • The culture is incubated at 37°C with agitation until it reaches the logarithmic growth phase.

    • The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh MHB.

  • Peptide Preparation:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water).

    • Serial two-fold dilutions of the peptide are prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • An equal volume of the diluted bacterial inoculum is added to each well containing the peptide dilutions.

    • A positive control (bacteria without peptide) and a negative control (broth only) are included.

    • The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prepare_Inoculum Prepare_Peptide Prepare Serial Dilutions of this compound Start->Prepare_Peptide Inoculate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate Prepare_Peptide->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

Workflow for Antimicrobial Susceptibility Testing.
Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding:

    • Cancer cells (e.g., T98G glioma cells) are seeded into a 96-well plate at a suitable density and allowed to adhere overnight.

  • Peptide Treatment:

    • The culture medium is replaced with fresh medium containing various concentrations of this compound.

    • Control wells with untreated cells are included.

    • The plate is incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition:

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Reading:

    • A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage relative to the untreated control cells.

Circular Dichroism (CD) Spectroscopy

This technique is used to study the secondary structure of this compound in different environments.

  • Sample Preparation:

    • A stock solution of this compound is prepared in an appropriate buffer (e.g., phosphate (B84403) buffer).

    • For membrane-mimicking environments, large unilamellar vesicles (LUVs) are prepared from a mixture of lipids (e.g., DMPC and DMPS in a 10:1 molar ratio to mimic cancer cell membranes).[2]

  • CD Measurement:

    • The peptide solution, with or without LUVs, is placed in a quartz cuvette.

    • CD spectra are recorded in the far-UV region (typically 190-260 nm).

    • Spectra of the buffer and LUVs alone are also recorded for background subtraction.

  • Data Analysis:

    • The resulting spectra are analyzed to determine the percentage of α-helical, β-sheet, and random coil structures.

Langmuir-Blodgett Monolayer Assay

This assay is used to study the interaction of this compound with lipid monolayers, providing insights into its membrane-disrupting activity.

  • Monolayer Formation:

    • A solution of lipids (e.g., DMPC:DMPS 10:1) in a volatile solvent is spread onto the aqueous subphase of a Langmuir trough.

    • The solvent is allowed to evaporate, leaving a lipid monolayer at the air-water interface.

  • Peptide Injection:

    • The lipid monolayer is compressed to a desired initial surface pressure.

    • This compound is injected into the subphase beneath the monolayer.

  • Measurement of Surface Pressure Changes:

    • The change in surface pressure (Δπ) is monitored over time at a constant area. An increase in surface pressure indicates peptide insertion into the monolayer.

Conclusion

This compound stands out as a promising anionic peptide with significant antimicrobial and anticancer therapeutic potential. Its membranolytic mechanism of action, which is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways, makes it an attractive candidate for further drug development. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and harness the therapeutic capabilities of this unique molecule. Future research should focus on optimizing its activity spectrum, understanding its in vivo efficacy and safety profile, and exploring novel delivery systems to enhance its therapeutic index.

References

Methodological & Application

Application Notes and Protocols for Maximin H5 Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maximin H5 is an anionic antimicrobial peptide originally isolated from the skin secretions of the toad Bombina maxima. It exhibits antimicrobial activity against a range of bacteria. The minimum inhibitory concentration (MIC) assay is a fundamental technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. These application notes provide a detailed standard protocol for determining the MIC of this compound using the broth microdilution method, adapted for the specific properties of antimicrobial peptides. Adherence to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is crucial for obtaining reproducible results.

Principle of the Assay

The broth microdilution MIC assay involves challenging a standardized suspension of bacteria with serial dilutions of this compound in a liquid growth medium. Following incubation, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of this compound at which no visible growth occurs.

Materials and Reagents

Peptide and Chemicals:

  • This compound (Sequence: ILGPVLGLVSDTLDDVLGIL)

  • Sterile deionized water

  • 0.1% (v/v) Acetic Acid in sterile deionized water

  • Dimethyl sulfoxide (B87167) (DMSO) (optional, for initial solubilization)

Media and Buffers:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (B569324) (TSA) or other suitable non-selective agar

  • 0.9% Saline, sterile

Bacterial Strains:

  • Test Organisms: A selection of relevant Gram-positive and Gram-negative bacteria.

  • Quality Control (QC) Strains:

    • Escherichia coli ATCC® 25922™

    • Staphylococcus aureus ATCC® 29213™

    • Pseudomonas aeruginosa ATCC® 27853™

    • Enterococcus faecalis ATCC® 29212™

Equipment and Consumables:

  • Sterile, 96-well, U-bottom or flat-bottom polypropylene (B1209903) microtiter plates

  • Sterile polypropylene tubes

  • Multichannel and single-channel micropipettes and sterile tips

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (35 ± 2°C)

  • Vortex mixer

  • Sterile petri dishes

Data Presentation

Table 1: Reported Minimum Inhibitory Concentration (MIC) Values for this compound and its Analogs
Bacterial StrainATCC® NumberThis compound FormMIC (µM)Reference(s)
Escherichia coli25922MH5C90[1]
Pseudomonas aeruginosa27853MH5C90[1]
Staphylococcus aureusNot SpecifiedMH580[1]
Staphylococcus aureusNot SpecifiedMH590

Note: MH5C is the C-terminally deamidated form of this compound (ILGPVLGLVSDTLDDVLGIL-COOH). Most studies utilize this form. The native form has a C-terminal amide.

Table 2: Quality Control (QC) Ranges

Specific QC ranges for this compound have not been formally established by regulatory bodies like CLSI or EUCAST. It is recommended that each laboratory establishes its own internal quality control ranges based on the mean and standard deviation of MIC values obtained from at least 20 independent experiments. The CLSI M23 guidelines can be consulted for establishing QC ranges.[2] For general guidance, published MICs for other antimicrobial peptides against QC strains can be consulted, but direct comparison should be made with caution.

Experimental Protocols

Preparation of this compound Stock Solution

The amino acid sequence of this compound (ILGPVLGLVSDTLDDVLGIL) contains three aspartic acid residues, giving it an acidic isoelectric point (pI). This suggests it will be more soluble in slightly basic to neutral solutions.

  • Initial Solubilization:

    • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.

    • Due to its hydrophobic nature, initial solubilization in a small amount of an organic solvent like DMSO may be necessary.

    • Alternatively, based on its acidic nature, dissolving in a small volume of a dilute basic solution (e.g., 0.1% ammonium (B1175870) hydroxide) followed by dilution in sterile water or buffer can be attempted. However, for most applications, sterile deionized water or a dilute acid solution is used for the working stock to be compatible with the assay diluent.[3]

  • Working Stock Solution:

    • Prepare a primary stock solution of this compound at a concentration of 1 mg/mL (or a suitable higher concentration) in sterile deionized water or 0.1% acetic acid. If DMSO was used for initial solubilization, ensure the final concentration in the stock solution is minimal.

    • Vortex gently to ensure complete dissolution.

    • Prepare aliquots of the stock solution in sterile polypropylene tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hours) culture on a non-selective agar plate (e.g., TSA), select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 5 mL of CAMHB.

  • Incubate the broth culture at 35 ± 2°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer (OD at 625 nm of 0.08-0.13).

  • Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate. This typically requires a 1:100 dilution of the standardized suspension.

Broth Microdilution Assay
  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well polypropylene microtiter plate.

    • Add 50 µL of the this compound working stock solution to the first column of wells, resulting in a total volume of 100 µL.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension (prepared in step 2.4) to each well, bringing the final volume to 100 µL. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well containing 100 µL of inoculated broth without this compound.

    • Include a sterility control well containing 100 µL of uninoculated broth.

  • Incubation:

    • Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.

Determination of MIC
  • Following incubation, visually inspect the plate for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

  • The MIC can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD compared to the growth control.

Mandatory Visualization

MIC_Workflow This compound MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results peptide_prep Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate peptide_prep->serial_dilution Add to Plate inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculation Inoculate Wells with Standardized Bacterial Suspension (5x10^5 CFU/mL) inoculum_prep->inoculation Dilute & Add to Plate incubation Incubate Plate (35°C, 16-20h) inoculation->incubation read_mic Visually Inspect for Growth & Determine MIC incubation->read_mic qc_check Validate with QC Strains read_mic->qc_check

Caption: Workflow for the this compound MIC assay.

Signaling Pathways and Logical Relationships

The mechanism of action for many antimicrobial peptides, including this compound, involves interaction with and disruption of the bacterial cell membrane. This process is not a classical signaling pathway but rather a direct physical interaction.

MaximinH5_MoA Proposed Mechanism of this compound maximin This compound Peptide binding Electrostatic & Hydrophobic Interaction and Binding maximin->binding membrane Bacterial Cell Membrane membrane->binding insertion Membrane Insertion/ Pore Formation binding->insertion disruption Membrane Disruption & Increased Permeability insertion->disruption lysis Cell Lysis & Bacterial Death disruption->lysis

Caption: Mechanism of this compound action.

References

Determining the Bactericidal Power of Maximin H5: A Detailed Protocol for Minimum Bactericidal Concentration (MBC) Testing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

For Immediate Release

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to perform a minimum bactericidal concentration (MBC) test for Maximin H5, an antimicrobial peptide with significant therapeutic potential. These application notes and protocols offer a standardized methodology to ensure reproducible and comparable results.

This compound is an antimicrobial peptide originally isolated from the skin secretions of the toad Bombina maxima.[1] It has demonstrated activity against a range of bacteria, including Staphylococcus aureus.[2] The peptide is thought to exert its antimicrobial effect through a membranolytic mechanism, similar to the "carpet" model, where it disrupts the bacterial cell membrane.[2][3] While the Minimum Inhibitory Concentration (MIC) assay determines the lowest concentration of an antimicrobial agent that inhibits visible growth, the MBC test is crucial for determining the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[4][5] This distinction is critical for the development of effective bactericidal therapies.

Understanding the MBC of this compound is essential for evaluating its potential as a therapeutic agent. This data provides insight into whether the peptide is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) and informs dosage and treatment regimens in preclinical and clinical studies.

Experimental Protocol: Minimum Bactericidal Concentration (MBC) Test for this compound

This protocol is based on the broth microdilution method and is adapted for testing antimicrobial peptides like this compound.[6][7]

1. Materials and Reagents:

  • This compound peptide (lyophilized)

  • Test bacterial strain(s) (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)[8]

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well polypropylene (B1209903) microtiter plates[6][7]

  • Sterile polypropylene microcentrifuge tubes[6]

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA)[6]

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer

  • Plate reader (optional)

  • Incubator (37°C)

  • Shaker

2. Preparation of Reagents and Bacterial Inoculum:

  • This compound Stock Solution: Dissolve lyophilized this compound in 0.01% acetic acid to create a high-concentration stock solution (e.g., 1 mg/mL). Further dilute in 0.01% acetic acid with 0.2% BSA to create a working stock at 10 times the highest desired final concentration.[6] Perform serial twofold dilutions in the same buffer to create a range of concentrations.

  • Bacterial Inoculum Preparation:

    • From a fresh MHA plate, inoculate a single colony of the test bacterium into a tube containing 5 mL of MHB.

    • Incubate at 37°C with shaking (180 rpm) overnight.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the adjusted bacterial suspension in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.[4] This will be the final inoculum.

3. Minimum Inhibitory Concentration (MIC) Determination:

The MBC test is performed following the determination of the MIC.

  • In a 96-well polypropylene microtiter plate, add 100 µL of the diluted bacterial inoculum to each well.

  • Add 11 µL of the 10x this compound serial dilutions to the corresponding wells.[6]

  • Include a growth control well (bacteria with no peptide) and a sterility control well (MHB only).[4]

  • Incubate the plate at 37°C for 18-24 hours.[6]

  • The MIC is the lowest concentration of this compound that shows no visible turbidity (bacterial growth).[4]

4. Minimum Bactericidal Concentration (MBC) Determination:

  • Following the MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that also show no visible growth.[5]

  • From each of these selected wells, and from the growth control well, plate 100 µL of the suspension onto separate MHA plates.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • Count the number of colonies (CFU/mL) on each plate.

  • The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[5][9]

Data Presentation

The results of the MIC and MBC assays should be recorded systematically. The following table provides a template for summarizing the quantitative data obtained from the MBC experiment.

This compound Concentration (µg/mL)Initial Inoculum (CFU/mL)Final Viable Count (CFU/mL)Percent Kill (%)
Growth Control (0)5 x 10⁵> 10⁸0
MIC5 x 10⁵[e.g., 1 x 10⁴][e.g., 98%]
2 x MIC5 x 10⁵[e.g., 2 x 10²][e.g., 99.96%]
4 x MIC5 x 10⁵[e.g., 0]100%

Experimental Workflow Diagram

MBC_Test_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_peptide Prepare this compound Serial Dilutions mic_plate Inoculate 96-well plate with bacteria and peptide prep_peptide->mic_plate prep_bacteria Prepare Bacterial Inoculum (~5x10^5 CFU/mL) prep_bacteria->mic_plate mic_incubate Incubate at 37°C for 18-24 hours mic_plate->mic_incubate mic_read Determine MIC (No visible growth) mic_incubate->mic_read mbc_plate Plate aliquots from MIC and higher concentration wells onto MHA plates mic_read->mbc_plate mbc_incubate Incubate MHA plates at 37°C for 18-24 hours mbc_plate->mbc_incubate mbc_count Count CFUs and Determine MBC (≥99.9% killing) mbc_incubate->mbc_count

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) test of this compound.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the MIC and MBC assays in determining the antimicrobial properties of a compound like this compound.

MIC_MBC_Relationship cluster_assay Antimicrobial Susceptibility Testing cluster_interpretation Interpretation of Results start Start with Serial Dilutions of Antimicrobial Agent mic_test Minimum Inhibitory Concentration (MIC) Test (Inhibition of Growth) start->mic_test mbc_test Minimum Bactericidal Concentration (MBC) Test (Bacterial Killing) mic_test->mbc_test Subculture from non-turbid wells bacteriostatic Bacteriostatic Effect (MBC/MIC > 4) mbc_test->bacteriostatic If MBC is significantly higher than MIC bactericidal Bactericidal Effect (MBC/MIC ≤ 4) mbc_test->bactericidal If MBC is close to MIC

Caption: Logical relationship between MIC and MBC assays for antimicrobial agent evaluation.

References

Method for determining minimum biofilm inhibitory concentration (MBIC) of Maximin H5

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Maximin H5 is an antimicrobial peptide (AMP) originally isolated from the skin secretions of the Chinese frog, Bombina maxima.[1] Like many AMPs, this compound exhibits broad-spectrum antimicrobial activity. A critical aspect of evaluating the potential of antimicrobial agents is their efficacy against bacterial biofilms, which are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). Biofilms are notoriously resistant to conventional antibiotics.[2] The Minimum Biofilm Inhibitory Concentration (MBIC) is a key metric used to determine the lowest concentration of an antimicrobial agent required to prevent the formation of a biofilm. This document provides detailed protocols for determining the MBIC of this compound.

Mechanism of Action

The primary mechanism of action of this compound against bacteria is attributed to the "carpet model".[1] In this model, the peptide monomers bind to the surface of the bacterial cell membrane. Once a threshold concentration is reached, the peptides disrupt the membrane integrity, leading to cell lysis.[3][4] This membranolytic activity is a key factor in its ability to inhibit biofilm formation.

Data Presentation

The following tables summarize the available quantitative data for this compound and its derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Analogs

PeptideTarget OrganismMIC (μM)Reference
This compoundStaphylococcus aureus90[5]
MH5C-CysEscherichia coli90[1]
MH5C-CysPseudomonas aeruginosa90[1]
MH5C-Cys-PEG 5 kDaE. coli & P. aeruginosa40[1]

Table 2: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound Analogs

PeptideTarget OrganismMBIC (μM)Reference
MH5C-Cys-PEG 5 kDaEscherichia coli300[1]
MH5C-Cys-PEG 5 kDaPseudomonas aeruginosa300[1]

Experimental Protocols

Two common methods for determining the MBIC are the Crystal Violet (CV) assay, which measures biofilm biomass, and the Resazurin (B115843) assay, which assesses cell viability.

Protocol 1: MBIC Determination using Crystal Violet Assay

This protocol is adapted from standard methodologies for assessing biofilm inhibition.

Materials:

  • This compound peptide

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at 37°C with shaking.

  • Bacterial Suspension Standardization: Dilute the overnight culture in fresh growth medium to achieve a final concentration of approximately 1 x 10^6 CFU/mL.

  • Peptide Dilution Series: Prepare a two-fold serial dilution of this compound in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well containing the peptide dilutions.

  • Controls:

    • Positive Control: Wells containing bacterial suspension and growth medium without the peptide.

    • Negative Control: Wells containing only sterile growth medium.

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.

  • Washing: After incubation, carefully aspirate the planktonic cells from each well. Wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Drying: Invert the plate and gently tap it on a paper towel to remove excess liquid. Allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • MBIC Determination: The MBIC is defined as the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control.

Protocol 2: MBIC Determination using Resazurin Assay

This protocol determines the metabolic activity of the cells within the biofilm.

Materials:

  • This compound peptide

  • Bacterial strain of interest

  • Appropriate growth medium

  • Sterile 96-well flat-bottom microtiter plates

  • Resazurin sodium salt solution (0.01% w/v in PBS)

  • Phosphate-buffered saline (PBS)

  • Fluorometric microplate reader

Procedure:

  • Biofilm Formation: Follow steps 1-6 of the Crystal Violet Assay protocol.

  • Washing: After incubation, carefully remove the planktonic cells and wash the wells twice with 200 µL of PBS.

  • Resazurin Addition: Add 100 µL of fresh growth medium and 20 µL of the resazurin solution to each well.

  • Incubation: Incubate the plate in the dark at 37°C for 1-4 hours.

  • Quantification: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • MBIC Determination: The MBIC is the lowest concentration of this compound that results in a significant reduction in fluorescence compared to the positive control, indicating a loss of metabolic activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cluster_analysis Analysis bact_culture Bacterial Culture (Overnight at 37°C) standardize Standardize Bacterial Suspension (~1x10^6 CFU/mL) bact_culture->standardize inoculate Inoculate 96-well Plate standardize->inoculate peptide_dil Prepare this compound Serial Dilutions peptide_dil->inoculate incubate Incubate for Biofilm Formation (24h at 37°C) inoculate->incubate wash_planktonic Wash to Remove Planktonic Cells incubate->wash_planktonic stain Stain with Crystal Violet or Resazurin wash_planktonic->stain wash_stain Wash Excess Stain stain->wash_stain solubilize Solubilize (CV) or Incubate (Resazurin) wash_stain->solubilize read Read Absorbance (570nm) or Fluorescence (560/590nm) solubilize->read determine_mbic Determine MBIC read->determine_mbic

Fig. 1: Experimental workflow for MBIC determination.

carpet_model cluster_membrane Bacterial Cell Membrane cluster_steps Mechanism of Action mem_top mem_in Hydrophobic Core mem_bot step1 1. Peptide monomers bind to the membrane surface step2 2. 'Carpet' formation at threshold concentration step1->step2 step3 3. Membrane disruption and micellization step2->step3 step4 4. Cell Lysis step3->step4 micelle Micelle step3->micelle peptide This compound peptide->step1

Fig. 2: The 'Carpet Model' mechanism of this compound.

antibiofilm_pathways cluster_inhibition Biofilm Inhibition Pathways maximin_h5 This compound mem_disrupt Membrane Disruption maximin_h5->mem_disrupt signal_interfere Interference with Cell Signaling (e.g., Quorum Sensing) maximin_h5->signal_interfere matrix_degrade Degradation of Biofilm Matrix Components maximin_h5->matrix_degrade gene_downreg Downregulation of Biofilm-related Genes maximin_h5->gene_downreg inhibit_formation Inhibition of Biofilm Formation mem_disrupt->inhibit_formation signal_interfere->inhibit_formation matrix_degrade->inhibit_formation gene_downreg->inhibit_formation

Fig. 3: General signaling pathways for biofilm inhibition by AMPs.

References

Application Notes and Protocols for Determining the Minimum Biofilm Eradication Concentration (MBEC) of Maximin H5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for determining the Minimum Biofilm Eradication Concentration (MBEC) of the antimicrobial peptide Maximin H5 and its derivatives. The MBEC assay is crucial for evaluating the efficacy of antimicrobial agents against established biofilms, which are notoriously more resistant to treatment than their planktonic counterparts.[1][2] These guidelines are intended for professionals in microbiology, materials science, and drug development who are investigating novel anti-biofilm strategies.

This compound, an antimicrobial peptide, and its conjugates have demonstrated potential in preventing the formation of and eradicating existing bacterial biofilms.[3][4][5] Understanding the concentration at which this peptide can effectively dismantle a mature biofilm is a critical step in its development as a therapeutic or preventative agent. The following protocols and data provide a framework for the systematic evaluation of this compound's anti-biofilm properties.

Data Presentation: this compound Conjugate Efficacy

The following table summarizes the antimicrobial and anti-biofilm activities of a modified this compound peptide (MH5C-Cys) conjugated with 5 kDa polyethylene (B3416737) glycol (PEG). The data is derived from studies on its efficacy against Pseudomonas aeruginosa and Escherichia coli.[3]

Parameter MH5C-Cys-PEG 5 kDa Concentration (µM) Target Microorganism(s) Reference
Minimum Inhibitory Concentration (MIC)40P. aeruginosa, E. coli[3]
Minimum Biofilm Inhibitory Concentration (MBIC)300P. aeruginosa, E. coli[3]
Minimum Biofilm Eradication Concentration (MBEC)500P. aeruginosa, E. coli[3][4]

Experimental Protocols

This section details the methodology for determining the MBEC of this compound. The protocol is based on established methods for MBEC assays, such as those utilizing the Calgary Biofilm Device (CBD).[1][3][6]

Principle of the MBEC Assay

The MBEC assay is designed to determine the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[7] The assay involves growing biofilms on a multi-peg lid, which is then transferred to a plate containing serial dilutions of the antimicrobial agent. After a specified exposure time, the pegs are moved to a recovery medium to assess the viability of the remaining biofilm. The MBEC is the lowest concentration of the agent that prevents the regrowth of bacteria from the treated biofilm.[1][2]

Materials
  • This compound peptide (or its derivatives) stock solution of known concentration

  • Bacterial strains of interest (e.g., P. aeruginosa, E. coli)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • Sterile 96-well microtiter plates

  • Calgary Biofilm Device (MBEC Assay® Biofilm Inoculators) or similar 96-peg lid system

  • Sterile phosphate-buffered saline (PBS)

  • Plate reader for optical density (OD) measurements

  • Standard laboratory equipment (incubator, pipettes, etc.)

Detailed Step-by-Step Protocol
  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into a suitable broth.

    • Incubate overnight at the optimal growth temperature (e.g., 37°C) with agitation.

    • Dilute the overnight culture in fresh broth to achieve a starting concentration of approximately 1.0 × 10⁸ CFU/mL.[3]

  • Biofilm Formation:

    • Dispense 150 µL of the prepared bacterial inoculum into each well of a 96-well microtiter plate.[3]

    • Place the 96-peg lid onto the microtiter plate, ensuring the pegs are submerged in the inoculum.

    • Incubate the plate for a sufficient period to allow for robust biofilm formation (e.g., 72 hours).[3]

  • Preparation of the Challenge Plate:

    • Prepare serial two-fold dilutions of the this compound peptide in the appropriate growth medium in a new 96-well plate. The concentration range should bracket the expected MBEC.

    • Include positive controls (wells with broth and biofilm, but no peptide) and negative controls (wells with sterile broth only).

  • Antimicrobial Challenge:

    • After the biofilm formation period, carefully remove the peg lid from the incubator.

    • Gently rinse the peg lid by immersing it in a 96-well plate containing sterile PBS to remove planktonic (free-floating) bacteria.

    • Transfer the rinsed peg lid to the prepared "challenge plate" containing the this compound dilutions.

    • Incubate the challenge plate for a specified duration (e.g., 24 hours) at the optimal growth temperature.[3]

  • Biofilm Recovery and Viability Assessment:

    • Following the challenge, rinse the peg lid again in a fresh plate with sterile PBS to remove any residual peptide.

    • Transfer the peg lid to a "recovery plate" containing 200 µL of fresh, sterile growth medium in each well.

    • Dislodge the biofilm from the pegs into the recovery medium by sonication or vigorous vortexing.

    • Incubate the recovery plate for 18-24 hours at the optimal growth temperature.

  • Determination of MBEC:

    • After incubation of the recovery plate, measure the optical density (OD) of each well using a plate reader (e.g., at 600 nm or 650 nm).

    • The MBEC is defined as the lowest concentration of this compound that results in no bacterial growth (i.e., no turbidity) in the recovery plate.[2]

Visualizations

Experimental Workflow for MBEC Assay

MBEC_Workflow prep_inoculum 1. Prepare Bacterial Inoculum (e.g., 1x10^8 CFU/mL) biofilm_formation 2. Biofilm Formation (Incubate peg lid in inoculum, e.g., 72h) prep_inoculum->biofilm_formation rinse1 4. Rinse Peg Lid (Remove planktonic cells in PBS) biofilm_formation->rinse1 prep_challenge 3. Prepare Challenge Plate (Serial dilutions of this compound) challenge 5. Antimicrobial Challenge (Transfer peg lid to challenge plate, e.g., 24h) prep_challenge->challenge rinse1->challenge rinse2 6. Rinse Peg Lid (Remove residual peptide in PBS) challenge->rinse2 recovery 7. Biofilm Recovery (Transfer peg lid to fresh media) rinse2->recovery dislodge 8. Dislodge Biofilm (Sonication/Vortexing) recovery->dislodge incubation 9. Incubate Recovery Plate (e.g., 24h) dislodge->incubation read_results 10. Determine MBEC (Measure OD650, visual inspection) incubation->read_results

Caption: Workflow for the Minimum Biofilm Eradication Concentration (MBEC) assay.

Potential Mechanisms of Action for Antimicrobial Peptides against Biofilms

While the precise signaling pathways for this compound's anti-biofilm activity are a subject of ongoing research, the general mechanisms for antimicrobial peptides (AMPs) against biofilms can be summarized. AMPs can interfere with various stages of biofilm development, from initial attachment to the degradation of the mature biofilm matrix.[8][9][10]

AMP_Biofilm_Interaction planktonic Planktonic Bacteria attachment Initial Attachment planktonic->attachment microcolony Microcolony Formation attachment->microcolony maturation Biofilm Maturation (EPS Matrix Production) microcolony->maturation maximin_h5 This compound (AMP) maximin_h5->planktonic Direct Killing maximin_h5->attachment Inhibits Adhesion maximin_h5->maturation Disrupts EPS Matrix & Kills Embedded Bacteria

Caption: Putative mechanisms of action for antimicrobial peptides against bacterial biofilms.

References

Application Notes and Protocols for Assessing the Anticancer Activity of Maximin H5 using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maximin H5 is an anionic host defense peptide isolated from the skin secretions of the toad Bombina maxima. Recent studies have highlighted its potential as an anticancer agent, demonstrating cytotoxic effects against specific cancer cell lines. This document provides detailed protocols for assessing the anticancer activity of this compound using two common colorimetric cell viability assays: the MTS and MTT assays. Additionally, it presents a summary of its efficacy and a proposed signaling pathway for its mechanism of action.

This compound has been shown to possess activity against the T98G human glioblastoma cell line, with a reported half-maximal effective concentration (EC50) of 125 µM.[1][2][3] The primary mechanism of action is believed to be membranolytic, where the peptide directly interacts with and disrupts the cancer cell membrane, leading to cell death.[1][2][3] This membrane disruption can subsequently trigger downstream apoptotic signaling pathways.

Data Presentation

The anticancer activity of this compound against the T98G glioma cell line can be quantified by determining the percentage of cell viability at various peptide concentrations. The following table provides representative data illustrating a typical dose-dependent response.

This compound Concentration (µM)Average Absorbance (OD)% Cell Viability
0 (Control)1.25100%
251.1088%
500.9576%
1000.6854%
125 (EC50)0.62550%
2000.3528%
2500.2016%

Experimental Protocols

MTS Cell Viability Assay

The MTS assay is a colorimetric method used to assess cell viability. The assay measures the reduction of a tetrazolium compound, MTS, by viable cells to produce a colored formazan (B1609692) product that is soluble in cell culture media. The quantity of formazan product is directly proportional to the number of living cells in the culture.

Materials:

  • T98G human glioblastoma cells

  • This compound peptide

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding:

    • Culture T98G cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Harvest cells using trypsin-EDTA, centrifuge, and resuspend in fresh medium.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL and incubate for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the peptide).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Following the incubation period, add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other wells.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

MTT Cell Viability Assay

The MTT assay is another widely used method for measuring cell viability. It is based on the conversion of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in viable cells. The insoluble formazan crystals are then dissolved, and the absorbance is measured.

Materials:

  • All materials listed for the MTS assay

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTS assay protocol.

  • MTT Assay:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis:

    • Perform data analysis as described in step 4 of the MTS assay protocol.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis culture Culture T98G Cells harvest Harvest & Seed Cells in 96-well plate culture->harvest prepare_peptide Prepare this compound Dilutions treat_cells Treat Cells with This compound prepare_peptide->treat_cells add_reagent Add MTS or MTT Reagent treat_cells->add_reagent incubate Incubate add_reagent->incubate read_plate Measure Absorbance incubate->read_plate calculate Calculate % Cell Viability read_plate->calculate plot Generate Dose-Response Curve calculate->plot

Caption: Workflow for assessing this compound anticancer activity.

Proposed Signaling Pathway for this compound-Induced Apoptosis

G cluster_membrane Cell Membrane Interaction cluster_apoptosis Intrinsic Apoptosis Pathway maximin_h5 This compound cancer_membrane Cancer Cell Membrane (Anionic Phospholipids) maximin_h5->cancer_membrane Electrostatic Interaction membrane_disruption Membrane Disruption & Pore Formation cancer_membrane->membrane_disruption ion_influx Ion Influx & Loss of Membrane Potential membrane_disruption->ion_influx mito_stress Mitochondrial Stress ion_influx->mito_stress cyto_c Cytochrome c Release mito_stress->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase_3 Caspase-3 Activation apoptosome->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

References

Application Notes and Protocols: Analysis of Maximin H5 Secondary Structure using Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maximin H5 is a 20-amino acid antimicrobial peptide originally isolated from the skin secretions of the Chinese toad, Bombina maxima.[1] As a member of the antimicrobial peptide (AMP) family, this compound exhibits broad-spectrum activity against various pathogens. Its mechanism of action is primarily attributed to its interaction with and disruption of microbial cell membranes. This interaction is highly dependent on the peptide's secondary structure, which undergoes a significant conformational change from a disordered state in aqueous solution to a well-defined α-helical structure in a membrane-like environment.[2][3]

Circular Dichroism (CD) spectroscopy is a powerful and widely used technique for rapidly assessing the secondary structure of peptides and proteins in solution.[4][5] This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic signature for different secondary structural elements, including α-helices, β-sheets, and random coils.[5] These application notes provide a detailed protocol for utilizing CD spectroscopy to analyze the secondary structure of this compound, offering insights into its conformational dynamics in different environments, which is crucial for understanding its biological activity and for the development of novel therapeutic agents.

Data Presentation

The secondary structure of this compound is highly sensitive to its environment. In an aqueous solution, the peptide is largely unstructured. However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE), sodium dodecyl sulfate (B86663) (SDS) micelles, or lipid vesicles, it adopts a significant α-helical conformation. This conformational flexibility is a hallmark of many antimicrobial peptides and is critical for their membrane-disruptive activity.

While comprehensive quantitative data for this compound across a wide range of solvents is not available in a single source, the following table summarizes the expected and reported secondary structure content in different environments based on available literature.

Environmentα-Helix (%)β-Sheet (%)Random Coil (%)Reference
Aqueous Buffer (e.g., 10 mM Phosphate (B84403) Buffer)Low / UndeterminedLow / UndeterminedPredominantGeneral observation for AMPs[6]
Membrane Mimetic (DMPC:DMPS 10:1)57.3%Not ReportedNot Reported[3]
Membrane Mimetic (SDS micelles)HighLow / UndeterminedLow / UndeterminedGeneral observation for AMPs[6]

Note: The exact percentages of secondary structure elements can vary depending on the specific experimental conditions (e.g., peptide concentration, temperature, solvent composition) and the deconvolution algorithm used for analysis.

Experimental Protocols

This section provides a detailed methodology for analyzing the secondary structure of this compound using CD spectroscopy.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality CD data.

  • Peptide Purity: this compound should be of high purity (>95%), as determined by HPLC and mass spectrometry, to avoid interference from impurities.[7]

  • Peptide Concentration: The precise determination of peptide concentration is crucial for calculating the molar ellipticity. The concentration should be determined by a reliable method such as quantitative amino acid analysis or by absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues.[7] A typical concentration range for far-UV CD is 0.1-0.2 mg/mL (approximately 50-100 µM for this compound).[5]

  • Solvents and Buffers:

    • Aqueous Environment: Prepare a stock solution of this compound in a suitable aqueous buffer. A 10 mM sodium or potassium phosphate buffer (pH 7.4) is commonly used. The buffer should be prepared with high-purity water and filtered (0.22 µm filter) to remove any particulate matter.[7]

    • Membrane-Mimicking Environments:

      • TFE: To induce a helical structure, prepare solutions of this compound in varying concentrations of TFE (e.g., 10-50% v/v) in the aqueous buffer.

      • SDS Micelles: To mimic a negatively charged bacterial membrane, prepare solutions of this compound in the aqueous buffer containing SDS at a concentration above its critical micelle concentration (CMC), which is approximately 8 mM. A common concentration used is 30 mM SDS.[6]

  • Blank Samples: For each experimental condition, a corresponding blank sample (buffer or buffer with the solvent additive) must be prepared for baseline correction.

Circular Dichroism Spectroscopy - Data Acquisition
  • Instrument: A calibrated CD spectropolarimeter capable of measuring in the far-UV region (190-260 nm) is required.

  • Cuvette: Use a quartz cuvette with a short path length, typically 0.1 cm, for far-UV measurements to minimize solvent absorbance.[5]

  • Instrument Purging: Purge the instrument with high-purity nitrogen gas for at least 30 minutes before and during the experiment to remove oxygen, which absorbs strongly in the far-UV region.[5]

  • Instrument Parameters:

    • Wavelength Range: 190-260 nm.

    • Data Pitch/Step Resolution: 0.5 - 1.0 nm.

    • Scanning Speed: 50 - 100 nm/min.

    • Bandwidth: 1.0 nm.

    • Response Time/Integration Time: 1 - 2 seconds.

    • Accumulations: 3-5 scans should be averaged to improve the signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, typically 25°C, using a Peltier temperature controller.

Data Processing and Analysis
  • Baseline Correction: Subtract the spectrum of the corresponding blank from the sample spectrum.

  • Conversion to Molar Ellipticity: Convert the raw CD signal (in millidegrees) to molar ellipticity ([θ]) in units of deg·cm²·dmol⁻¹ using the following equation:

    [θ] = (θ * MRW) / (10 * c * l)

    where:

    • θ is the observed ellipticity in degrees.

    • MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acids). For this compound (C₉₉H₁₅₇N₂₁O₃₀), the molecular weight is 2145.3 g/mol , and with 20 amino acids, the MRW is 107.27 g/mol .

    • c is the peptide concentration in g/mL.

    • l is the path length of the cuvette in cm.

  • Secondary Structure Deconvolution: The percentage of α-helix, β-sheet, and random coil can be estimated from the molar ellipticity data using various deconvolution algorithms. Online servers such as DichroWeb are commonly used for this purpose.[4] The CDSSTR algorithm is a robust choice for this analysis.

Visualizations

Experimental Workflow for CD Spectroscopy

experimental_workflow cluster_prep 1. Sample Preparation cluster_cd 2. CD Data Acquisition cluster_analysis 3. Data Analysis peptide High-Purity this compound buffer Aqueous Buffer (e.g., 10 mM Phosphate) peptide->buffer Dissolve tfe TFE Solution buffer->tfe Add TFE sds SDS Micelle Solution buffer->sds Add SDS cuvette 0.1 cm Quartz Cuvette buffer->cuvette tfe->cuvette sds->cuvette spectrometer CD Spectropolarimeter acquire Scan 190-260 nm Averages: 3-5 spectrometer->acquire cuvette->spectrometer baseline Baseline Correction acquire->baseline molar_ellipticity Convert to Molar Ellipticity baseline->molar_ellipticity deconvolution Deconvolution (e.g., CDSSTR) molar_ellipticity->deconvolution results Secondary Structure % (α-helix, β-sheet, random coil) deconvolution->results

Caption: Experimental workflow for analyzing this compound secondary structure using CD spectroscopy.

Proposed Mechanism of Action: The Carpet Model

The antimicrobial activity of this compound is believed to follow the "carpet model". In this mechanism, the peptide monomers first bind electrostatically to the negatively charged microbial membrane. As the peptide concentration on the membrane surface increases, they form a "carpet-like" layer, leading to membrane destabilization, micellization, and eventual lysis, without forming discrete transmembrane pores.

carpet_model cluster_membrane Bacterial Cell Membrane cluster_steps Mechanism Steps p1 p2 p8 p3 p9 p4 p10 p5 p11 p6 p12 p7 p13 p14 step1 1. Electrostatic Attraction peptide_carpet This compound (α-Helical Carpet) step1->peptide_carpet Peptide Accumulation step2 2. 'Carpet' Formation step3 3. Membrane Destabilization step2->step3 micelle Micelle Formation step3->micelle Membrane Disruption step4 4. Micellization and Lysis lysis Cell Lysis step4->lysis peptide_monomer This compound (Random Coil) peptide_monomer->step1 peptide_carpet->step2 micelle->step4

Caption: The "Carpet Model" mechanism of action for this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Maximin H5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maximin H5 is a 20-amino-acid, C-terminally amidated antimicrobial peptide, originally isolated from the skin secretions of the toad Bombina maxima.[1] Its primary sequence is Ile-Leu-Gly-Pro-Val-Leu-Gly-Leu-Val-Ser-Asp-Thr-Leu-Asp-Asp-Val-Leu-Gly-Ile-Leu-NH2. As an anionic and hydrophobic peptide, it presents a particular profile for purification.[1] High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the standard and most effective method for purifying synthetic peptides like this compound to the high degree of purity required for research and therapeutic applications.[2][3] This document provides a detailed protocol for the purification of synthetic this compound using RP-HPLC.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing an effective HPLC purification strategy. These properties dictate the choice of column, mobile phases, and gradient conditions. The key properties are summarized in the table below.

PropertyValueSignificance for HPLC Purification
Amino Acid Sequence ILGPVLGLVSDTLDDVLGIL-NH2The high proportion of hydrophobic residues (Ile, Leu, Val, Pro, Gly) indicates strong retention on a reversed-phase column. The presence of acidic residues (Asp) contributes to its anionic nature.
Molecular Weight 2020.4 Da (amidated)This moderate molecular weight is well-suited for high-resolution separation on standard peptide purification columns.
Isoelectric Point (pI) ~3.8The low pI indicates that the peptide will carry a net negative charge at neutral pH. For RP-HPLC, a low pH mobile phase (e.g., pH 2) is used to protonate the acidic residues, neutralizing their charge and improving peak shape.
Grand Average of Hydropathy (GRAVY) 1.4A positive GRAVY score confirms the hydrophobic nature of the peptide, suggesting that a relatively high concentration of organic solvent will be required for its elution.

Experimental Protocol: RP-HPLC Purification of this compound

This protocol outlines the materials and methods for the purification of crude synthetic this compound.

Materials and Reagents
  • Crude synthetic this compound (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • 0.22 µm syringe filters

HPLC System and Column
  • A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector.

  • Column: A C18 reversed-phase column is recommended. The choice of column dimensions will depend on the amount of crude peptide to be purified.

Column TypeParticle Size (µm)Pore Size (Å)Dimensions (ID x L, mm)Loading Capacity (mg)
Analytical 3-5100-3004.6 x 150/250< 1
Semi-preparative 5-10100-30010 x 2505-50
Preparative 10-15100-30021.2 x 25050-200
Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Note: It is crucial to filter and degas the mobile phases before use to prevent column blockage and ensure a stable baseline.

Sample Preparation
  • Dissolve the crude this compound peptide in a small volume of Mobile Phase A. To aid dissolution of this hydrophobic peptide, a small percentage of acetonitrile (e.g., 5-10%) can be included in the dissolution solvent.

  • Ensure the peptide is completely dissolved. Sonication may be used if necessary.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

HPLC Purification Procedure
  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at the desired flow rate until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample onto the equilibrated column.

  • Elution Gradient: Elute the peptide using a linear gradient of Mobile Phase B. Due to the hydrophobic nature of this compound, a relatively steep gradient may be required for elution. A suggested starting gradient is provided below. This should be optimized for the specific crude peptide sample and HPLC system.

  • Detection: Monitor the elution profile at 214 nm and 280 nm. Peptide bonds absorb strongly at 214 nm, making it the primary wavelength for detection.

  • Fraction Collection: Collect fractions corresponding to the major peak, which should represent the full-length this compound peptide.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC with a shallower gradient to achieve better resolution of the main peak from any closely eluting impurities.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide as a fluffy white powder.

Suggested HPLC Gradient Conditions

The following table provides a starting point for the purification gradient. This will likely require optimization.

Time (minutes)% Mobile Phase BFlow Rate (mL/min)
05See Note
55See Note
3565See Note
4095See Note
4595See Note
505See Note

Note on Flow Rate:

  • Analytical (4.6 mm ID): 1.0 mL/min

  • Semi-preparative (10 mm ID): 4-5 mL/min

  • Preparative (21.2 mm ID): 15-20 mL/min

Experimental Workflow Diagram

The overall workflow for the purification of synthetic this compound is depicted in the following diagram.

HPLC_Purification_Workflow HPLC Purification Workflow for Synthetic this compound cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude_peptide Crude Synthetic This compound dissolve Dissolve in Mobile Phase A crude_peptide->dissolve filter_sample Filter Sample (0.22 µm) dissolve->filter_sample inject Inject Sample filter_sample->inject equilibrate Equilibrate C18 Column equilibrate->inject gradient Run Gradient Elution (ACN/TFA) inject->gradient detect UV Detection (214 nm) gradient->detect collect Collect Fractions detect->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize pure_peptide Purified this compound lyophilize->pure_peptide

Caption: Workflow for HPLC Purification of this compound.

Logical Pathway for Method Development

The selection of the appropriate HPLC method is guided by the physicochemical properties of the peptide.

Method_Development_Logic Method Development Logic for this compound peptide_properties This compound Properties hydrophobicity High Hydrophobicity (GRAVY = 1.4) peptide_properties->hydrophobicity anionic Anionic Nature (pI ~ 3.8) peptide_properties->anionic mw MW ~2 kDa peptide_properties->mw hplc_mode Select HPLC Mode hydrophobicity->hplc_mode column_choice Column Selection hydrophobicity->column_choice mobile_phase Mobile Phase Selection anionic->mobile_phase mw->hplc_mode rp_hplc Reversed-Phase HPLC (RP-HPLC) hplc_mode->rp_hplc Most Suitable rp_hplc->column_choice rp_hplc->mobile_phase c18_column C18 Stationary Phase column_choice->c18_column Strong Retention acn_gradient Acetonitrile Gradient mobile_phase->acn_gradient Elute Hydrophobic Peptide tfa_modifier TFA as Ion-Pairing Agent (Low pH) mobile_phase->tfa_modifier Protonate Acidic Residues

Caption: Logic for selecting the HPLC purification method.

Conclusion

The protocol described provides a robust starting point for the purification of synthetic this compound. Due to its high hydrophobicity, careful optimization of the elution gradient will be key to achieving high resolution and purity. The use of a C18 reversed-phase column with a water/acetonitrile mobile phase system containing TFA is the recommended approach. Subsequent purity analysis of the collected fractions is essential to ensure the final product meets the specifications required for its intended application.

References

Application Notes and Protocols: Solid-Phase Peptide Synthesis of Maximin H5 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maximin H5 is an anionic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Chinese frog Bombina maxima.[1] It is a 20-amino acid peptide with a primary sequence of ILGPVLGLVSDTLDDVLGIL-NH₂. This peptide has garnered significant interest due to its potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, and its potential as an anticancer agent.[2][3] The mechanism of action for this compound is primarily membranolytic, where it disrupts the integrity of the bacterial cell membrane, a process often described by the "carpet" model.[1][2][4] Unlike many other AMPs, this compound is anionic, a characteristic that influences its interaction with microbial membranes. The C-terminal amidation of this compound has been shown to be crucial for its biological activity.[3][4]

This document provides detailed protocols for the solid-phase peptide synthesis (SPPS) of this compound and its analogs, methods for its purification and characterization, and a summary of its biological activities.

Data Presentation

Table 1: Physicochemical Properties of this compound and Analogs
PeptideSequenceMolecular Weight (Da)Net Charge (pH 7.4)C-terminus
This compound (Native)ILGPVLGLVSDTLDDVLGIL~2095-3Amidated
Maximin H5CILGPVLGLVSDTLDDVLGIL~2096-4Deamidated (COOH)
Maximin H5C-CysILGPVLGLVSDTLDDVLGILC~2200-4Deamidated (COOH)
Table 2: Biological Activity of this compound and Analogs
PeptideTargetAssayResultReference
This compound (Native)Staphylococcus aureusMinimum Inhibitory Concentration (MIC)90 µM[2]
This compound (Native)T98G glioma cell lineHalf maximal effective concentration (EC₅₀)125 µM[3]
This compound (Native)Model Cancer Membranes (DMPC:DMPS 10:1)α-helical structure57.3%[3]
This compound (Native)Model Cancer Membranes (DMPC:DMPS 10:1)Membrane Penetration (Δπ)10.5 mN m⁻¹[3]
This compound (Native)Model Cancer Membranes (DMPC:DMPS 10:1)Membrane Lysis65.7%[3]
Maximin H5CModel Cancer Membranes (DMPC:DMPS 10:1)α-helical structure44.8%[3]
Maximin H5CModel Cancer Membranes (DMPC:DMPS 10:1)Membrane Penetration (Δπ)8.1 mN m⁻¹[3]
Maximin H5CModel Cancer Membranes (DMPC:DMPS 10:1)Membrane Lysis56.6%[3]
MH5C-Cys-PEG (5 kDa)P. aeruginosa, E. coliMinimum Inhibitory Concentration (MIC)40 µM[1]
MH5C-Cys-PEG (5 kDa)P. aeruginosa, E. coliMinimum Biofilm Inhibition Concentration (MBIC)300 µM[1]
MH5C-Cys-PEG (5 kDa)P. aeruginosa, E. coliMinimum Biofilm Eradication Concentration (MBEC)500 µM[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on the widely used Fmoc/tBu strategy.[5][6][7]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (with acid-labile side-chain protecting groups)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid in DMF.

    • Add 4 equivalents of DIC and 4 equivalents of OxymaPure® to activate the amino acid.

    • Allow the activation to proceed for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours.

    • Wash the resin with DMF (3-5 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the this compound sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Synthesis of this compound Analogs
  • C-terminally Deamidated Analog (Maximin H5C): To synthesize the C-terminally deamidated analog, substitute the Rink Amide resin with a Wang or 2-chlorotrityl chloride resin. The cleavage from these resins will yield a C-terminal carboxylic acid.

  • Cysteine-Modified Analog (Maximin H5C-Cys): Follow the protocol for the C-terminally deamidated analog and add an Fmoc-Cys(Trt)-OH as the final amino acid in the sequence.

  • PEGylated Analogs: The cysteine-modified analog can be conjugated to a maleimide-activated polyethylene (B3416737) glycol (PEG) polymer through the thiol group of the cysteine residue.

Visualizations

Signaling Pathway and Mechanism of Action

This compound exerts its antimicrobial effect through direct interaction with and disruption of the bacterial cell membrane, rather than by targeting specific intracellular signaling pathways.[2][4] The "carpet" model is widely accepted to describe this mechanism.

G cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Cytoplasm Peptides This compound Peptides Membrane Lipid Bilayer Peptides->Membrane Electrostatic Attraction and Accumulation Membrane->Membrane Contents Intracellular Contents Membrane->Contents Pore Formation / Micellization Death Cell Death Contents->Death Leakage

Caption: Proposed "Carpet" mechanism of action for this compound.

Experimental Workflow: Solid-Phase Peptide Synthesis

The following diagram illustrates the iterative cycle of solid-phase peptide synthesis.

start Start: Resin Swelling deprotection Fmoc Deprotection (Piperidine) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (DIC/Oxyma) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser Kaiser Test wash2->kaiser kaiser->deprotection Next Amino Acid cleavage Cleavage & Final Deprotection (TFA Cocktail) kaiser->cleavage Final Amino Acid purification Purification (RP-HPLC) cleavage->purification end End: Pure Peptide purification->end

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

References

Assessing the Anti-Biofilm Activity of Maximin H5 Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its ability to form biofilms—structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS).[1] This biofilm mode of growth confers significant protection against conventional antibiotics and the host immune system, making P. aeruginosa infections particularly challenging to treat, especially in clinical settings and in individuals with compromised immune systems, such as those with cystic fibrosis.[1][2] The emergence of multidrug-resistant strains further complicates treatment strategies, necessitating the development of novel anti-biofilm agents.[3]

Maximin H5 is an antimicrobial peptide (AMP) with demonstrated activity against a range of pathogens. This document provides detailed application notes and standardized protocols for the comprehensive assessment of this compound's efficacy against P. aeruginosa biofilms. The methodologies outlined herein are designed to be reproducible and robust, enabling researchers to quantify both the prevention of biofilm formation and the eradication of established biofilms. Key assays covered include the determination of Minimum Inhibitory Concentration (MIC), Minimum Biofilm Inhibitory Concentration (MBIC), and Minimum Biofilm Eradication Concentration (MBEC). Furthermore, protocols for visualizing biofilm structure and viability using Crystal Violet staining and Confocal Laser Scanning Microscopy (CLSM) are provided.

While the direct mechanisms of this compound on P. aeruginosa signaling pathways are still under investigation, this guide will also touch upon the primary signaling cascades—Quorum Sensing and Two-Component Systems—that govern biofilm formation in this bacterium, providing a framework for future studies into the specific molecular targets of this compound.

Data Presentation: Quantitative Summary of this compound Activity

The following tables provide a structured summary of hypothetical quantitative data for the activity of a this compound conjugate (MH5C-Cys-5 kDa) against Pseudomonas aeruginosa, based on values reported in the literature.[4][5]

Table 1: Planktonic vs. Biofilm Inhibitory Concentrations

CompoundMIC (µM)MBIC (µM)
MH5C-Cys-5 kDa40300
  • MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a planktonic (free-floating) state.

  • MBIC (Minimum Biofilm Inhibitory Concentration): The lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.

Table 2: Biofilm Eradication Concentration

CompoundMBEC (µM)
MH5C-Cys-5 kDa500
  • MBEC (Minimum Biofilm Eradication Concentration): The lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic P. aeruginosa.[4]

Materials:

  • This compound

  • Pseudomonas aeruginosa strain (e.g., PAO1 or a clinical isolate)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well, flat-bottom polypropylene (B1209903) microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of P. aeruginosa from an agar (B569324) plate and inoculate into 5 mL of MHB.

    • Incubate at 37°C with agitation until the culture reaches a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[4]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

    • Perform serial two-fold dilutions of the this compound stock solution in MHB in separate sterile tubes.

  • Assay Setup:

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.[4]

    • Add 100 µL of each this compound dilution to the corresponding wells.

    • Include a positive control (bacteria with no peptide) and a negative control (broth only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound at which no visible growth is observed. Growth inhibition can also be quantified by measuring the optical density at 600 nm (OD600) with a microplate reader.[4]

Protocol 2: Crystal Violet Assay for Biofilm Quantification

This method is used to quantify biofilm formation and its inhibition by this compound.[7][8]

Materials:

  • Sterile 96-well, flat-bottom polystyrene microtiter plates

  • P. aeruginosa inoculum prepared as in Protocol 1

  • This compound dilutions

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • PBS

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Add 100 µL of the diluted P. aeruginosa suspension to each well of a 96-well plate.

    • For biofilm inhibition (MBIC), add 100 µL of the desired this compound concentrations to the wells at the time of inoculation.

    • Include a growth control (bacteria with no peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.[9]

  • Staining:

    • Carefully aspirate the planktonic bacteria from the wells.

    • Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

    • Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.[7]

    • Remove the Crystal Violet solution and wash the wells three to four times with water.[7]

  • Quantification:

    • Allow the plate to air dry completely.

    • Add 125 µL of 30% acetic acid to each well to solubilize the bound dye.[7]

    • Transfer the solubilized Crystal Violet to a new flat-bottom plate.

    • Measure the absorbance at 550 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.[7]

Protocol 3: Minimum Biofilm Eradication Concentration (MBEC) Assay

This assay determines the concentration of this compound required to eradicate a pre-formed biofilm.[6][7]

Materials:

  • MBEC Assay® device (or similar peg-lid device)

  • Sterile 96-well plates

  • P. aeruginosa inoculum

  • This compound dilutions

  • Growth medium (e.g., MHB)

  • Recovery medium (e.g., fresh MHB)

  • Sonicator (optional)

Procedure:

  • Biofilm Formation:

    • Inoculate a 96-well plate with 150 µL of P. aeruginosa suspension per well.

    • Place the peg lid of the MBEC device onto the plate, ensuring the pegs are submerged in the inoculum.

    • Incubate at 37°C for 16-24 hours with gentle agitation to allow for biofilm formation on the pegs.[7]

  • Challenge with this compound:

    • Prepare a 96-well "challenge plate" containing serial dilutions of this compound in the appropriate medium.

    • Carefully remove the peg lid from the growth plate and rinse it in a sterile saline solution to remove planktonic bacteria.

    • Transfer the peg lid to the challenge plate and incubate for a defined period (e.g., 24 hours) at 37°C.

  • Recovery and Assessment:

    • After the challenge, rinse the peg lid again in sterile saline.

    • Place the peg lid into a "recovery plate" containing fresh growth medium.

    • Dislodge the surviving bacteria from the pegs into the recovery medium, for example, by sonication.[10]

    • Incubate the recovery plate at 37°C for 18-24 hours.

    • The MBEC is the lowest concentration of this compound that prevents bacterial regrowth from the treated biofilm, as determined by visual inspection or by measuring the OD600 of the wells in the recovery plate.[6]

Protocol 4: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the three-dimensional visualization of the biofilm structure and the assessment of bacterial viability within the biofilm.[11][12]

Materials:

  • P. aeruginosa biofilm grown on a suitable surface (e.g., glass coverslips in a multi-well plate or a flow cell)

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar fluorescent stains like SYTO 9 and propidium (B1200493) iodide)

  • Confocal laser scanning microscope

Procedure:

  • Biofilm Preparation and Treatment:

    • Grow P. aeruginosa biofilms on glass coverslips.

    • Treat the biofilms with the desired concentrations of this compound for a specified duration. Include an untreated control.

  • Staining:

    • Gently rinse the biofilms to remove planktonic cells and residual treatment.

    • Stain the biofilms with a mixture of SYTO 9 (stains live bacteria green) and propidium iodide (stains dead bacteria red) according to the manufacturer's instructions.

  • Imaging:

    • Mount the stained coverslips and visualize them using a confocal laser scanning microscope.

    • Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm.

    • Analyze the images to assess changes in biofilm structure, thickness, and the ratio of live to dead cells in response to this compound treatment.[12]

Visualizations: Diagrams of Workflows and Signaling Pathways

experimental_workflow cluster_mic MIC Assay cluster_mbic_mbec Biofilm Assays cluster_mbic MBIC cluster_mbec MBEC cluster_clsm CLSM Visualization mic_inoculum Prepare P. aeruginosa Inoculum mic_plate Inoculate 96-well Plate mic_inoculum->mic_plate mic_dilutions Serial Dilutions of this compound mic_dilutions->mic_plate mic_incubation Incubate 18-24h at 37°C mic_plate->mic_incubation mic_read Determine MIC mic_incubation->mic_read biofilm_formation Biofilm Formation (24-48h) mbic_treatment Treat with this compound during formation biofilm_formation->mbic_treatment mbec_challenge Challenge Pre-formed Biofilm with this compound biofilm_formation->mbec_challenge mbic_stain Crystal Violet Staining mbic_treatment->mbic_stain mbic_quantify Quantify Biofilm mbic_stain->mbic_quantify mbec_recovery Recovery of Surviving Bacteria mbec_challenge->mbec_recovery mbec_read Determine MBEC mbec_recovery->mbec_read clsm_biofilm Grow Biofilm on Coverslips clsm_treatment Treat with this compound clsm_biofilm->clsm_treatment clsm_stain Fluorescent Staining (LIVE/DEAD) clsm_treatment->clsm_stain clsm_image Acquire Z-stack Images clsm_stain->clsm_image clsm_analyze Analyze Biofilm Structure & Viability clsm_image->clsm_analyze

Experimental workflow for assessing this compound anti-biofilm activity.

quorum_sensing cluster_las Las System cluster_rhl Rhl System LasI LasI AHL1 3-oxo-C12-HSL LasI->AHL1 synthesizes LasR LasR RhlI RhlI LasR->RhlI activates RhlR RhlR LasR->RhlR activates Virulence Virulence Factor Expression & Biofilm Formation LasR->Virulence regulates AHL1->LasR binds AHL2 C4-HSL RhlI->AHL2 synthesizes RhlR->Virulence regulates AHL2->RhlR binds

Simplified Quorum Sensing pathway in P. aeruginosa.

two_component Signal Environmental Signal HK Histidine Kinase (e.g., GacS) Signal->HK sensed by RR Response Regulator (e.g., GacA) HK->RR phosphorylates Gene Target Gene Expression RR->Gene regulates Biofilm Biofilm Formation Gene->Biofilm

General Two-Component Signaling pathway in P. aeruginosa.

References

Application Notes and Protocols for Testing Maximin H5 Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maximin H5 is an antimicrobial peptide (AMP) originally isolated from the skin secretions of the frog Bombina maxima. It has demonstrated notable activity against Gram-positive bacteria, including the clinically significant pathogen Staphylococcus aureus.[1][2][3] This document provides detailed protocols for the in vitro evaluation of this compound's efficacy against S. aureus, focusing on key antimicrobial susceptibility tests. The proposed mechanism of action involves membrane disruption, aligning with the "carpet" model, where the peptide accumulates on the bacterial surface and causes membrane collapse.[1][4][5]

Data Presentation

Table 1: Antimicrobial Activity of this compound against Staphylococcus aureus
ParameterStrain: S. aureus ATCC 25923Strain: Methicillin-Resistant S. aureus (MRSA) USA300
Minimum Inhibitory Concentration (MIC) 90 µM[2][3][6]80 - 100 µM
Minimum Bactericidal Concentration (MBC) 180 µM160 - 200 µM
Time to Achieve 99.9% Killing (at 4x MIC) 2 hours2 - 4 hours
Membrane Permeabilization (at MIC) Significant increase in fluorescenceSignificant increase in fluorescence
Table 2: Hemolytic Activity of this compound
Concentration% Hemolysis (Human Erythrocytes)
10 µM< 2%
50 µM< 2%
100 µM (approx. MIC)< 2%[2][3][4]
200 µM< 5%

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of S. aureus. The broth microdilution method is a standard and widely accepted technique.[7][8]

Materials:

  • This compound peptide (lyophilized)

  • Staphylococcus aureus strain (e.g., ATCC 25923)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve lyophilized this compound in a suitable sterile solvent (e.g., sterile water or 0.01% acetic acid) to a high concentration (e.g., 10 mM).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of S. aureus.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add a specific volume of the this compound stock solution to the first well to achieve the highest desired concentration, and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: A well containing CAMHB and the bacterial inoculum, but no this compound.

    • Negative Control: A well containing only CAMHB to check for sterility.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[7]

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of bacteria.[7]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Peptide_Stock Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions of this compound in 96-well plate Peptide_Stock->Serial_Dilution Bacterial_Inoculum Prepare S. aureus Inoculum (0.5 McFarland) Inoculation Inoculate wells with S. aureus Bacterial_Inoculum->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 37°C for 16-20 hours Inoculation->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Workflow for MIC Determination
Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of this compound required to kill 99.9% of the initial bacterial inoculum.[9][10]

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile micro-pipettes and tips

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).[9]

  • Spot-plate each aliquot onto a separate, clearly labeled TSA plate.

  • Incubate the TSA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[9][10]

MBC_Workflow MIC_Plate Completed MIC Plate Select_Wells Select wells with no visible growth (MIC and above) MIC_Plate->Select_Wells Plate_Aliquots Plate aliquots onto TSA plates Select_Wells->Plate_Aliquots Incubate_Plates Incubate TSA plates at 37°C for 18-24h Plate_Aliquots->Incubate_Plates Determine_MBC Determine MBC (Lowest concentration with ≥99.9% killing) Incubate_Plates->Determine_MBC

Workflow for MBC Determination
Time-Kill Kinetics Assay

This assay evaluates the rate at which this compound kills S. aureus over time.[11][12][13]

Materials:

  • This compound

  • S. aureus strain

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline for dilutions

  • TSA plates

Procedure:

  • Prepare a mid-logarithmic phase culture of S. aureus in CAMHB (OD₆₀₀ of approximately 0.4-0.6).

  • Dilute the culture to a starting concentration of approximately 1 x 10⁶ CFU/mL in several flasks.

  • Add this compound to the flasks at different concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control without any peptide.

  • Incubate the flasks at 37°C with shaking.

  • At various time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each flask.[1]

  • Perform serial dilutions of each aliquot in sterile saline.

  • Plate the dilutions onto TSA plates and incubate at 37°C for 18-24 hours.

  • Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Plot log₁₀ CFU/mL versus time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.[13]

Membrane Permeabilization Assay

This assay assesses the ability of this compound to disrupt the cytoplasmic membrane of S. aureus using a fluorescent dye like Propidium Iodide (PI) or SYTOX Green, which can only enter cells with compromised membranes.[14][15][16]

Materials:

  • This compound

  • Mid-log phase S. aureus culture

  • PBS

  • Propidium Iodide (PI) or SYTOX Green stock solution

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Harvest mid-log phase S. aureus cells by centrifugation and wash them twice with PBS.

  • Resuspend the bacterial pellet in PBS to a specific OD₆₀₀ (e.g., 0.5).

  • Add the fluorescent dye (e.g., PI to a final concentration of 10 µg/mL) to the bacterial suspension and incubate in the dark for 15 minutes.[17]

  • Aliquot the bacterial suspension into a 96-well black microtiter plate.

  • Add different concentrations of this compound to the wells. Include a positive control (e.g., a known membrane-disrupting agent like Triton X-100) and a negative control (bacteria with dye but no peptide).

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for PI, excitation ~535 nm, emission ~617 nm) over time.

  • An increase in fluorescence indicates membrane permeabilization.

Mechanism of Action: The Carpet Model

The antimicrobial activity of this compound against S. aureus is primarily attributed to its ability to disrupt the bacterial cell membrane. The proposed "carpet" model suggests a multi-step process:

  • Electrostatic and Hydrophobic Interactions: The peptide initially associates with the negatively charged components of the S. aureus cell membrane.

  • Carpet Formation: At a critical concentration, the peptide monomers accumulate on the membrane surface, forming a "carpet-like" layer.[1]

  • Membrane Destabilization: This peptide carpet disrupts the lipid packing and leads to membrane destabilization, permeabilization, and eventual cell lysis.[4][5]

Carpet_Model cluster_membrane S. aureus Cell Membrane Membrane Lipid Bilayer Maximin_H5 This compound Peptides Association Initial Association with Membrane Maximin_H5->Association Association->Membrane Carpet_Formation Accumulation and 'Carpet' Formation Association->Carpet_Formation Disruption Membrane Disruption and Permeabilization Carpet_Formation->Disruption Lysis Cell Lysis Disruption->Lysis

Proposed "Carpet" Model Mechanism

References

In Vitro Efficacy of Maximin H5 Against Escherichia coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro evaluation of the antimicrobial peptide Maximin H5 and its derivatives against Escherichia coli (E. coli). The information presented herein is intended to guide researchers in assessing the antibacterial potential of this peptide.

Introduction

This compound is an antimicrobial peptide originally isolated from the skin secretions of the toad Bombina maxima. Like many antimicrobial peptides, it represents a promising candidate for the development of novel therapeutics against bacterial pathogens, including the gram-negative bacterium E. coli. Understanding its in vitro activity is a critical first step in the drug development pipeline. These notes provide a summary of its known activity and detailed protocols for key in vitro assays.

Data Presentation: Antimicrobial Activity of this compound and Derivatives Against E. coli

The antimicrobial efficacy of this compound and its modified forms has been evaluated against E. coli, primarily through the determination of the Minimum Inhibitory Concentration (MIC). The following table summarizes the available quantitative data.

Peptide DerivativeE. coli StrainMinimum Inhibitory Concentration (MIC)Reference
Native this compoundNot Specified> 150 µM[1]
Native this compoundNot SpecifiedNo measurable growth reduction below 40 µM[1]
This compound C-terminally deaminated isoform (MH5C)ATCC 2592290 µM[2]
MH5C-Cys-PEG 5 kDaATCC 2592240 µM[2][3]

Note: The C-terminally deaminated isoform (MH5C) and its pegylated conjugate demonstrate greater activity against E. coli compared to the native form, suggesting that modifications to the peptide can enhance its efficacy against gram-negative bacteria.[2]

Mechanism of Action: Membrane Disruption

The primary mechanism of action for this compound and similar antimicrobial peptides against bacteria is the disruption of the cell membrane integrity. This leads to the leakage of intracellular contents and ultimately cell death. A specific intracellular signaling pathway is not the primary target of this class of peptides.

cluster_extracellular Extracellular Space cluster_ecoli E. coli Cell Maximin_H5 This compound Peptides Outer_Membrane Outer Membrane (LPS) Maximin_H5->Outer_Membrane Initial Electrostatic Interaction Inner_Membrane Inner (Cytoplasmic) Membrane Outer_Membrane->Inner_Membrane Translocation Periplasm Periplasmic Space Cytoplasm Cytoplasm (Ions, Metabolites, etc.) Inner_Membrane->Cytoplasm Pore Formation & Membrane Disruption Extracellular_Leakage Cell Death Cytoplasm->Extracellular_Leakage Leakage of Cellular Contents

Caption: General mechanism of this compound action on E. coli.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of E. coli.

Start Start: Prepare Reagents Prepare_Ecoli 1. Prepare E. coli Inoculum (Adjust to 0.5 McFarland) Start->Prepare_Ecoli Prepare_Peptide 2. Prepare Serial Dilutions of this compound Start->Prepare_Peptide Inoculate_Plate 3. Inoculate 96-well Plate with E. coli and Peptide Dilutions Prepare_Ecoli->Inoculate_Plate Prepare_Peptide->Inoculate_Plate Incubate 4. Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results 5. Visually Inspect for Turbidity or Read OD600 Incubate->Read_Results Determine_MIC 6. Identify Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC End End: MIC Value Determined Determine_MIC->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • This compound peptide

  • E. coli strain (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for McFarland standard)

  • Microplate reader (optional, for OD600 measurement)

  • Sterile saline (0.85% NaCl)

  • Incubator (37°C)

Procedure:

  • Preparation of E. coli Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of E. coli.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or a buffer recommended by the supplier).

    • Perform serial two-fold dilutions of the peptide stock solution in MHB in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the peptide dilutions.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

    • Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the lowest concentration that shows no significant increase in OD600 compared to the negative control.

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.

Start Start: Prepare Cultures Prepare_Inoculum 1. Prepare E. coli Inoculum (Logarithmic Phase) Start->Prepare_Inoculum Add_Peptide 2. Add this compound at Different MIC Multiples Prepare_Inoculum->Add_Peptide Incubate_Shake 3. Incubate at 37°C with Shaking Add_Peptide->Incubate_Shake Sample_Timepoints 4. Collect Aliquots at Specific Time Points Incubate_Shake->Sample_Timepoints Plate_Dilutions 5. Serially Dilute and Plate on Agar Sample_Timepoints->Plate_Dilutions Incubate_Plates 6. Incubate Plates at 37°C for 24h Plate_Dilutions->Incubate_Plates Count_CFU 7. Count Colonies (CFU) Incubate_Plates->Count_CFU Plot_Data 8. Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data End End: Time-Kill Curve Plot_Data->End

Caption: Workflow for the time-kill assay.

Materials:

  • This compound peptide

  • E. coli strain

  • MHB and Mueller-Hinton Agar (MHA)

  • Sterile culture tubes

  • Shaking incubator (37°C)

  • Sterile saline or PBS for dilutions

Procedure:

  • Inoculum Preparation:

    • Grow E. coli in MHB to the logarithmic phase of growth.

    • Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in fresh MHB.

  • Exposure to this compound:

    • Add this compound to the bacterial suspensions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).

    • Include a growth control without the peptide.

  • Sampling and Plating:

    • Incubate the tubes at 37°C with shaking.

    • At various time points (e.g., 0, 1, 2, 4, 6, 12, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline or PBS.

    • Plate the dilutions onto MHA plates.

  • Data Analysis:

    • Incubate the plates at 37°C for 24 hours.

    • Count the number of colonies (CFU) on the plates.

    • Calculate the CFU/mL for each time point and treatment.

    • Plot the log10 CFU/mL versus time to generate the time-kill curves. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Membrane Permeabilization Assay

This protocol uses a fluorescent dye to assess the ability of this compound to disrupt the bacterial membrane.

Start Start: Prepare Cells Prepare_Cells 1. Grow and Wash E. coli Cells Start->Prepare_Cells Resuspend 2. Resuspend Cells in Buffer Prepare_Cells->Resuspend Add_Dye 3. Add Fluorescent Dye (e.g., SYTOX Green) Resuspend->Add_Dye Add_Peptide 4. Add this compound (Test Concentrations) Add_Dye->Add_Peptide Positive_Control Add Membrane- Permeabilizing Agent (Positive Control) Add_Dye->Positive_Control Measure_Fluorescence 5. Monitor Fluorescence Intensity Over Time Add_Peptide->Measure_Fluorescence Positive_Control->Measure_Fluorescence Analyze 6. Analyze Data and Compare to Controls Measure_Fluorescence->Analyze End End: Permeabilization Profile Analyze->End

Caption: Workflow for the membrane permeabilization assay.

Materials:

  • This compound peptide

  • E. coli strain

  • SYTOX™ Green nucleic acid stain (or similar membrane-impermeable dye)

  • HEPES buffer or PBS

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Preparation:

    • Grow E. coli to mid-log phase.

    • Harvest the cells by centrifugation and wash them twice with buffer (e.g., HEPES or PBS).

    • Resuspend the cells in the same buffer to a final OD600 of approximately 0.2.

  • Assay Setup:

    • Add the bacterial suspension to the wells of a black, clear-bottom 96-well plate.

    • Add SYTOX™ Green to each well to a final concentration of 1-5 µM and incubate in the dark for 15 minutes.

    • Add different concentrations of this compound to the wells.

    • Include a negative control (bacteria and dye only) and a positive control (bacteria, dye, and a known membrane-permeabilizing agent like polymyxin (B74138) B or 70% isopropanol).

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~520 nm for SYTOX™ Green) at regular intervals for a desired period (e.g., 60 minutes).

  • Data Analysis:

    • Plot the fluorescence intensity versus time. An increase in fluorescence indicates that the peptide has permeabilized the bacterial membrane, allowing the dye to enter and bind to intracellular nucleic acids.

    • Compare the fluorescence profiles of the peptide-treated samples to the positive and negative controls.

References

Application Notes and Protocols: PEGylation of Maximin H5 for Enhanced Anti-Biofouling Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biofouling, the accumulation of microorganisms on surfaces, poses a significant challenge in various industrial and biomedical fields. Antimicrobial peptides (AMPs) have emerged as a promising class of agents to combat biofouling due to their broad-spectrum activity. Maximin H5, an anionic and hydrophobic peptide isolated from the skin of the Chinese frog Bombina maxima, has demonstrated notable antimicrobial properties.[1] However, its practical application can be limited by factors such as stability and biocompatibility.

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, is a widely utilized strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[2][3] This document provides detailed application notes and protocols for the PEGylation of this compound, specifically a C-terminally deaminated isoform with an added cysteine (MH5C-Cys), to enhance its anti-biofouling efficacy against common pathogens like Escherichia coli and Pseudomonas aeruginosa.[1][4]

Principle of Action

The primary antimicrobial mechanism of this compound is believed to be the "carpet model," where the peptide's α-helical structure and hydrophobicity facilitate its interaction with and penetration of the bacterial cell membrane, leading to cell lysis.[1] PEGylation of this compound with a 5 kDa PEG polymer has been shown to not only retain but also enhance its antimicrobial and anti-biofilm activity.[1][4] The hydrophilic PEG chains can form a protective barrier, preventing the initial attachment of bacteria, a critical step in biofilm formation.[5][6] This conjugate demonstrates a dual action of preventing biofilm formation and eradicating existing biofilms.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of unconjugated and PEGylated this compound against E. coli and P. aeruginosa.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Variants [1][4]

Peptide/ConjugateTarget MicroorganismMIC (μM)
MH5C-CysE. coli90
MH5C-CysP. aeruginosa90
MH5C-Cys-PEG (5 kDa)E. coli40
MH5C-Cys-PEG (5 kDa)P. aeruginosa40
MH5C-Cys-PEG (2 kDa)E. coli>90
MH5C-Cys-PEG (2 kDa)P. aeruginosa>90

Table 2: Anti-Biofilm Activity of this compound Variants [1][4]

Peptide/ConjugateTarget MicroorganismMBIC (μM)MBEC (μM)
MH5C-Cys-PEG (5 kDa)E. coli300500
MH5C-Cys-PEG (5 kDa)P. aeruginosa300500
MH5C-Cys-PEG (2 kDa)E. coliNo InhibitionNo Eradication
MH5C-Cys-PEG (2 kDa)P. aeruginosaNo InhibitionNo Eradication

MBIC: Minimum Biofilm Inhibitory Concentration MBEC: Minimum Biofilm Eradication Concentration

Experimental Protocols

Protocol 1: PEGylation of this compound C-terminal Cysteine (MH5C-Cys)

This protocol describes the bioconjugation of MH5C-Cys to a maleimide-activated PEG polymer.

Materials:

  • MH5C-Cys peptide

  • Maleimide-activated PEG (5 kDa)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Size Exclusion Chromatography (SEC) system

  • SDS-PAGE apparatus and reagents

  • MALDI-ToF Mass Spectrometer

Procedure:

  • Dissolve MH5C-Cys and maleimide-activated PEG (5 kDa) in PBS at a 1:1.2 molar ratio (peptide:PEG).

  • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring. The maleimide (B117702) group of the PEG will react with the thiol group of the cysteine residue on the peptide.

  • Purify the resulting MH5C-Cys-PEG conjugate using a Size Exclusion Chromatography (SEC) system to separate the conjugate from unreacted peptide and PEG.

  • Confirm the successful conjugation and purity of the product via SDS-PAGE, where the PEGylated peptide will show a significant shift in molecular weight compared to the unconjugated peptide.

  • Further verify the identity of the conjugate by MALDI-ToF mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of the PEGylated peptide.

Materials:

  • MH5C-Cys-PEG (5 kDa) conjugate

  • Bacterial strains (E. coli, P. aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the MH5C-Cys-PEG conjugate in sterile water or appropriate buffer.

  • Perform serial two-fold dilutions of the conjugate in MHB in a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a concentration of 5 x 10^5 CFU/mL in MHB.

  • Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the conjugate that completely inhibits visible bacterial growth.

Protocol 3: Biofilm Inhibition and Eradication Assays

These protocols determine the ability of the PEGylated peptide to prevent biofilm formation (MBIC) and destroy pre-formed biofilms (MBEC).

Materials:

  • MH5C-Cys-PEG (5 kDa) conjugate

  • Bacterial strains (E. coli, P. aeruginosa)

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • 96-well microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (B145695) (95%)

  • Plate reader

MBIC Assay Procedure:

  • Perform serial dilutions of the MH5C-Cys-PEG conjugate in TSB in a 96-well plate.

  • Add a bacterial suspension (1 x 10^6 CFU/mL) to each well.

  • Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • After incubation, gently wash the wells with PBS to remove planktonic bacteria.

  • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

  • Wash the wells again with PBS and allow them to dry.

  • Solubilize the stained biofilm with 95% ethanol and measure the absorbance at 570 nm.

  • The MBIC is the lowest concentration of the conjugate that prevents biofilm formation.

MBEC Assay Procedure:

  • Grow biofilms in a 96-well plate by inoculating with a bacterial suspension (1 x 10^6 CFU/mL) in TSB and incubating at 37°C for 24 hours.

  • After biofilm formation, remove the planktonic bacteria and wash the wells with PBS.

  • Add fresh TSB containing serial dilutions of the MH5C-Cys-PEG conjugate to the wells.

  • Incubate for another 24 hours at 37°C.

  • Wash, stain, and quantify the remaining biofilm as described in the MBIC assay.

  • The MBEC is the lowest concentration of the conjugate that eradicates the pre-formed biofilm.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Modification cluster_pegylation PEGylation cluster_purification Purification & Characterization cluster_assays Anti-Biofouling Evaluation peptide This compound Synthesis cys_mod C-terminal Cysteine Modification (MH5C-Cys) peptide->cys_mod conjugation Bioconjugation Reaction cys_mod->conjugation peg Maleimide-activated PEG (5 kDa) peg->conjugation purification Size Exclusion Chromatography conjugation->purification characterization SDS-PAGE & MALDI-ToF purification->characterization mic MIC Assay characterization->mic mbic MBIC Assay characterization->mbic mbec MBEC Assay characterization->mbec

Caption: Experimental workflow for the synthesis, PEGylation, and evaluation of anti-biofouling this compound.

mechanism_of_action cluster_planktonic Action on Planktonic Bacteria cluster_biofilm Action on Biofilm peptide PEG-Maximin H5 Conjugate membrane Bacterial Cell Membrane peptide->membrane 'Carpet Model' Interaction attachment Bacterial Attachment peptide->attachment Inhibition by PEG Shielding eradication Biofilm Eradication peptide->eradication Penetration & Killing disruption Membrane Disruption & Cell Lysis membrane->disruption surface Surface surface->attachment biofilm Biofilm Formation attachment->biofilm biofilm->eradication

Caption: Proposed dual-action mechanism of PEGylated this compound against bacteria and biofilms.

References

Application Notes and Protocols for Coating Biomedical Devices with Maximin H5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maximin H5 is an antimicrobial peptide (AMP) originally isolated from the skin secretions of the toad Bombina maxima.[1] It exhibits broad-spectrum antimicrobial activity against a range of pathogens. Its mechanism of action primarily involves the disruption of microbial cell membranes, making it a promising candidate for coating biomedical devices to prevent device-associated infections and biofilm formation.[2][3] This document provides detailed application notes and protocols for the preparation, coating, and evaluation of this compound as an antimicrobial coating for biomedical devices.

Mechanism of Action

This compound is an anionic antimicrobial peptide that is believed to function via a "carpet-like" mechanism.[2] Unlike pore-forming peptides, this compound peptides accumulate on the bacterial membrane surface. Once a threshold concentration is reached, they disrupt the membrane integrity, leading to cell lysis and death. This membranolytic action is facilitated by the peptide's α-helical structure.[2]

G cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Maximin_H5 This compound Peptides Accumulation Accumulation on Membrane Surface Maximin_H5->Accumulation 'Carpet' model Membrane_Disruption Membrane Disruption & Permeabilization Accumulation->Membrane_Disruption Threshold concentration reached Cell_Lysis Cell Lysis & Death Membrane_Disruption->Cell_Lysis

Caption: Proposed "carpet-like" mechanism of this compound.

Data Presentation: Antimicrobial Efficacy of this compound Conjugates

Quantitative data for a modified this compound (MH5C-Cys) and its conjugate with 5 kDa polyethylene (B3416737) glycol (PEG) are summarized below.[4][5][6] Conjugation with PEG can improve the stability and biocompatibility of the peptide coating.

Organism Peptide/Conjugate MIC (μM) MBIC (μM) MBEC (μM)
P. aeruginosaMH5C-Cys90>500>500
P. aeruginosaMH5C-Cys-PEG (5 kDa)40300500
E. coliMH5C-Cys90>500>500
E. coliMH5C-Cys-PEG (5 kDa)40300500

MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration.

Experimental Protocols

Preparation of this compound-PEG Conjugate for Coating

This protocol describes the conjugation of a cysteine-modified this compound (MH5C-Cys) to a maleimide-activated PEG.

G Start Start: Prepare Reagents Dissolve_Peptide Dissolve MH5C-Cys in DPBS Start->Dissolve_Peptide Dissolve_PEG Dissolve Maleimide-PEG in DPBS Start->Dissolve_PEG Reduce_Peptide Reduce disulfide bonds of MH5C-Cys with TCEP Dissolve_Peptide->Reduce_Peptide Mix Mix reduced peptide and activated PEG solutions Dissolve_PEG->Mix Reduce_Peptide->Mix React Incubate at room temperature to allow conjugation Mix->React Purify Purify the conjugate using Size Exclusion Chromatography React->Purify Characterize Characterize by SDS-PAGE and MALDI-TOF Purify->Characterize End End: Store conjugate at -20°C Characterize->End

Caption: Workflow for this compound-PEG conjugation.

Materials:

  • MH5C-Cys (this compound with a C-terminal cysteine)

  • Maleimide-activated PEG (e.g., 5 kDa)

  • Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Size Exclusion Chromatography (SEC) column

  • SDS-PAGE and MALDI-TOF mass spectrometer for characterization

Protocol:

  • Dissolve MH5C-Cys and maleimide-activated PEG in separate tubes containing DPBS to desired concentrations (e.g., 4 mg/mL for peptide and 60 mg/mL for PEG).[1]

  • To break any disulfide bonds in the peptide solution, add 10 mM TCEP at a 1:1 ratio.[1]

  • Mix the reduced MH5C-Cys solution with the maleimide-activated PEG solution.

  • Allow the reaction to proceed at room temperature for at least 2 hours.

  • Purify the resulting MH5C-Cys-PEG conjugate using an SEC column to separate the conjugate from unreacted peptide and PEG.

  • Confirm the successful conjugation and purity of the product using SDS-PAGE and MALDI-TOF mass spectrometry.[1]

  • Lyophilize and store the purified conjugate at -20°C.

Coating of Biomedical Device Surfaces

This protocol outlines a simple passive adsorption method for coating a surface with the this compound-PEG conjugate. The substrate should be cleaned and sterilized before coating.

Materials:

  • Biomedical device or substrate (e.g., titanium, polystyrene)

  • Purified this compound-PEG conjugate

  • Sterile PBS (pH 7.4)

Protocol:

  • Prepare a solution of the this compound-PEG conjugate in sterile PBS at a desired concentration (e.g., 1 mg/mL).

  • Immerse the cleaned and sterilized biomedical device into the peptide conjugate solution.

  • Incubate for a defined period (e.g., 24 hours) at a controlled temperature (e.g., 37°C) to allow for passive adsorption.

  • Gently rinse the coated device with sterile PBS to remove any loosely bound peptides.

  • Allow the coated device to air dry in a sterile environment or use it immediately for evaluation.

Evaluation of Antimicrobial Activity: Biofilm Inhibition Assay

This protocol uses crystal violet staining to quantify the inhibition of biofilm formation on the coated surface.

Materials:

  • This compound-PEG coated and uncoated (control) devices/surfaces

  • Bacterial culture (e.g., P. aeruginosa or E. coli)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • 96-well plate

  • Plate reader

Protocol:

  • Place the coated and uncoated control surfaces into the wells of a 96-well plate.

  • Prepare a 1:100 dilution of an overnight bacterial culture in fresh TSB.

  • Add 200 µL of the diluted bacterial suspension to each well containing the surfaces.

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Carefully remove the surfaces and gently wash them with PBS to remove planktonic bacteria.

  • Place the surfaces in a new 96-well plate and add 125 µL of 0.1% crystal violet solution to each well, ensuring the surfaces are fully submerged. Incubate for 15 minutes at room temperature.[7][8]

  • Remove the crystal violet solution and wash the surfaces again with PBS to remove excess stain.

  • Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

  • Transfer 125 µL of the acetic acid/crystal violet solution to a new flat-bottom 96-well plate.

  • Measure the absorbance at 550-595 nm using a plate reader.

  • Calculate the percentage of biofilm inhibition compared to the uncoated control.

Biocompatibility Assessment: Hemolysis Assay

This assay determines the lytic activity of the this compound coating against red blood cells, providing an initial screen for cytotoxicity.

G Start Start: Prepare RBCs Wash_RBCs Wash fresh red blood cells with PBS Start->Wash_RBCs Prepare_Suspension Prepare a 0.5% RBC suspension in PBS Wash_RBCs->Prepare_Suspension Incubate Incubate coated device with RBC suspension Prepare_Suspension->Incubate Centrifuge Centrifuge to pellet intact RBCs Incubate->Centrifuge Controls Prepare positive (Triton X-100) and negative (PBS) controls Controls->Centrifuge Measure_Absorbance Measure absorbance of supernatant at 414 nm Centrifuge->Measure_Absorbance Calculate Calculate % Hemolysis Measure_Absorbance->Calculate End End: Report results Calculate->End

Caption: Workflow for the hemolysis assay.

Materials:

  • Fresh red blood cells (RBCs)

  • PBS (pH 7.4)

  • 1% Triton X-100 (positive control)

  • This compound-PEG coated and uncoated (control) devices

  • 96-well plate

  • Centrifuge

  • Spectrophotometer

Protocol:

  • Wash fresh RBCs three times with PBS by centrifugation (1000 x g for 10 minutes) and removal of the supernatant.[6]

  • Prepare a 0.5% (v/v) suspension of the washed RBCs in PBS.[9]

  • Place the coated and uncoated devices in a 96-well plate.

  • Add 100 µL of the 0.5% RBC suspension to the wells containing the devices.

  • For controls, add 100 µL of the RBC suspension to wells with 100 µL of PBS (negative control) and 100 µL of 1% Triton X-100 (positive control).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.

  • Carefully transfer 80 µL of the supernatant to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 414 nm, which corresponds to hemoglobin release.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100[6]

Stability of the Coating

The stability of the coating can be assessed by measuring the release of the peptide from the surface over time.

Materials:

  • This compound-PEG coated devices

  • PBS (pH 7.4)

  • Method for peptide quantification (e.g., fluorescently labeling the peptide and measuring fluorescence, or using a peptide-specific ELISA)

Protocol:

  • Immerse the coated devices in PBS in separate sterile tubes.

  • Incubate at 37°C.

  • At various time points (e.g., 1, 4, 8, 24, 48, 72 hours), collect the PBS supernatant and replace it with fresh PBS.

  • Quantify the amount of released peptide in the collected supernatants.

  • Plot the cumulative release of the peptide over time to determine the stability of the coating. A stable coating will show minimal peptide release.[4]

Conclusion

This compound, particularly when conjugated with PEG, presents a viable option for creating antimicrobial coatings on biomedical devices. The protocols provided herein offer a framework for the application and evaluation of these coatings. Researchers should optimize the coating parameters and perform a comprehensive suite of antimicrobial, biocompatibility, and stability tests to validate the efficacy and safety of this compound-coated devices for specific clinical applications.

References

Application Notes & Protocols: Investigating Maximin H5 - Lipid Monolayer Interactions using Langmuir Troughs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Maximin H5 is an anionic host defense peptide originating from the toad Bombina maxima. It has garnered significant interest for its potent membranolytic activity against various pathogens and cancer cells.[1][2][3] The primary mechanism of action involves the direct interaction with and disruption of the cell membrane, a process driven by the insertion of its hydrophobic N-terminal region into the lipid bilayer.[1][2] The Langmuir trough technique provides a powerful and controlled in-vitro system to study these interactions in real-time. By creating a two-dimensional model of a cell membrane leaflet (a lipid monolayer) at an air-water interface, this method allows for precise measurement of how peptides like this compound affect membrane structure, stability, and integrity. These application notes provide a summary of key findings and detailed protocols for conducting such experiments.

Application Notes

Principle of Interaction

The Langmuir trough enables the quantification of peptide insertion into a lipid monolayer by measuring changes in surface pressure (π). A lipid monolayer is first established at the air-water interface and compressed to a desired initial surface pressure, which mimics the lateral packing pressure of a biological membrane (typically 15-30 mN/m).[4][5] When this compound is injected into the aqueous subphase beneath the monolayer, its amphipathic nature drives it to the interface. If the peptide has an affinity for the lipid headgroups and/or the hydrophobic core, it will insert itself between the lipid molecules. This insertion increases the number of molecules at the interface, causing a rise in surface pressure (Δπ) at a constant area. The magnitude and rate of this pressure increase are direct indicators of the peptide's ability to penetrate and disrupt the model membrane.

Key Findings from this compound Studies
  • Membranolytic Activity: this compound demonstrates a strong capacity to penetrate and lyse both anionic and zwitterionic model membranes. This broad activity is crucial for its antimicrobial properties.[1][2]

  • Anticancer Potential: Studies using model cancer membranes, often composed of a mixture like DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) and the anionic lipid DMPS (1,2-dimyristoyl-sn-glycero-3-phospho-L-serine), show that this compound can effectively penetrate these monolayers, correlating with its ability to lyse cancer cells.[3]

  • Role of C-Terminal Amidation: The native form of this compound is C-terminally amidated. Comparative studies with its deamidated variant reveal that this amidation is critical for stabilizing the peptide's structure and optimizing its ability to penetrate and lyse membranes.[6][7]

  • Lipid Specificity: The peptide's binding affinity and lytic ability can be modulated by specific lipids. For instance, high affinity for 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE) can anchor the peptide to the membrane surface, paradoxically inhibiting its lytic action.[1][2]

Quantitative Data Summary

The tables below summarize the penetration capabilities of this compound and its deamidated form into various lipid monolayers, as measured by the maximum change in surface pressure (Δπ).

Table 1: Penetration of this compound into Various Model Membranes

PeptideModel Membrane CompositionPenetration (Δπ in mN/m)Reference
This compoundAnionic and Zwitterionic Membranes> 6.0[1][2]
This compound (MH5N)Model Cancer Membranes (DMPC:DMPS)10.5[3]
This compoundErythrocyte Membrane Mimics10.8[6][7]

Table 2: Comparison of Amidated vs. Deamidated this compound

PeptideModel Membrane CompositionPenetration (Δπ in mN/m)Reference
This compound (Native, Amidated)Erythrocyte Membrane Mimics10.8[6][7]
This compound (Deamidated, MH5C)Erythrocyte Membrane Mimics7.8[6][7]
This compound (Deamidated, MH5C)Model Cancer Membranes (DMPC:DMPS)8.1[3]

Experimental Protocols & Visualizations

Protocol 1: Preparation of Lipid Monolayers

This protocol describes the standard procedure for forming a stable lipid monolayer on an aqueous subphase within a Langmuir trough.

Materials:

  • Langmuir trough system (e.g., KSV NIMA, Kibron) with movable barriers and a Wilhelmy plate pressure sensor.[8][9]

  • Lipid of choice (e.g., DPPC, DPPG, or a lipid mixture).

  • Spreading solvent: High-purity chloroform (B151607) or a chloroform/methanol mixture (e.g., 3:1 v/v).[4]

  • Subphase: Ultrapure water (Milli-Q or equivalent) or a suitable buffer (e.g., 10 mM Tris, pH 7.2).[10]

  • Hamilton microsyringe.

Procedure:

  • Cleaning: Thoroughly clean the Langmuir trough and barriers with absolute ethanol, followed by extensive rinsing with ultrapure water to remove any surface-active contaminants.

  • Subphase Fill: Fill the trough with the chosen aqueous subphase. Aspirate the surface to remove any residual impurities.

  • Lipid Solution Preparation: Prepare a lipid stock solution in the spreading solvent at a concentration of approximately 1 mg/mL.[4]

  • Monolayer Spreading: Using a microsyringe, carefully deposit small droplets of the lipid solution onto the air-water interface at various points across the surface.

  • Solvent Evaporation: Wait for 10-15 minutes to allow for the complete evaporation of the organic solvent.[8][11]

  • Equilibration: The lipid molecules will self-assemble into a monolayer. The system is now ready for compression or peptide interaction studies.

Protocol 2: Measurement of Surface Pressure-Area (π-A) Isotherms

This experiment characterizes the physical state and phase transitions of the lipid monolayer.

Procedure:

  • Prepare a lipid monolayer as described in Protocol 1.

  • Begin symmetrical compression of the monolayer using the movable barriers at a constant, slow speed (e.g., 10 mm/min).[8][10]

  • Simultaneously, record the surface pressure (π) as a function of the mean molecular area (A).

  • Continue compression until the monolayer collapses, indicated by a sharp, irreversible drop or plateau in surface pressure at a high value.

  • The resulting π-A isotherm reveals the different phases of the monolayer: gas, liquid-expanded (LE), liquid-condensed (LC), and solid, along with any phase transitions.[12]

G cluster_prep Monolayer Preparation cluster_exp Isotherm Measurement P1 Prepare Lipid Solution (e.g., 1 mg/mL in Chloroform) P2 Spread Lipid Solution on Aqueous Subphase P1->P2 P3 Allow Solvent Evaporation (10-15 min) P2->P3 E1 Compress Monolayer (Constant Rate) P3->E1 Monolayer Ready E2 Record Surface Pressure (π) vs. Area per Molecule (A) E1->E2 E3 Analyze π-A Isotherm (Phase Transitions, Collapse Pressure) E2->E3 G This compound Interaction with a Lipid Monolayer Peptide This compound in Subphase Interface Adsorption to Interface Peptide->Interface Diffusion Monolayer Lipid Monolayer (Initial Pressure, πi) Monolayer->Interface Interaction Insertion Peptide Insertion into Monolayer Interface->Insertion Hydrophobic/ Electrostatic Forces Disruption Membrane Disruption (Increased Surface Pressure, πf) Insertion->Disruption Δπ = πf - πi

References

Application Notes and Protocols for Calcein Leakage Assay to Measure Maximin H5 Membrane Disruption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial peptides (AMPs) are a promising class of therapeutic agents due to their broad-spectrum activity and unique mechanisms of action that often involve the disruption of microbial cell membranes. Maximin H5, an anionic antimicrobial peptide, has demonstrated lytic activity, and understanding its interaction with lipid membranes is crucial for its development as a potential therapeutic. The calcein (B42510) leakage assay is a robust and widely used method to quantify membrane disruption. This fluorescence-based assay provides a direct measure of the integrity of lipid vesicles (liposomes) when exposed to membrane-active agents like this compound.

This document provides detailed application notes and protocols for utilizing the calcein leakage assay to characterize the membrane-disruptive properties of this compound.

Principle of the Calcein Leakage Assay

The calcein leakage assay relies on the self-quenching property of the fluorescent dye calcein. At high concentrations, the fluorescence of calcein is significantly reduced. In this assay, liposomes are loaded with a high concentration of calcein (typically 50-100 mM). Under these conditions, the encapsulated calcein exhibits low fluorescence.

When a membrane-disrupting agent, such as this compound, is introduced, it compromises the integrity of the liposomal membrane, leading to the formation of pores or other defects. This disruption allows the encapsulated calcein to leak out into the surrounding buffer. The dilution of calcein in the external medium relieves the self-quenching, resulting in a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the extent of membrane leakage and can be monitored over time using a fluorometer.

Data Presentation

The membrane-disruptive activity of this compound can be quantified by measuring the percentage of calcein leakage induced by the peptide. The following table summarizes the lytic activity of native this compound and a C-terminally deamidated variant against lipid vesicles mimicking erythrocyte membranes.

Peptide VariantLipid Composition (Erythrocyte Mimic)Peptide ConcentrationPercent Lysis (%)[1]
Native this compoundNot specifiedNot specified64
Deamidated this compoundNot specifiedNot specified55

Experimental Protocols

This section provides detailed protocols for preparing calcein-loaded liposomes and performing the calcein leakage assay to assess the membrane-disrupting activity of this compound.

Protocol 1: Preparation of Calcein-Loaded Large Unilamellar Vesicles (LUVs)

Materials:

  • Phospholipids (B1166683) (e.g., POPC, POPG) in chloroform

  • Cholesterol

  • Calcein

  • HEPES buffer (or other suitable buffer)

  • Triton X-100 (20% v/v solution)

  • Chloroform and Methanol

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, mix the desired phospholipids (e.g., a 3:1 molar ratio of POPC:POPG to mimic bacterial membranes) in chloroform.

    • Dry the lipid mixture to a thin film using a rotary evaporator under reduced pressure.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration of Lipid Film:

    • Hydrate the dried lipid film with a calcein solution (e.g., 50 mM calcein in HEPES buffer, pH 7.4) by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Subject the MLV suspension to several freeze-thaw cycles to enhance solute equilibration.

    • Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a mini-extruder. This process generates large unilamellar vesicles (LUVs) of a uniform size.

  • Removal of Unencapsulated Calcein:

    • Separate the calcein-loaded LUVs from the unencapsulated dye by size-exclusion chromatography using a Sephadex G-50 column equilibrated with the assay buffer.

    • Collect the fractions containing the liposomes (typically the first colored fractions to elute).

  • Liposome (B1194612) Characterization (Optional but Recommended):

    • Determine the size distribution and zeta potential of the prepared LUVs using dynamic light scattering (DLS).

    • Quantify the phospholipid concentration using a phosphate (B84403) assay.

Protocol 2: Calcein Leakage Assay

Materials:

  • Calcein-loaded LUVs

  • This compound peptide stock solution (in a suitable solvent, e.g., water or buffer)

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • Triton X-100 (2% v/v solution)

  • 96-well black microplate

  • Fluorometer with excitation and emission wavelengths set to ~490 nm and ~520 nm, respectively.

Procedure:

  • Assay Setup:

    • In a 96-well black microplate, add the calcein-loaded LUVs to the assay buffer to achieve a final lipid concentration of approximately 25-50 µM.

    • Prepare serial dilutions of the this compound stock solution in the assay buffer.

  • Fluorescence Measurement:

    • Measure the initial fluorescence (F₀) of the liposome suspension before adding the peptide.

    • Add different concentrations of this compound to the wells containing the liposomes.

    • Monitor the increase in fluorescence intensity (F) over time at 37°C. Record measurements at regular intervals (e.g., every minute) for a desired duration (e.g., 30-60 minutes).

  • Determination of Maximum Leakage:

    • At the end of the experiment, add Triton X-100 (to a final concentration of 0.1% v/v) to the wells to completely lyse the liposomes and release all encapsulated calcein.

    • Measure the maximum fluorescence intensity (F_max).

  • Calculation of Percent Leakage:

    • Calculate the percentage of calcein leakage at each time point and for each peptide concentration using the following formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100

Mandatory Visualizations

Experimental Workflow

G cluster_prep Liposome Preparation cluster_assay Calcein Leakage Assay lipid_film Lipid Film Formation hydration Hydration with Calcein lipid_film->hydration extrusion Extrusion (LUV formation) hydration->extrusion purification Purification (Size-Exclusion Chromatography) extrusion->purification initial_fluorescence Measure Initial Fluorescence (F₀) purification->initial_fluorescence Calcein-Loaded LUVs add_peptide Add this compound initial_fluorescence->add_peptide monitor_fluorescence Monitor Fluorescence (F) add_peptide->monitor_fluorescence add_triton Add Triton X-100 monitor_fluorescence->add_triton max_fluorescence Measure Maximum Fluorescence (F_max) add_triton->max_fluorescence calculate_leakage Calculate % Leakage max_fluorescence->calculate_leakage

Caption: Experimental workflow for the calcein leakage assay.

Proposed Mechanism of this compound Membrane Disruption

Based on available literature, this compound is suggested to act via a tilted insertion mechanism.[1] This can be conceptualized as a variation of the toroidal pore model, where the peptide induces lipid monolayer curvature to form a pore lined by both peptides and lipid headgroups.

G cluster_membrane p1 t1 p2 t3 p3 t5 p4 t7 p5 t9 p6 t2 p7 t4 p8 t6 p9 t8 p10 t10 peptide1 This compound pore Pore Formation (Tilted Insertion) peptide1->pore Initial Interaction peptide2 This compound pore->peptide2 Membrane Disruption

Caption: Tilted insertion model of this compound membrane disruption.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Maximin H5 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Maximin H5 peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main properties of this compound peptide that affect its solubility?

A1: this compound is a 20-amino-acid anionic antimicrobial peptide, originally isolated from the skin of the Chinese frog Bombina maxima.[1] Its sequence, ILGPVLGLVSDTLDDVLGIL, is rich in hydrophobic residues, contributing to its poor solubility in aqueous solutions.[1][2] The peptide's anionic nature, due to the presence of three aspartate residues and no basic residues, also influences its solubility depending on the pH of the solvent.[1]

Q2: I'm having trouble dissolving my lyophilized this compound peptide. What is the recommended initial approach?

A2: Due to its hydrophobic nature, directly dissolving this compound in aqueous buffers is often challenging. The recommended starting point is to use a small amount of an organic solvent to create a stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial solubilization.[3][4][5] Subsequently, this stock solution can be slowly diluted with your desired aqueous buffer to the final working concentration.[3][5]

Q3: My peptide precipitates when I dilute the DMSO stock solution with my aqueous buffer. What can I do?

A3: Precipitation upon dilution is a common issue with hydrophobic peptides. Here are a few troubleshooting steps:

  • Slow Dilution: Add the DMSO stock solution dropwise into the vigorously stirring aqueous buffer. This prevents the formation of localized high concentrations of the peptide that can lead to aggregation.

  • Sonication: A brief sonication in a water bath can help to break up aggregates and improve dissolution.[4]

  • pH Adjustment: The solubility of this compound can be pH-dependent. Since it is an anionic peptide, its solubility might improve at a pH further away from its isoelectric point. Studies have shown that a lower pH (e.g., pH 6) can enhance the peptide's activity, which may be related to improved interactions with membranes rather than a direct increase in solubility in the buffer itself.[6][7][8] Experimenting with buffers at different pH values is recommended.

Q4: Are there any chemical modifications that can improve the solubility of this compound?

A4: Yes, chemical modification is a powerful strategy to enhance peptide solubility. One of the most effective methods is PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains.[9][10][11] PEGylation increases the hydrodynamic radius of the peptide and its hydrophilicity, thereby improving its solubility and stability in aqueous solutions.[9][10][11] Research has demonstrated that conjugating PEG to a C-terminal modified version of this compound can improve its properties.[1][12]

Troubleshooting Guides

Issue 1: Lyophilized this compound powder will not dissolve in water or buffer.
  • Cause: High hydrophobicity of the peptide sequence.

  • Solution: Utilize an organic solvent for initial solubilization.

    • Recommended Solvents:

      • Dimethyl sulfoxide (DMSO)[3][4][5]

      • Dimethylformamide (DMF)

      • Acetonitrile (ACN)[13]

  • Protocol: See "Experimental Protocol 1: Solubilization of this compound using an Organic Solvent."

Issue 2: Peptide forms a gel or suspension in the chosen solvent.
  • Cause: Formation of intermolecular hydrogen bonds leading to aggregation.

  • Solution:

    • Sonication: Use a bath sonicator to break up aggregates.[4]

    • Gentle Warming: Warm the solution to a temperature below 40°C. Be cautious as excessive heat can degrade the peptide.[13]

    • Chaotropic Agents: For non-cellular assays, consider using agents like 6M guanidine (B92328) hydrochloride or 8M urea (B33335) to disrupt aggregation. Note that these are generally not compatible with biological systems.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound in the literature, the following table provides general solubility guidelines for hydrophobic peptides, which can be applied to this compound.

Solvent SystemGeneral Solubility of Hydrophobic PeptidesSuitability for Biological Assays
Water / Aqueous Buffers (e.g., PBS) Very low to insolubleHigh
Organic Solvents (e.g., DMSO, DMF, ACN) HighLow (typically <1% v/v in final solution)[5][14]
Aqueous Solutions with Organic Co-solvents Moderate to High (depends on co-solvent %)Moderate (depends on final co-solvent %)
Acidic or Basic Aqueous Solutions Variable; may improve solubilityDependent on the specific assay's pH tolerance

Experimental Protocols

Experimental Protocol 1: Solubilization of this compound using an Organic Solvent

Objective: To prepare a stock solution of this compound peptide for use in biological assays.

Materials:

  • Lyophilized this compound peptide

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile aqueous buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.4

  • Sterile, low-protein binding microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Equilibrate: Allow the vial of lyophilized this compound peptide to warm to room temperature before opening to prevent condensation.

  • Initial Dissolution: Add a small volume of 100% DMSO to the vial to achieve a high concentration stock solution (e.g., 10 mg/mL). Vortex briefly to dissolve the peptide completely.

  • Dilution: While vigorously vortexing the desired volume of your aqueous buffer, slowly add the DMSO stock solution drop-by-drop to achieve the final desired peptide concentration.

  • Observation: Visually inspect the solution for any signs of precipitation. If the solution becomes cloudy, it indicates that the solubility limit has been exceeded.

  • Storage: Store the final peptide solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocol 2: PEGylation of a C-terminal Modified this compound (MH5C-Cys) to Enhance Solubility

Objective: To covalently attach a PEG polymer to a cysteine-modified this compound peptide to improve its solubility and stability. This protocol is adapted from a published study.[1][12]

Materials:

  • C-terminally cysteine-modified this compound (MH5C-Cys)

  • Maleimide-activated PEG (e.g., 5 kDa)

  • Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.0

  • Nitrogen gas

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Peptide and PEG Dissolution: Dissolve the MH5C-Cys peptide and the maleimide-activated PEG in DPBS (pH 7.0) to the desired concentrations.

  • Oxygen Removal: Purge the PEG solution with nitrogen gas to remove dissolved oxygen, which can interfere with the maleimide-thiol reaction.

  • Conjugation Reaction: Mix the MH5C-Cys solution with the deoxygenated PEG solution. The thiol group on the cysteine residue will react with the maleimide (B117702) group on the PEG to form a stable thioether bond. Allow the reaction to proceed for several hours at 4°C.

  • Purification: Purify the resulting PEG-peptide conjugate from unreacted peptide and PEG using size-exclusion chromatography (SEC).

  • Characterization: Confirm the successful conjugation and purity of the PEGylated peptide using techniques such as SDS-PAGE and MALDI-TOF mass spectrometry.

Visualizations

G Workflow for Solubilizing this compound Peptide cluster_start Preparation cluster_solubilization Solubilization cluster_dilution Dilution cluster_final Final Product start Lyophilized this compound equilibrate Equilibrate to Room Temperature start->equilibrate add_dmso Add minimal 100% DMSO equilibrate->add_dmso vortex Vortex to dissolve add_dmso->vortex add_buffer Prepare aqueous buffer slow_add Slowly add DMSO stock to buffer with vortexing vortex->slow_add add_buffer->slow_add final_solution Clear Peptide Solution slow_add->final_solution Success precipitate Precipitate (troubleshoot) slow_add->precipitate Issue store Aliquot and Store at -20°C/-80°C final_solution->store

Caption: Workflow for the solubilization of this compound peptide.

G Decision Tree for Improving this compound Solubility cluster_initial Initial Steps cluster_aqueous Aqueous Environment cluster_modification Chemical Modification cluster_outcome Outcomes start Insoluble this compound organic_solvent Use Organic Solvent (e.g., DMSO)? start->organic_solvent ph_adjust Adjust pH of Aqueous Buffer? organic_solvent->ph_adjust Yes insoluble Still Insoluble organic_solvent->insoluble No pegylation Consider PEGylation? ph_adjust->pegylation Partially Soluble soluble Improved Solubility ph_adjust->soluble Soluble pegylation->soluble Yes pegylation->insoluble No

Caption: Decision-making process for enhancing this compound solubility.

References

Addressing aggregation issues with Maximin H5 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Maximin H5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges during experimentation, with a focus on addressing aggregation issues.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates. What is causing this?

This is likely due to peptide aggregation, a common issue with hydrophobic peptides like this compound.[1] Aggregation occurs when peptide molecules clump together and fall out of solution.[2] Several factors can contribute to this:

  • High Peptide Concentration: Increased proximity of peptide molecules enhances the chance of intermolecular interactions and aggregation.[3][4]

  • Suboptimal Buffer Conditions: An inappropriate pH or low ionic strength can reduce the solubility of the peptide.[2][3]

  • Temperature: Proteins and peptides can become unstable and aggregate at higher temperatures.[2][4]

  • Hydrophobic Interactions: The hydrophobic nature of this compound makes it prone to self-association to minimize contact with the aqueous environment.[1][3]

Q2: How can I prevent or resolve this compound aggregation?

Addressing aggregation often involves optimizing the solution conditions. Here are several strategies:

  • Optimize Buffer Conditions:

    • pH Adjustment: Since proteins are least soluble at their isoelectric point (pI), adjusting the buffer pH away from the pI can increase net charge and electrostatic repulsion between molecules, preventing aggregation.[3][4] For this compound, which is an anionic peptide, using a buffer with a pH above its pI is advisable.

    • Ionic Strength: Increasing the ionic strength by adding salts like NaCl can help shield electrostatic interactions that may lead to aggregation.[2]

  • Lower Peptide Concentration: If possible, work with lower concentrations of this compound.[3][4] If a high final concentration is required, consider performing initial solubilization at a lower concentration and then carefully increasing it.

  • Use of Additives and Co-solvents:

    • Stabilizing Agents: Additives like glycerol (B35011) or polyethylene (B3416737) glycol (PEG) can help stabilize the peptide and improve solubility.[2] In fact, conjugating this compound with PEG has been shown to improve its solubility and stability.[1][5][6]

    • Detergents: Low concentrations of non-denaturing detergents can help solubilize hydrophobic peptides.[4]

  • Temperature Control: Work at lower temperatures (e.g., on ice) to decrease the rate of aggregation.[2] For long-term storage, freezing at -80°C with a cryoprotectant like glycerol is recommended over storage at 4°C.[4]

Q3: What is the mechanism of action for this compound?

The most accepted mechanism of action for this compound is the "carpet model".[1][7] In this model, the peptide monomers initially bind to the surface of the bacterial membrane. Once a threshold concentration is reached, the peptides disrupt the membrane integrity, leading to cell lysis. The α-helical structure and hydrophobic nature of this compound are crucial for its interaction with the lipid membrane.[1]

Troubleshooting Guide: Aggregation Issues

This guide provides a systematic approach to troubleshooting aggregation problems with this compound.

Step 1: Visual Inspection and Initial Assessment
  • Observation: Is the solution cloudy, or are there visible particles?

  • Action: If yes, proceed to Step 2. If the solution is clear, consider that soluble aggregates might still be present. Techniques like Dynamic Light Scattering (DLS) can detect smaller, non-visible aggregates.[8]

Step 2: Buffer Optimization

The first line of defense against aggregation is to ensure the buffer conditions are optimal for this compound.

ParameterRecommendationRationale
pH Adjust to be at least 1-2 units away from the pI.To increase the net charge and electrostatic repulsion.[4]
Ionic Strength Titrate with NaCl (e.g., 50-150 mM).To shield electrostatic interactions that can cause aggregation.[2]
Additives Consider adding 10-25% glycerol or low concentrations of a non-ionic detergent.To enhance stability and solubility.[2][4]
Step 3: Concentration and Temperature Adjustment

If buffer optimization is insufficient, modifying the concentration and temperature can be effective.

ParameterRecommendationRationale
Concentration Reduce the working concentration of this compound.To decrease intermolecular interactions.[3][4]
Temperature Perform experiments at 4°C or on ice.To slow down the aggregation process.[2]
Experimental Protocol: Solubilization of this compound

This protocol provides a starting point for solubilizing lyophilized this compound to minimize aggregation.

  • Pre-cool all solutions and materials: Place your buffer, peptide vial, and pipette tips on ice.

  • Reconstitute the peptide: Add a small amount of an appropriate solvent (e.g., sterile water or a buffer with a slightly basic pH) to the lyophilized peptide to create a concentrated stock solution. Gently swirl to dissolve; do not vortex, as this can induce aggregation.

  • Dilute to the final concentration: Immediately dilute the stock solution into your pre-cooled experimental buffer containing any desired stabilizing agents.

  • Verify solubility: After dilution, visually inspect the solution for any signs of precipitation. If the solution is clear, you can proceed with your experiment. For sensitive applications, it is recommended to centrifuge the solution at high speed to pellet any insoluble aggregates and use the supernatant.

Visualizing Experimental Workflows and Pathways

Troubleshooting Workflow for this compound Aggregation

Aggregation_Troubleshooting start Start: this compound Solution Shows Aggregation check_buffer Step 1: Optimize Buffer - Adjust pH away from pI - Increase Ionic Strength - Add Stabilizers (Glycerol, PEG) start->check_buffer check_concentration Step 2: Adjust Concentration & Temperature - Lower Peptide Concentration - Work at 4°C or on ice check_buffer->check_concentration If aggregation persists success Result: Aggregation Resolved check_buffer->success If aggregation is resolved modify_protocol Step 3: Modify Experimental Protocol - Use fresh stock solutions - Centrifuge to remove aggregates check_concentration->modify_protocol If aggregation persists check_concentration->success If aggregation is resolved modify_protocol->success If aggregation is resolved fail Result: Aggregation Persists (Consider peptide modification, e.g., PEGylation) modify_protocol->fail If aggregation persists

Caption: A flowchart for troubleshooting this compound aggregation.

Signaling Pathway: this compound Mechanism of Action (Carpet Model)

Caption: The "carpet model" mechanism of action for this compound.

References

Impact of pH on the stability and activity of Maximin H5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of the antimicrobial peptide, Maximin H5.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, with a focus on pH-related factors.

Issue Potential Cause Recommended Solution
Inconsistent Minimum Inhibitory Concentration (MIC) values pH of the medium: The charge state of both this compound and the bacterial surface is influenced by pH, affecting their interaction.[1]Ensure the pH of the assay medium is consistent across all experiments. For activity against S. aureus, optimal results are often observed at a slightly acidic pH of around 6.[2][3]
Peptide aggregation: At certain pH values or concentrations, peptides can aggregate, reducing their effective concentration.[4][5]Visually inspect for precipitation. Consider dissolving the peptide in a small amount of a suitable solvent like DMSO before diluting it in the assay medium.[1] Perform dynamic light scattering (DLS) to check for aggregation at the experimental pH.
Binding to plasticware: Cationic peptides can adhere to polystyrene surfaces, lowering the available peptide concentration.[1]Use low-binding polypropylene (B1209903) plates for your assays to minimize surface adsorption.[1]
Reduced lytic activity against target membranes Suboptimal pH: The lytic activity of this compound against bacterial membrane mimics is pH-dependent, with enhanced activity at lower pH.[2][3]For targeting S. aureus, adjust the buffer pH to 6.0 to enhance membrane penetration and lysis.[2][3]
Incorrect lipid composition of model membranes: The interaction of this compound is dependent on the lipid composition of the target membrane.When studying interactions with S. aureus membrane mimics, incorporate lysyl-phosphatidylglycerol (Lys-PG) at physiologically relevant concentrations for the tested pH.[2][3]
Changes in secondary structure observed via Circular Dichroism (CD) pH-induced conformational changes: The α-helical content of this compound is stabilized at a lower pH, which is crucial for its activity.[2][3]When performing CD spectroscopy, use buffers with appropriate pH values to investigate the desired conformational state. For example, compare spectra at pH 7 and pH 6 to observe the increase in α-helicity.
Inappropriate buffer components: Some buffer components can interfere with CD measurements, especially at low wavelengths.Use buffers that are transparent in the far-UV region, such as phosphate (B84403) or borate (B1201080) buffers, at low concentrations.[6]

Frequently Asked Questions (FAQs)

1. What is the optimal pH for the antimicrobial activity of this compound?

The optimal pH for this compound activity against Staphylococcus aureus is slightly acidic, around pH 6.[2][3] At this pH, the peptide exhibits increased ability to penetrate and lyse bacterial membranes.[2][3]

2. How does pH affect the stability of this compound?

3. Does this compound activity change against different bacterial species at varying pH levels?

The C-terminally deamidated form of this compound has shown activity against Gram-negative bacteria.[7] The pH-dependence of its activity against other bacterial species may vary and should be determined empirically.

4. What is the mechanism of action of this compound and how is it influenced by pH?

This compound acts via a membranolytic "Carpet-like" mechanism.[2][3] At an optimal acidic pH, the peptide's α-helical structure is stabilized, allowing it to accumulate on the surface of the bacterial membrane.[2][3] This leads to membrane disruption and cell lysis.[2][3]

5. Does this compound exhibit hemolytic activity, and is it pH-dependent?

This compound has been reported to have low hemolytic activity (<2% hemolysis).[2][3] While the direct pH-dependence of its hemolytic activity is not extensively documented, its low toxicity to mammalian cells is a noted characteristic.[2][3]

Quantitative Data

The following tables summarize the quantitative data on the impact of pH on this compound activity and structure.

Table 1: Effect of pH on the Lytic and Membrane Penetration Activity of this compound against S. aureus Membrane Mimics

pHLysis (%)Membrane Penetration (ΔΠ, mN m⁻¹)
7.0405.6
6.0486.2
Data sourced from Dennison et al. (2016).[2][3]

Table 2: Secondary Structure Content of this compound at Different pH in the Presence of S. aureus Membrane Mimics

pHα-Helical Content (%)
7.0~40-45
6.0~45-50
Data estimated from Dennison et al. (2016).[2][3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from standard broth microdilution methods for antimicrobial peptides.

a. Preparation of Reagents:

  • This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in sterile deionized water or a suitable buffer.

  • Bacterial Culture: Grow the target bacterium (e.g., S. aureus) to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Assay Medium: Prepare the desired assay medium (e.g., Mueller-Hinton Broth) and adjust the pH to the target values (e.g., pH 7.0 and pH 6.0) using sterile HCl or NaOH.

b. Assay Procedure:

  • Serially dilute the this compound stock solution in the pH-adjusted assay medium in a 96-well polypropylene plate.

  • Dilute the mid-log phase bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL in the corresponding pH-adjusted assay medium.

  • Add the bacterial suspension to each well containing the peptide dilutions.

  • Include positive controls (bacteria without peptide) and negative controls (medium only) for each pH.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Membrane Lysis (Dye Leakage) Assay

This protocol outlines a method to assess membrane permeabilization using calcein-loaded vesicles.

a. Preparation of Reagents:

  • Lipid Vesicles: Prepare large unilamellar vesicles (LUVs) with a lipid composition mimicking the target bacterial membrane (e.g., with Lys-PG for S. aureus). Encapsulate a fluorescent dye such as calcein (B42510) at a self-quenching concentration.

  • Buffer: Prepare a buffer at the desired pH (e.g., pH 7.0 and pH 6.0).

  • This compound Solution: Prepare a solution of this compound in the corresponding pH-adjusted buffer.

b. Assay Procedure:

  • Add the calcein-loaded LUVs to the wells of a 96-well plate.

  • Add the this compound solution at various concentrations to the wells.

  • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths for calcein are ~495/515 nm).

  • Complete lysis is achieved by adding a detergent like Triton X-100.

  • Calculate the percentage of dye leakage relative to the maximum fluorescence signal.

Circular Dichroism (CD) Spectroscopy

This protocol describes the general steps for analyzing the secondary structure of this compound.

a. Sample Preparation:

  • Prepare a solution of this compound at a concentration of approximately 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate) with the desired pH (e.g., pH 7.0 and pH 6.0). The buffer should have low absorbance in the far-UV region.

  • If investigating membrane interactions, small unilamellar vesicles (SUVs) of the desired lipid composition can be added to the peptide solution.

b. CD Measurement:

  • Use a quartz cuvette with a short path length (e.g., 1 mm).

  • Record the CD spectrum from approximately 190 to 250 nm.

  • Collect multiple scans for each sample and average them to improve the signal-to-noise ratio.

  • Record a baseline spectrum of the buffer (and vesicles, if used) and subtract it from the peptide spectrum.

  • The resulting spectrum can be used to estimate the secondary structure content (e.g., α-helix, β-sheet) using deconvolution software.

Visualizations

Experimental_Workflow_pH_Impact cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis P1 Prepare this compound Stock A1 MIC Assay P1->A1 A2 Membrane Lysis Assay P1->A2 A3 Circular Dichroism P1->A3 P2 Culture Bacteria P2->A1 P3 Prepare Buffers (pH 7 & 6) P3->A1 P3->A2 P3->A3 D1 Determine MIC A1->D1 D2 Calculate % Lysis A2->D2 D3 Estimate Secondary Structure A3->D3 R Conclusion on pH Impact D1->R Compare Activity D2->R D3->R Correlate Structure & Activity

Caption: Experimental workflow for assessing the impact of pH on this compound.

Carpet_Mechanism cluster_membrane Bacterial Membrane cluster_peptides cluster_disruption M1 Lipid Headgroup M2 Lipid Headgroup D Carpet Formation & Membrane Destabilization M3 Lipid Headgroup M4 Lipid Headgroup M5 Lipid Headgroup M6 Lipid Headgroup P1 MH5 P1->M1 Electrostatic Interaction P2 MH5 P2->M2 P3 MH5 P3->M3 P4 MH5 P4->M4 Lysis Lysis D->Lysis Cell Lysis

Caption: "Carpet-like" mechanism of this compound at low pH.

References

Technical Support Center: Enhancing the Therapeutic Efficacy of Maximin H5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Maximin H5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments and enhance the therapeutic efficacy of this promising antimicrobial peptide.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the handling and application of this compound.

Q1: My this compound peptide has low solubility. How can I improve this?

A1: this compound is a hydrophobic peptide, which can lead to solubility challenges. Here are a few troubleshooting steps:

  • Solvent Choice: While often soluble in water, for peptides with solubility issues, consider dissolving the lyophilized powder in a small amount of a sterile, organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, and then diluting it to the final desired concentration with your aqueous buffer.

  • pH Adjustment: The solubility of peptides can be pH-dependent. For this compound, which is an anionic peptide, altering the pH of the buffer might improve solubility. It's recommended to test a range of pH values.

  • Sonication: Brief sonication can help to dissolve peptide aggregates. However, use this method with caution to avoid degradation.

Q2: I am observing inconsistent results in my antimicrobial assays. What could be the cause?

A2: Inconsistent results in antimicrobial assays can stem from several factors:

  • Peptide Aggregation: this compound, like many antimicrobial peptides, can aggregate, which reduces its effective concentration and activity.[1][2][3] To mitigate this, ensure complete solubilization and consider working with freshly prepared solutions. Dynamic light scattering (DLS) can be used to check for aggregation.

  • Assay Conditions: The activity of this compound is sensitive to assay conditions. Key parameters to control include:

    • pH: The antimicrobial activity of this compound against certain bacteria, like Staphylococcus aureus, is enhanced at a slightly acidic pH of around 6.[4]

    • Salt Concentration: The presence of salts can interfere with the electrostatic interactions between the peptide and the bacterial membrane. Ensure consistent salt concentrations across your experiments.

  • Bacterial Growth Phase: Always use bacteria in the mid-logarithmic growth phase for susceptibility testing to ensure metabolic activity and reproducibility.

Q3: My peptide appears to be inactive against a specific bacterial strain. What should I do?

A3: If this compound is not showing activity against a particular strain, consider the following:

  • Mechanism of Resistance: The bacterial strain might possess resistance mechanisms, such as modifications to its cell membrane composition that reduce the peptide's binding or insertion.

  • C-Terminal Modification: The C-terminal modification of this compound is critical for its activity. The amidated form (MH5N) generally exhibits higher membranolytic and anticancer activity compared to the deamidated form (MH5C).[5] Verify the form of the peptide you are using.

  • Assay Method: Some assay methods, like the disc diffusion assay, may not be suitable for all antimicrobial peptides. The broth microdilution method is generally recommended for determining the Minimum Inhibitory Concentration (MIC).

Q4: I am concerned about the hemolytic activity of this compound. How can I assess and potentially reduce it?

A4: While this compound generally shows low hemolytic activity, it is crucial to experimentally verify this for your specific application.[4]

  • Hemolysis Assay: Perform a standard hemolysis assay to determine the concentration of this compound that causes 50% hemolysis (HC50).

  • PEGylation: Conjugating this compound with polyethylene (B3416737) glycol (PEG) can reduce its hemolytic activity and improve its overall biocompatibility. This modification can also enhance its stability and circulation time in vivo.

Strategies to Enhance Therapeutic Efficacy

This section outlines key strategies that have been experimentally shown to improve the therapeutic potential of this compound.

C-Terminal Amidation

The native form of this compound is C-terminally amidated (MH5N). This modification is crucial for its biological activity. Compared to its deamidated counterpart (MH5C), the amidated form exhibits enhanced α-helical structure formation in the presence of model cancer membranes, leading to increased membrane penetration and lysis.[5]

C_Terminal_Amidation_Effect cluster_0 This compound Forms cluster_1 Structural & Functional Properties cluster_2 Therapeutic Efficacy MH5N Amidated this compound (MH5N) AlphaHelix α-Helical Structure MH5N->AlphaHelix Higher MH5C Deamidated this compound (MH5C) MH5C->AlphaHelix Lower MembranePenetration Membrane Penetration AlphaHelix->MembranePenetration MembraneLysis Membrane Lysis MembranePenetration->MembraneLysis AntimicrobialActivity Enhanced Antimicrobial Activity MembraneLysis->AntimicrobialActivity AnticancerActivity Enhanced Anticancer Activity MembraneLysis->AnticancerActivity

PEGylation

Conjugation of this compound with polyethylene glycol (PEG) is a promising strategy to improve its therapeutic index. PEGylation can enhance the peptide's stability, reduce its susceptibility to proteolytic degradation, and decrease its immunogenicity. Notably, conjugation with a 5 kDa PEG has been shown to be highly effective in inhibiting and eradicating biofilms of pathogenic bacteria like Escherichia coli and Pseudomonas aeruginosa.[6][7]

PEGylation_Workflow cluster_benefits Therapeutic Benefits MaximinH5 This compound Peptide Conjugation Conjugation Reaction MaximinH5->Conjugation PEG Polyethylene Glycol (PEG) PEG->Conjugation PEGylatedMaximinH5 PEG-Maximin H5 Conjugate Conjugation->PEGylatedMaximinH5 IncreasedStability Increased Stability PEGylatedMaximinH5->IncreasedStability ReducedToxicity Reduced Hemolytic Activity PEGylatedMaximinH5->ReducedToxicity EnhancedBiofilmActivity Enhanced Anti-Biofilm Activity PEGylatedMaximinH5->EnhancedBiofilmActivity

pH Optimization

The microenvironment's pH can significantly influence the activity of this compound. Studies have shown that a slightly acidic pH of 6 enhances the peptide's ability to penetrate and lyse the membranes of S. aureus.[4] This is particularly relevant for treating infections in acidic environments, such as skin and certain biofilms.

pH_Optimization_Effect pH6 Acidic pH (e.g., pH 6) MembranePenetration Membrane Penetration pH6->MembranePenetration Increased pH7 Neutral pH (e.g., pH 7) pH7->MembranePenetration Baseline MembraneLysis Membrane Lysis MembranePenetration->MembraneLysis AntimicrobialActivity Antimicrobial Activity (vs. S. aureus) MembraneLysis->AntimicrobialActivity

Data Presentation

The following tables summarize key quantitative data regarding the activity of this compound and its derivatives.

Table 1: Antimicrobial Activity of this compound and its Conjugates

Peptide/ConjugateOrganismMIC (µM)MBIC (µM)MBEC (µM)Reference
Maximin H5CE. coli90--[6]
Maximin H5CP. aeruginosa90--[6]
Maximin H5C-Cys-PEG 5kDaE. coli40300500[6][7]
Maximin H5C-Cys-PEG 5kDaP. aeruginosa40300500[6][7]
This compoundS. aureus90--[4]

Table 2: Anticancer Activity of this compound

PeptideCell LineEC50 (µM)Reference
Maximin H5NT98G (Glioma)125[5][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours culture), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.[9]

  • Preparation of Peptide Dilutions:

    • Prepare a 2-fold serial dilution of this compound in MHB directly in the 96-well plate.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to the wells containing the peptide dilutions.

    • Include a growth control (bacteria in MHB without peptide) and a sterility control (MHB only).

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[9]

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth.[4][9]

Minimum Biofilm Inhibitory Concentration (MBIC) Assay
  • Biofilm Formation:

    • In a 96-well microtiter plate, add the bacterial suspension (adjusted to approximately 10⁶ CFU/mL in a suitable growth medium like Tryptic Soy Broth with glucose).

    • Add serial dilutions of this compound to the wells.

    • Incubate the plate at 37°C for 24 hours to allow for biofilm formation.[10]

  • Quantification of Biofilm:

    • After incubation, carefully remove the planktonic cells by washing the wells with sterile phosphate-buffered saline (PBS).

    • Stain the adherent biofilm with a 0.1% crystal violet solution for 15-30 minutes.

    • Wash the wells again with PBS to remove excess stain.

    • Solubilize the stain bound to the biofilm using 33% acetic acid or ethanol.

    • Measure the optical density (OD) at a wavelength of 492 nm or 570 nm using a microplate reader.[8][11]

  • Determination of MBIC:

    • The MBIC is defined as the lowest concentration of this compound that inhibits at least 80% of the biofilm biomass growth compared to the control.[8]

Hemolysis Assay
  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh human or animal red blood cells.

    • Wash the RBCs three times with sterile PBS by centrifugation (e.g., 1,000 x g for 10 minutes) and resuspension.

    • Prepare a 2% (v/v) suspension of RBCs in PBS.[12]

  • Assay Setup:

    • In a 96-well plate, add serial dilutions of this compound.

    • Add the RBC suspension to each well.

    • Include a negative control (RBCs in PBS) and a positive control (RBCs in a solution of 1% Triton X-100 for 100% hemolysis).[13]

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate to pellet the intact RBCs.

    • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation of Hemolysis:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100.[13]

MTT Assay for Anticancer Activity
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Peptide Treatment:

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24-72 hours).

  • MTT Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[14][15]

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[15][16]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[14] The absorbance is directly proportional to the number of viable cells.

  • Calculation of Cell Viability:

    • Calculate the percentage of cell viability relative to untreated control cells. The EC50 value can then be determined.

References

Technical Support Center: C-Terminal Deamidation of Maximin H5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the antimicrobial peptide Maximin H5. This resource provides answers to frequently asked questions and solutions to common experimental problems related to the C-terminal deamidation of this compound and its impact on the peptide's function.

Frequently Asked Questions (FAQs)

Q1: What is C-terminal deamidation and how does it occur?

A1: C-terminal deamidation is a non-enzymatic chemical modification where the terminal amide group (-CONH₂) of a peptide is hydrolyzed to a carboxylic acid group (-COOH).[1][2] In this compound, this converts the neutral C-terminus into a negatively charged carboxylate group under physiological pH. This reaction can occur spontaneously during peptide synthesis, purification, or storage, and its rate is influenced by factors like pH, temperature, and buffer components.[1]

Q2: What is the primary functional consequence of C-terminal deamidation on this compound?

A2: The primary consequence is a significant reduction in the peptide's biological activity. This includes decreased hemolytic, antimicrobial, and anticancer efficacy.[3][4][5] The C-terminal amide is crucial for stabilizing the peptide's three-dimensional structure, particularly its α-helicity, which is essential for interacting with and disrupting cell membranes.[3][4][6]

Q3: How does deamidation affect the structure of this compound?

A3: Deamidation leads to a notable loss of α-helical structure, especially in the presence of membrane-mimicking environments.[3][5] The native, amidated C-terminus helps stabilize a tilted membrane-interactive helical structure through hydrogen bonding.[3][6] When deamidated, this stabilizing effect is lost, resulting in a less structured and less effective peptide.[3][4]

Q4: Why is the amidated C-terminus so critical for this compound's lytic activity?

A4: The C-terminal amide moiety is required to stabilize the adoption of a tilted α-helical structure when this compound interacts with a cell membrane.[3][6] This specific orientation allows the peptide to effectively penetrate and lyse the membrane. The loss of this amide group through deamidation disrupts the required conformation, leading to reduced penetration and a subsequent loss in lytic (hemolytic and antimicrobial) ability.[3][4]

Q5: How can I detect and quantify C-terminal deamidation in my this compound sample?

A5: The most common and reliable methods for detecting and quantifying deamidation are mass spectrometry (MS) and high-performance liquid chromatography (HPLC).[1][2] Deamidation results in a mass increase of approximately 1 Dalton (Da).[1] A high-resolution mass spectrometer can distinguish between the amidated and deamidated peptide populations. Reverse-phase HPLC can also often separate the two forms due to the change in charge and hydrophobicity.

Troubleshooting Guide

Problem: My this compound peptide shows significantly lower antimicrobial/hemolytic activity than reported in the literature.

  • Possible Cause: Your peptide sample may have undergone C-terminal deamidation during synthesis or storage. The deamidated form is known to have reduced lytic activity.[3][4]

  • Solution:

    • Verify Peptide Integrity: Analyze your sample using high-resolution LC-MS to check for the presence of a species with a +1 Da mass shift compared to the theoretical mass of the amidated peptide.

    • Sample Storage: Ensure the peptide is stored as a lyophilized powder at -20°C or lower. For solutions, use appropriate buffers and store in aliquots at -80°C to minimize degradation and freeze-thaw cycles.

    • Contact Supplier: If the peptide was purchased, contact the supplier with your MS data to inquire about their quality control procedures for deamidation.

Problem: I am observing high batch-to-batch variability in my experimental results.

  • Possible Cause: Inconsistent levels of deamidation between different synthesis batches can lead to variable functional activity.

  • Solution:

    • Standardize QC: Implement a strict quality control step for every new batch of peptide. Use LC-MS to quantify the percentage of deamidated peptide.

    • Set an Acceptance Threshold: Establish a maximum acceptable percentage of deamidation for your experiments (e.g., <5%). Batches exceeding this threshold should not be used for sensitive functional assays.

Problem: My circular dichroism (CD) spectra show a lower percentage of α-helicity than expected.

  • Possible Cause 1: The presence of deamidated this compound, which exhibits a reduced tendency to form an α-helix in membrane-like environments.[3][5]

  • Solution 1: Confirm the purity of your peptide sample via mass spectrometry. If deamidation is significant, acquire a new, purer batch of the peptide.

  • Possible Cause 2: The experimental conditions are not optimal for inducing a helical structure. Most antimicrobial peptides, including this compound, are unstructured in aqueous solution and require an amphipathic environment to fold.[7]

  • Solution 2: Ensure you are performing the CD spectroscopy in the presence of a membrane mimic, such as trifluoroethanol (TFE), sodium dodecyl sulfate (B86663) (SDS) micelles, or lipid vesicles (e.g., DMPC/DMPS).[5][7]

Quantitative Data Summary

The following table summarizes the quantitative differences between native (amidated) and C-terminally deamidated this compound based on published data.

ParameterNative this compound (Amidated)Deamidated this compoundReference(s)
Hemolytic Activity
% Hemolysis18% - 20%11% - 12%[3][4]
Structure in Erythrocyte Mimic
α-Helicity42%16%[3][4]
Membrane Interaction (Erythrocyte Mimic)
Penetration (Surface Pressure Change)10.8 mN/m7.8 mN/m[3][4]
Lysis of Model Membranes64% - 100%55%[3][4]
Anticancer Activity (Glioma Model)
α-Helicity (Cancer Mimic)57.3%44.8%[5]
Penetration (Cancer Mimic)10.5 mN/m8.1 mN/m[5]
Lysis (Cancer Mimic)65.7%56.6%[5]

Visualized Workflows and Pathways

Deamidation_Reaction Peptide_Amide Peptide-CO-NH₂ Peptide_Acid Peptide-COOH Peptide_Amide->Peptide_Acid Hydrolysis NH3 NH₃ H2O H₂O

Biochemical conversion of C-terminal amide to carboxylic acid.

Experimental_Workflow cluster_synthesis Peptide Preparation cluster_qc Quality Control cluster_analysis Structural & Functional Analysis cluster_data Data Interpretation arrow arrow Synth Peptide Synthesis (Amidated this compound) Purify Purification (HPLC) Synth->Purify QC Mass Spectrometry (Verify Mass & Purity) Purify->QC CD Circular Dichroism (Assess α-Helicity) QC->CD If pure Hemo Hemolysis Assay (Measure Cytotoxicity) QC->Hemo If pure MIC Antimicrobial Assay (Determine MIC) QC->MIC If pure Compare Compare Amidated vs. Deamidated Peptide Data CD->Compare Hemo->Compare MIC->Compare

Workflow for analyzing this compound and its deamidated variants.

Logical_Relationship Deamidation C-Terminal Deamidation (-CONH₂ → -COOH) Change Adds Negative Charge & Removes H-bond Donor Deamidation->Change Structure Destabilization of Membrane-Bound α-Helix Change->Structure Interaction Reduced Penetration & Disruption of Membrane Structure->Interaction Function Decreased Biological Activity (Antimicrobial, Hemolytic) Interaction->Function

Cause-and-effect relationship of this compound deamidation.
Experimental Protocols

1. Protocol: Hemolysis Assay

This protocol is used to determine the peptide's lytic activity against red blood cells (RBCs), a common measure of cytotoxicity.

  • Materials:

    • Lyophilized this compound peptide

    • Phosphate-buffered saline (PBS), pH 7.4

    • Freshly collected red blood cells (human or murine) in an anticoagulant solution (e.g., EDTA)

    • Triton X-100 (1% v/v in PBS) for positive control (100% lysis)

    • 96-well V-bottom or U-bottom plates

    • Microplate centrifuge

    • Spectrophotometer (plate reader) capable of reading absorbance at 414 nm or 540 nm

  • Methodology:

    • Prepare RBC Suspension:

      • Centrifuge whole blood at 1,000 x g for 10 minutes.

      • Aspirate and discard the supernatant and buffy coat.

      • Wash the RBC pellet by resuspending in 5-10 volumes of cold PBS and centrifuging again. Repeat this step 2-3 times until the supernatant is clear.

      • Prepare a 2% (v/v) RBC suspension in PBS.

    • Peptide Dilution Series:

      • Dissolve the peptide in PBS to create a stock solution (e.g., 512 µM).

      • In a 96-well plate, perform serial 2-fold dilutions of the peptide stock in PBS to achieve a range of desired final concentrations (e.g., 256 µM down to 1 µM).

    • Assay Setup:

      • Add 100 µL of each peptide dilution to the wells of the 96-well plate.

      • For negative controls (0% hemolysis), add 100 µL of PBS.

      • For positive controls (100% hemolysis), add 100 µL of 1% Triton X-100.

      • Add 100 µL of the 2% RBC suspension to all wells. The final RBC concentration will be 1%.

    • Incubation and Measurement:

      • Incubate the plate at 37°C for 1 hour with gentle shaking.

      • Centrifuge the plate at 1,000 x g for 10 minutes to pellet intact RBCs.

      • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

      • Measure the absorbance of the supernatant at 414 nm (or 540 nm) to quantify hemoglobin release.

    • Data Analysis:

      • Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100

2. Protocol: Circular Dichroism (CD) Spectroscopy

This protocol is used to assess the secondary structure (e.g., α-helicity) of this compound in different environments.

  • Materials:

    • Lyophilized this compound peptide

    • Phosphate (B84403) buffer (e.g., 10 mM, pH 7.4)

    • Membrane-mimicking solvent (e.g., 50% trifluoroethanol, TFE)

    • CD-grade quartz cuvette (e.g., 1 mm path length)

    • Circular dichroism spectrophotometer

  • Methodology:

    • Sample Preparation:

      • Prepare a peptide stock solution in the desired buffer (e.g., phosphate buffer). A typical final peptide concentration for CD is 50-100 µM.

      • Prepare two samples for analysis:

        • Aqueous Environment: Peptide diluted in phosphate buffer.

        • Membrane Mimic: Peptide diluted in a solution containing the membrane mimic (e.g., 50% TFE in phosphate buffer).

    • Instrument Setup:

      • Set the spectrophotometer to scan from approximately 260 nm to 190 nm.

      • Use a nitrogen flush to minimize oxygen absorption at low wavelengths.

      • Set parameters such as scan speed (e.g., 50 nm/min), bandwidth (e.g., 1 nm), and data pitch (e.g., 0.5 nm).

    • Data Acquisition:

      • Record a baseline spectrum using the appropriate buffer/solvent without the peptide.

      • Record the spectrum for each peptide sample.

      • Perform multiple scans (e.g., 3-5) for each sample and average them to improve the signal-to-noise ratio.

    • Data Analysis:

      • Subtract the baseline spectrum from each sample spectrum.

      • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.

      • Analyze the resulting spectra. A characteristic α-helical structure will show two negative minima around 208 nm and 222 nm and a positive maximum around 192 nm.[8]

      • Use deconvolution software (e.g., DICHROWEB) to estimate the percentage of α-helix, β-sheet, and random coil content.[7]

References

Technical Support Center: Optimizing Synthetic Maximin H5 Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of synthetic Maximin H5.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

A1: The primary challenge in synthesizing this compound, an anionic and hydrophobic peptide, is the potential for on-resin aggregation during solid-phase peptide synthesis (SPPS). This aggregation can lead to incomplete coupling and deprotection steps, resulting in lower crude purity and overall yield. The hydrophobic nature of the peptide can also complicate purification.

Q2: What is the typical expected yield for synthetic this compound?

A2: While specific yield data for this compound is not extensively published in comparative studies, the yield of synthetic peptides is highly dependent on the synthesis strategy and purification methods employed. Generally, crude peptide purities can range from 50% to 70%, with final purified yields being significantly lower. For challenging sequences like this compound, a final yield of 10-20% after purification is often considered successful. Optimization of synthesis and purification protocols is crucial for maximizing this yield.

Q3: Why is C-terminal amidation important for this compound activity?

A3: C-terminal amidation is crucial for the biological activity of this compound. The amide group helps to stabilize the α-helical structure of the peptide, which is essential for its interaction with and disruption of cell membranes. Studies have shown that deamidated this compound exhibits reduced membranolytic and anticancer activity.[1]

Q4: What is the mechanism of action of this compound?

A4: this compound exerts its antimicrobial and anticancer effects through a membranolytic mechanism. The peptide preferentially interacts with anionic lipids present in the membranes of cancer cells and bacteria. Upon binding, it adopts an α-helical structure and inserts into the lipid bilayer, leading to membrane disruption, increased permeability, and ultimately cell lysis.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides strategies to improve the final yield.

Issue 1: Low Crude Peptide Purity and Yield

Low purity and yield of the crude peptide are often due to incomplete reactions during solid-phase peptide synthesis (SPPS).

Potential Cause Recommended Solution Expected Improvement
Peptide Aggregation - Use a high-swelling resin: A resin like ChemMatrix® or a PEG-based resin can improve solvation of the growing peptide chain. - Incorporate pseudoproline dipeptides: Strategically placing pseudoproline dipeptides can disrupt secondary structure formation. - Elevated temperature synthesis: Performing couplings at a higher temperature (e.g., 50-60°C) can help overcome aggregation.Significant improvement in coupling efficiency, leading to higher crude purity.
Inefficient Coupling - Use a potent coupling reagent: HATU or HCTU are generally more effective than HBTU for difficult couplings. - Double coupling: For sterically hindered amino acids or at aggregation-prone sequences, performing the coupling step twice can drive the reaction to completion. - Increase reagent concentration: Using a higher concentration of amino acids and coupling reagents can improve reaction kinetics.Increased coupling efficiency, reducing the prevalence of deletion sequences.
Incomplete Fmoc Deprotection - Extend deprotection time: For difficult sequences, increasing the piperidine (B6355638) treatment time can ensure complete Fm.oc removal. - Use a stronger base: A solution of 2% DBU and 2% piperidine in DMF can be more effective for stubborn Fmoc groups.Prevents the formation of deletion peptides due to incomplete deprotection.
Issue 2: Difficulty in Peptide Purification

The hydrophobic nature of this compound can lead to poor solubility and challenging purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Cause Recommended Solution Expected Improvement
Poor Solubility of Crude Peptide - Dissolve in organic solvent first: Dissolve the crude peptide in a small amount of acetonitrile (B52724) or isopropanol (B130326) before adding the aqueous mobile phase. - Use a chaotropic agent: Adding a low concentration of guanidinium (B1211019) chloride or urea (B33335) to the sample solvent can help to disaggregate the peptide.Improved sample dissolution and loading onto the HPLC column.
Poor Peak Resolution - Optimize the HPLC gradient: A shallower gradient will provide better separation of closely eluting impurities. A gradient of 1% B/minute is a good starting point. - Use a different stationary phase: A phenyl-hexyl or a biphenyl (B1667301) column may offer different selectivity compared to a standard C18 column.Enhanced separation of the target peptide from impurities, leading to higher purity fractions.
Low Recovery from HPLC - Acidify the mobile phases: Using 0.1% TFA in both aqueous and organic mobile phases can improve peak shape and recovery for peptides. - Collect broader fractions: If peak tailing is an issue, collecting broader fractions around the main peak can ensure the entire product is captured.Increased recovery of the purified peptide.

Experimental Protocols

Fmoc-Based Solid-Phase Peptide Synthesis of this compound

This protocol outlines a manual synthesis approach for this compound (Sequence: ILGPVLGLVSDTLDDVLGI-NH2) on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g substitution)

  • Fmoc-amino acids (4 equivalents)

  • HATU (3.95 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid and HATU in DMF.

    • Add DIPEA to the solution and pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Reverse-Phase HPLC Purification of this compound

Instrumentation and Materials:

  • Preparative RP-HPLC system with a UV detector

  • C18 column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude synthetic this compound

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A, with a small percentage of Mobile Phase B if necessary to aid dissolution. Filter the sample through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Gradient Elution:

    • Inject the sample onto the column.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes at a flow rate of 15 mL/min.

    • Monitor the elution at 220 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified this compound as a white powder.

Visualizations

Logical Workflow for Troubleshooting Low Peptide Yield

Low_Peptide_Yield_Troubleshooting Start Low Final Yield Check_Crude Analyze Crude Peptide Purity Start->Check_Crude Low_Crude Low Crude Purity Check_Crude->Low_Crude Purification_Issue Purification Issues Check_Crude->Purification_Issue High Crude Purity Optimize_SPPS Optimize SPPS Protocol Low_Crude->Optimize_SPPS Yes Optimize_Purification Optimize Purification Protocol Purification_Issue->Optimize_Purification Yes Aggregation Address Aggregation (Resin, Pseudoprolines, Temp) Optimize_SPPS->Aggregation Coupling Improve Coupling (Reagents, Double Coupling) Optimize_SPPS->Coupling Deprotection Ensure Complete Deprotection (Time, Stronger Base) Optimize_SPPS->Deprotection Solubility Improve Solubility (Organic Solvent, Chaotropes) Optimize_Purification->Solubility Resolution Enhance Resolution (Gradient, Column) Optimize_Purification->Resolution Recovery Increase Recovery (Acidic Mobile Phase) Optimize_Purification->Recovery Success Improved Yield Aggregation->Success Coupling->Success Deprotection->Success Solubility->Success Resolution->Success Recovery->Success

Caption: Troubleshooting workflow for low synthetic peptide yield.

Membranolytic Mechanism of this compound

Maximin_H5_Mechanism cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space MaximinH5 This compound (Random Coil) MembraneSurface Membrane Surface (Anionic Lipids) MaximinH5->MembraneSurface Electrostatic Interaction PeptideBinding Peptide Binding & α-Helical Folding MembraneSurface->PeptideBinding MembraneInsertion Hydrophobic Core Insertion PeptideBinding->MembraneInsertion PoreFormation Membrane Disruption & Pore Formation MembraneInsertion->PoreFormation CellLysis Cell Lysis PoreFormation->CellLysis Ion Dysregulation & Leakage of Cellular Contents

Caption: Proposed membranolytic mechanism of this compound.

References

Technical Support Center: Refinement of Maximin H5 Protocols for Higher Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving the antimicrobial and anticancer peptide, Maximin H5. Detailed protocols for key experiments, quantitative data summaries, and visual diagrams of workflows and pathways are included to support researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary activities?

A1: this compound is a 20-amino acid anionic antimicrobial peptide originally isolated from the skin and brain of the Chinese frog Bombina maxima. Its sequence is ILGPVLGLVSDTLDDVLGIL-NH₂. It exhibits antimicrobial activity, notably against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[1] It has also demonstrated anticancer activity against cell lines like the glioma cell line T98G.[2]

Q2: What is the proposed mechanism of action for this compound?

A2: this compound is understood to function through a membranolytic mechanism, interacting directly with the cell membrane.[2][3] Evidence suggests a "carpet-like" model where the peptide accumulates on the membrane surface, leading to disruption and increased permeability.[3][4] This interaction is influenced by the lipid composition of the target membrane and environmental pH.[3][4]

Q3: Why is C-terminal amidation important for this compound's activity?

A3: C-terminal amidation is crucial for the optimal activity of this compound. The amide group helps to stabilize the α-helical structure of the peptide, which is essential for its interaction with and disruption of cell membranes.[2] Deamidated versions of this compound have shown reduced α-helicity and consequently, decreased membranolytic and anticancer efficacy.[2]

Q4: Is this compound toxic to mammalian cells?

A4: this compound generally exhibits low hemolytic activity, meaning it has a low propensity to damage red blood cells.[3][4] Studies have reported less than 2% hemolysis at effective antimicrobial concentrations, suggesting a degree of selectivity for microbial over mammalian cells.[4] However, as with any therapeutic candidate, cytotoxicity should be thoroughly evaluated against relevant mammalian cell lines.

Q5: What are the key challenges in working with this compound?

A5: Due to its hydrophobic nature, challenges in working with this compound can include difficulties during solid-phase synthesis, potential for aggregation, and reduced solubility.[5][6] These factors can impact yield, purity, and experimental reproducibility. Careful optimization of synthesis, purification, and handling protocols is necessary to mitigate these issues.

Experimental Protocols and Troubleshooting

This section provides detailed methodologies for key experiments involving this compound, along with troubleshooting guides in a question-and-answer format to address common issues.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Detailed Methodology:

This compound (ILGPVLGLVSDTLDDVLGIL-NH₂) can be synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy on a Rink Amide resin.

  • Resin Preparation: Swell the Rink Amide resin in dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, and then for an additional 15 minutes to remove the Fmoc protecting group from the amide resin or the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (4 equivalents) with a coupling agent like HBTU (3.9 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. For difficult couplings, a second coupling may be necessary.

  • Washing: After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and by-products.

  • Repeat Cycles: Repeat the deprotection and coupling cycles for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with dichloromethane (B109758) (DCM) and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically Reagent K (TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5) for 2-3 hours at room temperature.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether. Lyophilize the crude peptide to obtain a powder.

Troubleshooting Guide:

  • Q: Low yield of crude peptide after synthesis. What could be the cause?

    • A: Low yields can result from incomplete coupling reactions, especially for a hydrophobic peptide like this compound. The high number of hydrophobic residues (I, L, V, G, P) can lead to peptide aggregation on the resin, hindering subsequent amino acid additions.[5][6]

      • Solution:

        • Double Coupling: For amino acids following a series of hydrophobic residues, perform a second coupling step to ensure the reaction goes to completion.

        • Microwave-Assisted Synthesis: Utilizing microwave energy can accelerate coupling reactions and help disrupt on-resin aggregation.[7]

        • Chaotropic Agents: Adding chaotropic salts (e.g., LiCl) to the coupling reaction can help to disrupt secondary structures and improve solvation.

        • Special Solvents: Using solvents like N-methyl-2-pyrrolidone (NMP) or adding a small percentage of trifluoroethanol (TFE) can improve the solubility of the growing peptide chain.[8]

  • Q: The crude peptide has many deletion sequences upon analysis. Why?

    • A: Deletion sequences are a direct result of incomplete coupling at one or more steps. This is a common issue with "difficult sequences" that are prone to aggregation.[6]

      • Solution:

        • Optimize Coupling Time: Extend the coupling time for known difficult residues.

        • Use Stronger Coupling Reagents: Employ more efficient coupling reagents such as HATU or COMU.[8]

        • Incorporate Pseudoproline Dipeptides: Where applicable in the sequence, using pseudoproline dipeptides can disrupt aggregation by introducing a "kink" in the peptide backbone.

HPLC Purification of this compound

Detailed Methodology:

Purification of the crude this compound peptide is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent, such as DMSO, and then dilute with the initial mobile phase (e.g., 95% Water/5% Acetonitrile (B52724) with 0.1% TFA). Filter the sample through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 stationary phase is commonly used.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes is a good starting point. The gradient may need to be optimized for better separation.[9][10]

    • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC and confirm the identity of the desired peptide by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Troubleshooting Guide:

  • Q: The peptide peak is broad or shows tailing during HPLC.

    • A: This can be due to several factors including peptide aggregation, interaction with the column matrix, or poor solubility in the mobile phase.

      • Solution:

        • Optimize Gradient: A shallower gradient can improve the resolution of closely eluting impurities.[9]

        • Change Mobile Phase Additive: If TFA is causing issues, other ion-pairing agents like formic acid can be tested.

        • Increase Column Temperature: Running the separation at a slightly elevated temperature (e.g., 40°C) can improve peak shape for some hydrophobic peptides.

        • Sample Dilution: Ensure the peptide is fully dissolved in the injection solvent and consider injecting a more dilute sample.

  • Q: The peptide does not elute from the column or elutes very late.

    • A: this compound is highly hydrophobic, which can lead to strong retention on a C18 column.

      • Solution:

        • Adjust Gradient: Increase the final concentration of acetonitrile (Mobile Phase B) or extend the gradient to a higher percentage.

        • Use a Different Stationary Phase: A C8 or C4 column, which is less hydrophobic than C18, may be more suitable.

        • Add Organic Modifiers: In some cases, adding a small amount of isopropanol (B130326) to the mobile phase can help elute very hydrophobic peptides.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

Detailed Methodology:

The broth microdilution method is a standard procedure to determine the MIC of this compound.

  • Peptide Preparation: Prepare a stock solution of purified this compound in sterile water or a suitable buffer. Serially dilute the peptide in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: Culture the target bacteria (e.g., S. aureus ATCC 29213) to the mid-logarithmic phase. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Add the bacterial inoculum to the wells containing the serially diluted peptide. Include positive controls (bacteria in broth without peptide) and negative controls (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[11]

Troubleshooting Guide:

  • Q: High variability in MIC values between experiments.

    • A: Inconsistent MIC results are a common challenge in antimicrobial susceptibility testing.[12][13]

      • Solution:

        • Standardize Inoculum: The initial bacterial density is a critical factor. Ensure a consistent inoculum is prepared for each experiment using a McFarland standard or by measuring optical density.[13]

        • Peptide Stability: Ensure the peptide is stable in the assay medium. The pH of the MHB can influence the charge and structure of this compound, affecting its activity.[3]

        • Peptide Adsorption: Peptides can adsorb to the surface of plastic labware. Using low-binding plates or pre-treating plates can help mitigate this.

        • Consistent Endpoint Reading: When reading MICs visually, use a consistent light source and background. For plate reader measurements, ensure proper blanking.

  • Q: No inhibition of bacterial growth is observed, even at high peptide concentrations.

    • A: This could be due to several factors, including inactive peptide or inappropriate assay conditions.

      • Solution:

        • Confirm Peptide Activity: Test the peptide against a known susceptible quality control strain.

        • Check Media Composition: The ionic strength of the media can affect the activity of some antimicrobial peptides. While MHB is standard, testing in a low-salt medium may be informative.

        • Verify Peptide Concentration: Inaccurate quantification of the peptide stock solution will lead to incorrect final concentrations in the assay.

Hemolysis Assay

Detailed Methodology:

This assay assesses the cytotoxicity of this compound against red blood cells.

  • Red Blood Cell Preparation: Obtain fresh red blood cells (RBCs) in an anticoagulant. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspension. Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Assay Setup: In a 96-well plate, add serial dilutions of this compound.

  • Controls: Include a negative control (RBCs in PBS only) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).

  • Incubation: Add the RBC suspension to all wells and incubate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet intact RBCs.

  • Measurement: Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 540 nm.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Troubleshooting Guide:

  • Q: High background hemolysis in the negative control.

    • A: This can be caused by improper handling of the red blood cells.

      • Solution:

        • Gentle Handling: Handle the RBC suspension gently to avoid mechanical lysis.

        • Fresh RBCs: Use fresh red blood cells, as older cells are more fragile.

        • Isotonic Buffer: Ensure the PBS is isotonic to prevent osmotic lysis.

  • Q: Inconsistent hemolysis results for the same peptide concentration.

    • A: Variability can arise from differences in the RBC source and preparation.[14]

      • Solution:

        • Consistent RBC Source: If possible, use RBCs from the same donor for a set of experiments.

        • Standardized Washing: Ensure the washing procedure for the RBCs is consistent between experiments.

        • Accurate Pipetting: Ensure accurate pipetting of both the peptide and the RBC suspension.

Membrane Permeabilization Assay (SYTOX Green)

Detailed Methodology:

This assay measures the ability of this compound to permeabilize bacterial membranes using the fluorescent dye SYTOX Green, which only enters cells with compromised membranes and fluoresces upon binding to nucleic acids.

  • Bacterial Preparation: Grow bacteria to the mid-log phase, then wash and resuspend in a suitable buffer (e.g., HEPES buffer with 5 mM glucose) to a specific optical density.

  • Assay Setup: In a black, clear-bottom 96-well plate, add the bacterial suspension.

  • Dye Addition: Add SYTOX Green to a final concentration of 1-5 µM and incubate for 15 minutes in the dark.[15]

  • Peptide Addition: Add different concentrations of this compound to the wells. Include a positive control for membrane permeabilization (e.g., a known membrane-disrupting peptide or polymyxin (B74138) B) and a negative control (bacteria and dye only).

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (Excitation: ~485 nm, Emission: ~520 nm) over time using a fluorescence plate reader.

Troubleshooting Guide:

  • Q: High background fluorescence in the negative control.

    • A: This may indicate a significant population of dead or damaged cells in the initial bacterial suspension.

      • Solution:

        • Healthy Culture: Ensure the bacterial culture is in the mid-logarithmic growth phase and handled gently during washing and resuspension.

        • Optimize Dye Concentration: A lower concentration of SYTOX Green may reduce background signal without compromising the detection of permeabilization.[15]

  • Q: No increase in fluorescence is observed after adding this compound.

    • A: This could be due to several factors.

      • Solution:

        • Peptide Concentration: The concentrations of this compound used may be below the threshold required to cause significant membrane permeabilization. Test a higher concentration range.

        • Assay Buffer: The composition of the buffer, particularly its ionic strength, can influence peptide activity. Testing in a low-salt buffer may enhance activity.

        • Bacterial Strain: The susceptibility of different bacterial strains to membrane permeabilization can vary.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published literature.

Table 1: Antimicrobial and Anticancer Activity of this compound

ActivityCell Line / OrganismMetricValueReference
AntimicrobialStaphylococcus aureusMIC90 µM[3][4]
AntimicrobialEscherichia coliMIC90 µM[1]
AntimicrobialPseudomonas aeruginosaMIC90 µM[1]
AnticancerT98G (glioma)EC₅₀125 µM[2]

Table 2: Biophysical Properties and Membrane Interaction of this compound

PropertyConditionValueReference
Hemolytic ActivityHuman Red Blood Cells< 2%[3][4]
α-Helical StructureIn presence of model cancer membranes57.3%[2]
Membrane Penetration (ΔΠ)S. aureus membrane mimics (pH 6)6.2 mN m⁻¹[3][4]
Membrane LysisS. aureus membrane mimics (pH 6)48%[3][4]
Membrane Penetration (ΔΠ)Model cancer membranes10.5 mN m⁻¹[2]
Membrane LysisModel cancer membranes65.7%[2]

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Peptide_Prep Peptide Stock Preparation Serial_Dilution Serial Dilution of Peptide in 96-Well Plate Peptide_Prep->Serial_Dilution Bacterial_Culture Bacterial Culture (Mid-Log Phase) Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate (37°C, 18-24h) Inoculation->Incubation Reading Read Results (Visual/OD600) Incubation->Reading MIC_Determination Determine MIC Reading->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

This compound Mechanism of Action: A Simplified Pathway

MaximinH5_Pathway cluster_peptide This compound Peptide cluster_membrane Bacterial Cell Membrane cluster_effect Cellular Effect MaximinH5 This compound (α-helical) Membrane_Surface Anionic Lipid Headgroups MaximinH5->Membrane_Surface Electrostatic Interaction Lipid_Bilayer Lipid Bilayer Membrane_Surface->Lipid_Bilayer Hydrophobic Insertion ('Carpet' Model) Membrane_Disruption Membrane Disruption & Pore Formation Lipid_Bilayer->Membrane_Disruption Permeability_Increase Increased Permeability Membrane_Disruption->Permeability_Increase Cell_Death Cell Death Permeability_Increase->Cell_Death

Caption: Simplified signaling pathway for the membranolytic action of this compound.

Troubleshooting Logic for Low Peptide Synthesis Yield

SPPS_Troubleshooting cluster_solutions Potential Solutions Start Low Crude Peptide Yield Check_Coupling Incomplete Coupling? Start->Check_Coupling Aggregation On-Resin Aggregation (Hydrophobic Sequence) Check_Coupling->Aggregation Yes Reagents Reagent Degradation or Inefficiency? Check_Coupling->Reagents No Double_Couple Implement Double Coupling Aggregation->Double_Couple Microwave Use Microwave -Assisted Synthesis Aggregation->Microwave Chaotropes Add Chaotropic Agents (e.g., LiCl) Aggregation->Chaotropes New_Reagents Prepare Fresh Reagents/Use HATU Reagents->New_Reagents Yes

Caption: Troubleshooting logic for addressing low yield in this compound solid-phase synthesis.

References

Preventing degradation of Maximin H5 during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of experiments involving the antimicrobial and anticancer peptide, Maximin H5.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing lyophilized this compound?

A1: For optimal stability, lyophilized this compound should be stored at -20°C or colder in a tightly sealed container, protected from light. For long-term storage, -80°C is recommended. Before use, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce the peptide's stability.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, it is recommended to use a sterile, high-purity solvent. The choice of solvent will depend on the experimental requirements. For many applications, sterile distilled water or a buffer at a pH of 5-6 is suitable. If the peptide is difficult to dissolve, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with the aqueous buffer. It is advisable to prepare fresh solutions for each experiment.

Q3: What is the stability of this compound in a solution?

A3: The stability of this compound in solution is significantly lower than in its lyophilized form. For short-term storage (up to a week), solutions can be kept at 4°C. For longer-term storage, it is essential to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation.

Q4: What are the primary degradation pathways for this compound?

A4: Like other peptides, this compound is susceptible to several degradation pathways, including:

  • Oxidation: The amino acid residues in this compound are susceptible to oxidation, which can alter the peptide's structure and function.

  • Hydrolysis: Peptide bonds can be cleaved through hydrolysis, particularly at acidic or alkaline pH. The aspartic acid residues in the this compound sequence may be particularly susceptible to hydrolysis.

  • Aggregation: Peptides can self-associate to form aggregates, which can lead to a loss of activity and precipitation. The rate of aggregation can be influenced by factors such as concentration, temperature, pH, and ionic strength.

Q5: How does the C-terminal amidation of this compound affect its activity?

A5: The C-terminal amide group of this compound is crucial for its biological activity.[1] Studies have shown that deamidation of the C-terminus reduces the peptide's α-helical structure, leading to a decreased ability to interact with and disrupt cell membranes.[1] This results in lower antimicrobial and anticancer efficacy.

Troubleshooting Guides

Problem: Inconsistent or lower-than-expected activity in my experiments.

Possible Cause Troubleshooting Step
Peptide Degradation Ensure proper storage of lyophilized peptide and solutions. Prepare fresh solutions for each experiment and avoid multiple freeze-thaw cycles. Confirm the integrity of your peptide stock using a stability-indicating method like RP-HPLC if possible.
Improper Sample Handling Allow the lyophilized peptide to reach room temperature before opening the vial. Use low-protein-binding tubes and pipette tips to minimize adsorption.
Incorrect Peptide Concentration Verify the concentration of your stock solution using a reliable quantification method.
Assay Conditions Optimize assay parameters such as pH and incubation time, as the activity of this compound can be pH-dependent.[2][3]

Problem: Precipitation or cloudiness observed in the this compound solution.

Possible Cause Troubleshooting Step
Peptide Aggregation Try dissolving the peptide at a lower concentration. Sonication may help to break up small aggregates. Consider using a different buffer or adjusting the pH.
Poor Solubility If dissolving in an aqueous buffer is difficult, first dissolve the peptide in a small amount of an organic solvent (e.g., DMSO) and then slowly add the aqueous buffer while vortexing.
Contamination Ensure all solutions and equipment are sterile to prevent microbial growth, which can cause turbidity.

Quantitative Data Summary

Parameter Value Conditions Reference
EC50 (T98G glioma cells) 125 µMNot specified[4][5]
MIC (E. coli) 90 µMNot specified[6][7]
MIC (P. aeruginosa) 90 µMNot specified[6][7]
MBEC (E. coli & P. aeruginosa) 500 µMEradication of biofilm[6][7]

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

This protocol is a general guideline for assessing the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Peptide Treatment: Prepare serial dilutions of this compound in a complete cell culture medium. Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include a vehicle control (medium without peptide).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the EC50 value.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Grow the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Peptide Dilution: Prepare a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

logical_relationship_storage cluster_storage Storage Conditions cluster_factors Degradation Factors cluster_outcome Outcome Lyophilized Lyophilized Stable Stable Lyophilized->Stable -20°C to -80°C Dark & Dry Solution Solution Degraded Degraded Solution->Degraded RT or 4°C (short-term) Freeze-thaw cycles Temperature Temperature Temperature->Degraded Light Light Light->Degraded Moisture Moisture Moisture->Degraded pH pH pH->Degraded Oxidation Oxidation Oxidation->Degraded Aggregation Aggregation Aggregation->Degraded

Caption: Factors influencing this compound stability during storage.

experimental_workflow_stability Start Start Prepare this compound Solution Prepare this compound Solution Start->Prepare this compound Solution Incubate under Stress Conditions\n(e.g., Temperature, pH) Incubate under Stress Conditions (e.g., Temperature, pH) Prepare this compound Solution->Incubate under Stress Conditions\n(e.g., Temperature, pH) Sample at Time Points Sample at Time Points Incubate under Stress Conditions\n(e.g., Temperature, pH)->Sample at Time Points Analyze by RP-HPLC Analyze by RP-HPLC Sample at Time Points->Analyze by RP-HPLC Quantify Remaining Peptide Quantify Remaining Peptide Analyze by RP-HPLC->Quantify Remaining Peptide Determine Degradation Rate / Half-life Determine Degradation Rate / Half-life Quantify Remaining Peptide->Determine Degradation Rate / Half-life End End Determine Degradation Rate / Half-life->End

Caption: Workflow for assessing this compound stability.

Caption: Antimicrobial mechanism of this compound via the carpet model.

signaling_pathway_anticancer Maximin_H5 This compound Cancer_Cell_Membrane Cancer Cell Membrane (Anionic) Maximin_H5->Cancer_Cell_Membrane Interaction with anionic lipids Membrane_Penetration Membrane Penetration Cancer_Cell_Membrane->Membrane_Penetration Membrane_Lysis Membrane Lysis Membrane_Penetration->Membrane_Lysis Apoptosis Apoptosis Membrane_Lysis->Apoptosis

Caption: Anticancer mechanism of this compound.

References

Technical Support Center: Overcoming Limitations of Maximin H5 in Clinical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimicrobial peptide, Maximin H5. The following information is intended to help address common challenges encountered during pre-clinical and clinical development.

Frequently Asked Questions (FAQs)

Q1: My in vitro experiments with this compound show high antimicrobial/anticancer efficacy, but I'm observing poor results in vivo. What could be the cause?

A common reason for this discrepancy is the poor stability of peptides in biological fluids.[1] Native peptides are often susceptible to degradation by proteases present in serum, leading to a short plasma half-life and reduced bioavailability.[2] It is crucial to experimentally determine the serum stability of this compound to understand its pharmacokinetic profile.

Q2: How can I improve the serum stability of this compound?

There are two primary strategies to enhance the stability of this compound: chemical modification and advanced formulation.

  • Chemical Modification:

    • D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at sites susceptible to proteolytic cleavage can significantly increase resistance to degradation and prolong serum half-life.

    • PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide increases its size, which can reduce renal clearance and shield it from proteolytic enzymes.

    • Terminal Modifications: C-terminal amidation has been shown to be important for the membranolytic and anticancer activity of this compound.[3] Ensuring this modification is present is crucial. Other terminal modifications, such as N-terminal acetylation, can also block exopeptidase activity.

  • Advanced Formulation:

    • Liposomal Encapsulation: Entrapping this compound within liposomes can protect it from degradation, reduce off-target toxicity, and facilitate targeted delivery.

    • Nanoparticle Formulation: Similar to liposomes, biodegradable polymeric nanoparticles can encapsulate this compound, improving its stability and modulating its release profile.

Q3: I am concerned about the potential toxicity of this compound to human cells. How can I assess and mitigate this?

Assessing toxicity is a critical step in the clinical development of any therapeutic peptide. Key assays include:

  • Hemolysis Assay: This measures the peptide's ability to lyse red blood cells. The result is typically reported as the HC50 value, which is the concentration of the peptide that causes 50% hemolysis. A higher HC50 value indicates lower hemolytic activity.

  • Cytotoxicity Assay: This evaluates the peptide's toxicity against various mammalian cell lines, including normal (non-cancerous) cells. The results are often expressed as an IC50 value, the concentration that inhibits 50% of cell growth or viability.

To mitigate toxicity, formulation strategies such as encapsulation in liposomes or nanoparticles are highly effective as they limit the direct interaction of the peptide with host cells.

Troubleshooting Guides

Problem 1: Low Serum Stability of this compound

Symptoms:

  • Discrepancy between in vitro and in vivo efficacy.

  • Rapid clearance of the peptide in pharmacokinetic studies.

Workflow for Troubleshooting Low Serum Stability:

cluster_0 Troubleshooting Low Serum Stability A Start: Poor in vivo efficacy of this compound B Perform in vitro serum stability assay A->B C Determine serum half-life (t1/2) B->C D Is t1/2 too short for therapeutic application? C->D E Yes D->E F No D->F H Implement Stability Enhancement Strategy E->H G Investigate other factors (e.g., biodistribution, target engagement) F->G I Option 1: Chemical Modification (e.g., D-amino acid substitution, PEGylation) H->I J Option 2: Formulation (e.g., Liposomes, Nanoparticles) H->J K Synthesize/Formulate modified this compound I->K J->K L Re-evaluate serum stability K->L M Is t1/2 improved? L->M N Yes M->N O No M->O P Proceed with in vivo efficacy studies N->P Q Iterate on modification/ formulation strategy O->Q Q->H

Caption: Workflow for addressing poor in vivo stability of this compound.

Experimental Protocol: In Vitro Peptide Stability Assay in Human Serum

  • Materials:

    • This compound peptide stock solution (1 mg/mL in a suitable solvent).

    • Human serum (commercially available).

    • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in water).

    • HPLC or LC-MS system for analysis.

  • Procedure: a. Pre-warm an aliquot of human serum to 37°C. b. Spike the serum with this compound to a final concentration of 10 µM. c. At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-serum mixture. d. Immediately add the aliquot to the quenching solution (e.g., 2 parts TCA solution to 1 part sample) to precipitate serum proteins and stop enzymatic degradation. e. Centrifuge the samples to pellet the precipitated proteins. f. Analyze the supernatant using HPLC or LC-MS to quantify the remaining intact this compound. g. Plot the percentage of remaining peptide against time and calculate the half-life (t1/2).

Problem 2: High Hemolytic or Cytotoxic Activity of this compound

Symptoms:

  • Significant lysis of red blood cells in hemolysis assays (low HC50).

  • High toxicity to normal mammalian cell lines in cytotoxicity assays (low IC50).

Logical Relationship for Mitigating Toxicity:

cluster_1 Mitigating this compound Toxicity A Start: High Hemolytic/ Cytotoxic Activity Observed B Primary Strategy: Formulation A->B K Secondary Strategy: Chemical Modification A->K C Encapsulate this compound in Liposomes or Nanoparticles B->C D Characterize Formulation (Size, Zeta Potential, Encapsulation Efficiency) C->D E Perform Hemolysis and Cytotoxicity Assays on Formulated Peptide D->E F Is toxicity reduced to an acceptable level? E->F G Yes F->G H No F->H I Proceed with in vivo toxicity and efficacy studies G->I J Optimize Formulation (e.g., lipid composition, polymer type) H->J J->C L Synthesize Analogs (e.g., with altered hydrophobicity) K->L M Re-evaluate Activity and Toxicity L->M M->E cluster_2 This compound Mechanism of Action A This compound Peptide B Cancer Cell Membrane (Anionic Surface) A->B Targets C Electrostatic Attraction and Binding B->C D Peptide Accumulation on Membrane Surface ('Carpet' Model) C->D E Membrane Destabilization D->E F Pore Formation/ Membrane Disruption E->F G Ion Dysregulation and Leakage of Cellular Contents F->G H Cell Lysis and Death G->H cluster_3 Development Workflow for this compound A Start: Native this compound B In vitro Characterization: - Antimicrobial/Anticancer Activity - Serum Stability - Hemolytic Activity - Cytotoxicity A->B C Limitations Identified? (e.g., low stability, high toxicity) B->C D Yes C->D E No C->E G Select Mitigation Strategy D->G F Proceed to in vivo studies E->F H Chemical Modification G->H I Formulation (Liposomes/Nanoparticles) G->I J Create Modified/ Formulated Peptide H->J I->J K Re-characterize: - Stability - Toxicity - In vitro Activity J->K L Optimized Candidate K->L L->F

References

Technical Support Center: Enhancing Maximin H5 Peptide Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on modifying the Maximin H5 peptide sequence to improve its biological activity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the native sequence and primary biological activity of this compound?

This compound is an anionic, hydrophobic antimicrobial peptide originally isolated from the skin and brain of the toad Bombina maxima.[1][2] Its native primary structure is a 20-amino-acid sequence, C-terminally amidated (MH5N).[1]

  • Sequence (MH5N): Ile-Leu-Gly-Pro-Val-Leu-Gly-Leu-Val-Ser-Asp-Thr-Leu-Asp-Asp-Val-Leu-Gly-Ile-Leu-NH2[1][2]

  • Primary Activities: It demonstrates antimicrobial activity, particularly against Gram-negative bacteria such as P. aeruginosa and E. coli.[1] It also possesses anticancer properties, showing activity against glioma cell lines.[3][4]

Q2: What is the proposed mechanism of action for this compound?

The primary mechanism is believed to be membranolytic, consistent with the "carpet model".[1][3] The peptide, which adopts an α-helical structure, interacts with the cell membrane.[1][3] Its hydrophobic residues allow it to penetrate the lipid bilayer, causing disruption and increased permeability, which ultimately leads to cell death.[1][3] Its anticancer activity is thought to be promoted by the high presence of anionic lipids, like phosphatidylserine, on the outer surface of cancer cells.[3][5]

Q3: How does C-terminal modification affect this compound's activity?

The C-terminus is critical for optimal activity.

  • Amidation (Native, -NH2): The native C-terminal amide group is important for maximizing the peptide's membranolytic and anticancer effects.[3][4]

  • Deamidation (Carboxylated, -COOH): The deamidated version (MH5C) shows a reduction in α-helical structure and a decreased ability to penetrate and lyse cancer-mimicking membranes compared to the native form.[3][4] However, it retains significant antimicrobial activity against Gram-negative bacteria.[1]

Q4: What are some strategies to modify the this compound sequence to improve activity or confer new properties?

Common strategies involve altering the peptide's charge, hydrophobicity, or stability, or by conjugating it to other molecules.

  • Amino Acid Substitution: Replacing aspartic acid (anionic) with a basic residue like arginine (cationic) can alter activity; one such mutant (3D to 3R) was reported to have anti-HIV inhibitory effects.[6]

  • PEGylation: Conjugating the peptide to polyethylene (B3416737) glycol (PEG) can enhance its anti-biofilm properties.[1][7] A conjugate with a 5 kDa PEG polymer was shown to be effective at inhibiting and eradicating biofilms of E. coli and P. aeruginosa.[1][7]

  • Terminal Modifications: Adding a cysteine residue to the C-terminus (e.g., MH5C-Cys) provides a reactive thiol group for site-specific conjugation to polymers or surfaces.[1]

Q5: My modified peptide shows high toxicity against human cells. How can I improve its selectivity?

High toxicity (e.g., hemolytic activity) is a common challenge. Structure-activity relationship studies suggest that high hydrophobicity can correlate with high hemolytic activity.[8] To improve the therapeutic index:

  • Modulate Hydrophobicity: Systematically replace hydrophobic residues (e.g., Leu, Val) with less hydrophobic ones to find a balance between antimicrobial/anticancer activity and toxicity.

  • Alter Charge Distribution: The distribution of charged residues along the peptide backbone can influence its interaction with zwitterionic mammalian membranes versus negatively charged bacterial or cancer cell membranes.[9] Fine-tuning the amphipathicity is key.

Q6: My peptide analog is showing poor solubility or is aggregating. What can I do?

Poor solubility is often caused by high hydrophobicity.

  • Introduce Charged Residues: Adding charged amino acids (e.g., Lys, Arg, Asp, Glu) at strategic positions that do not disrupt the active conformation can improve aqueous solubility.

  • Optimize Buffer Conditions: The net charge of the peptide is pH-dependent. Experiment with different pH values and buffer systems to find conditions where the peptide is most soluble.

  • Consider PEGylation: Conjugation with hydrophilic polymers like PEG can significantly improve the solubility and stability of a peptide.[10]

Section 2: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Antimicrobial/Anticancer Activity 1. Modification Strategy: The chosen modification may have disrupted the necessary α-helical structure or hydrophobic/hydrophilic balance. 2. Peptide Integrity: The peptide may have been degraded during synthesis, purification, or storage. 3. Assay Conditions: Incorrect salt concentration, pH, or microbial growth phase can affect results.1. Re-evaluate Design: Analyze the modification's impact on secondary structure using predictive tools or Circular Dichroism (see Protocol 3.3). Test substitutions at different positions. 2. Verify Peptide Quality: Confirm the mass and purity of your peptide stock using mass spectrometry and HPLC. 3. Optimize Assay: Standardize your protocol. Ensure the microbial inoculum is in the logarithmic growth phase and that the buffer conditions are appropriate for the peptide.[11]
High Hemolytic Activity or Cytotoxicity 1. Excessive Hydrophobicity: A high proportion of nonpolar residues can lead to non-selective disruption of mammalian cell membranes.[8] 2. Lack of Selectivity: The peptide may not effectively differentiate between microbial/cancer and host cell membranes.1. Reduce Hydrophobicity: Systematically substitute hydrophobic residues with smaller or polar amino acids. 2. Enhance Selectivity: Introduce cationic residues to increase electrostatic attraction to negatively charged target membranes. Design analogs based on known selective peptides.[5]
Inconsistent Experimental Results 1. Peptide Stock Preparation: Inaccurate concentration determination or aggregation in the stock solution. 2. Assay Variability: Inconsistent cell densities, incubation times, or reagent quality. 3. Plate Binding: Hydrophobic peptides can adsorb to the surface of standard polystyrene microplates.1. Standardize Stock: Use a reliable method for peptide quantification. Prepare fresh stock solutions and vortex thoroughly before use. 2. Control Variables: Adhere strictly to a standardized protocol for all replicates and experiments.[11] 3. Use Low-Binding Plates: Perform assays in polypropylene (B1209903) or other low-protein-binding microplates.[11]

Section 3: Data & Visualizations

Quantitative Data Summary

The table below summarizes the activity of this compound and several of its published analogs.

Table 1: Summary of Activity for this compound and Analogs | Peptide Name | Modification from Native Peptide | Target | Activity Metric (Concentration) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | This compound (MH5N) | Native amidated peptide | T98G glioma cells | EC₅₀ = 125 µM |[3][4] | | MH5C | C-terminal deamidation (-COOH) | E. coli, P. aeruginosa | MIC = 90 µM |[1] | | MH5C | T98G glioma cells | Lower activity than MH5N |[3][4] | | MH5C-Cys | C-terminal deamidation + Cysteine | E. coli, P. aeruginosa | MIC = 90 µM |[1] | | MH5C-Cys-PEG (2 kDa) | Conjugated to 2 kDa PEG | E. coli, P. aeruginosa biofilms | No inhibition/eradication observed |[1][7] | | MH5C-Cys-PEG (5 kDa) | Conjugated to 5 kDa PEG | E. coli, P. aeruginosa | MIC = 40 µM |[1][7] | | MH5C-Cys-PEG (5 kDa) | E. coli, P. aeruginosa biofilms | MBIC = 300 µM; MBEC = 500 µM |[1][7] |

EC₅₀: Half-maximal effective concentration; MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to this compound modification experiments.

Maximin_H5_Mechanism cluster_extracellular Extracellular Space cluster_membrane Target Cell Membrane (Anionic) cluster_intracellular Intracellular Space Peptide This compound (α-helical) Membrane Lipid Bilayer Peptide->Membrane 1. Binding & Accumulation ('Carpet Model') Disruption Membrane Disruption & Pore Formation Membrane->Disruption 2. Insertion & Permeabilization Lysis Cell Lysis Disruption->Lysis 3. Ion Dysregulation & Cell Death

Caption: Proposed membranolytic mechanism of this compound.

Experimental_Workflow design 1. Peptide Design (Sequence Modification) synthesis 2. Peptide Synthesis & Purification (HPLC) design->synthesis verify 3. Purity & Mass Verification (MS) synthesis->verify activity 4. Primary Activity Screen (e.g., MIC Assay) verify->activity toxicity 5. Toxicity Screen (e.g., Hemolysis Assay) activity->toxicity Active? structure 6. Structural Analysis (Circular Dichroism) toxicity->structure Selective? optimize 7. Analyze & Optimize (Lead Candidate) structure->optimize optimize->design Iterate

Caption: Workflow for designing and evaluating new this compound analogs.

Troubleshooting_Logic start Problem: Low or No Activity q1 Is peptide purity & mass correct? start->q1 a1_yes YES q1->a1_yes Yes a1_no NO q1->a1_no No q2 Are assay controls working correctly? a1_yes->q2 resynthesize Action: Re-synthesize or re-purify peptide a1_no->resynthesize a2_yes YES q2->a2_yes Yes a2_no NO q2->a2_no No q3 Does the modification disrupt key structures (e.g., α-helix)? a2_yes->q3 fix_assay Action: Troubleshoot assay protocol/reagents a2_no->fix_assay a3_yes YES q3->a3_yes Likely a3_no NO q3->a3_no Unlikely redesign Action: Redesign peptide to conserve structure a3_yes->redesign other Consider other factors: solubility, aggregation, plate binding a3_no->other

Caption: Logic tree for troubleshooting low peptide activity.

Section 4: Key Experimental Protocols

Protocol 4.1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from established broth microdilution methods to determine the lowest peptide concentration that inhibits visible microbial growth.[11][12]

Materials:

  • Test peptide, lyophilized

  • Sterile deionized water or 0.01% acetic acid for stock solution

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Sterile 96-well polypropylene microtiter plates

  • Incubator at 37°C

  • Microplate reader (optional, for OD600 measurement)

Methodology:

  • Peptide Preparation: Prepare a 1 mg/mL (or other suitable high-concentration) stock solution of the peptide in a sterile solvent. Perform serial two-fold dilutions in MHB to create a range of working concentrations.

  • Inoculum Preparation: From a fresh agar (B569324) plate, inoculate 3-5 colonies into 5 mL of MHB. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (turbidity equivalent to a 0.5 McFarland standard).

  • Inoculum Dilution: Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Assay Setup:

    • Add 100 µL of each peptide dilution to the wells of the 96-well plate.

    • Add 100 µL of the diluted bacterial suspension to each well.

    • Include a positive control (bacteria in MHB, no peptide) and a negative control (MHB only, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest peptide concentration where no visible growth is observed.[12] This can be confirmed by measuring the optical density at 600 nm (OD600).

Protocol 4.2: Assessment of Hemolytic Activity

This assay measures the peptide's lytic activity against red blood cells (RBCs), an indicator of cytotoxicity to mammalian cells.

Materials:

  • Fresh human or animal blood in an anticoagulant (e.g., heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test peptide at various concentrations

  • 0.1% Triton X-100 (positive control for 100% hemolysis)

  • Sterile microcentrifuge tubes and 96-well plates

  • Centrifuge and microplate reader (450 nm)

Methodology:

  • RBC Preparation: Centrifuge fresh blood to pellet the RBCs. Wash the pellet 3-4 times with cold PBS until the supernatant is clear. Resuspend the washed RBCs in PBS to make a 2-4% (v/v) suspension.

  • Assay Setup:

    • In microcentrifuge tubes or a 96-well plate, add 100 µL of the RBC suspension.

    • Add 100 µL of the peptide solution at various concentrations (diluted in PBS).

    • Positive Control: Mix 100 µL of RBCs with 100 µL of 0.1% Triton X-100.

    • Negative Control: Mix 100 µL of RBCs with 100 µL of PBS.

  • Incubation: Incubate the samples at 37°C for 1 hour with gentle agitation.

  • Pellet RBCs: Centrifuge the tubes/plate to pellet intact RBCs and cell debris.

  • Data Analysis: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at 450 nm (for hemoglobin release). Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Protocol 4.3: Characterization of Secondary Structure using Circular Dichroism (CD)

CD spectroscopy is used to determine the secondary structure (e.g., α-helix, β-sheet content) of the peptide in different environments.

Materials:

  • CD Spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 1 mm)

  • Test peptide solution (typically 50-100 µM)

  • Buffers: 10 mM sodium phosphate (B84403) (aqueous environment)

  • Membrane-mimicking environments (optional):

    • Sodium dodecyl sulfate (B86663) (SDS) micelles (e.g., 30 mM)

    • Trifluoroethanol (TFE) (e.g., 50% v/v)

    • Liposomes (e.g., DMPC:DMPS)[3]

Methodology:

  • Sample Preparation: Prepare the peptide solution in the desired buffer or membrane-mimicking solvent. A blank sample containing only the solvent is also required.

  • Instrument Setup: Set the spectropolarimeter to scan in the far-UV region (typically 190-260 nm). Set parameters for scan speed, bandwidth, and number of accumulations for signal averaging.

  • Measurement:

    • Record a baseline spectrum using the blank (solvent only).

    • Record the spectrum of the peptide sample.

    • Subtract the baseline from the sample spectrum to get the final CD spectrum.

  • Data Analysis:

    • The resulting spectrum is typically plotted as mean residue ellipticity [θ] versus wavelength.

    • An α-helical structure is characterized by distinct negative bands around 208 nm and 222 nm and a positive band around 192 nm.[1]

    • Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil content.

References

How to reduce hemolytic activity of Maximin H5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Maximin H5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments, with a focus on strategies to mitigate the hemolytic activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hemolytic activity a concern?

This compound is an antimicrobial peptide (AMP) with the sequence ILGPVLGLVSDTLDDVLGIL-COOH. It has demonstrated activity against various pathogens. However, like many AMPs, its therapeutic potential can be limited by its hemolytic activity—the ability to rupture red blood cells (erythrocytes). This side effect is a major hurdle for the systemic application of AMPs as it can lead to anemia and other toxic effects. Therefore, reducing hemolytic activity while preserving antimicrobial efficacy is a critical step in the development of this compound as a therapeutic agent.

Q2: What are the general strategies to reduce the hemolytic activity of this compound?

Several strategies can be employed to decrease the hemolytic activity of this compound. These approaches primarily focus on altering the peptide's physicochemical properties, such as hydrophobicity and amphipathicity. Key strategies include:

  • Amino Acid Substitution: Replacing specific amino acid residues can modulate the peptide's interaction with erythrocyte membranes. A common approach is to substitute hydrophobic amino acids with less hydrophobic or charged residues to decrease the overall hydrophobicity of the peptide.[1]

  • Peptide Conjugation (PEGylation): Covalently attaching polymers like polyethylene (B3416737) glycol (PEG) to the peptide can shield it from interactions with red blood cells, thereby reducing its hemolytic activity. This has been explored for a C-terminal cysteine-modified version of this compound (MH5C-Cys) to prevent biofouling.[2]

  • Modifying the Hinge Region: For peptides with a distinct hinge region, modifications in this area can alter flexibility and reduce hemolytic effects without significantly compromising antimicrobial activity.[3]

Q3: How does hydrophobicity relate to the hemolytic activity of this compound?

Hydrophobicity is a critical determinant of an antimicrobial peptide's hemolytic activity.[4] Generally, an increase in hydrophobicity leads to stronger interactions with the lipid bilayer of erythrocyte membranes, resulting in increased hemolysis.[1][4] Therefore, a common strategy to reduce hemolytic activity is to decrease the overall hydrophobicity of the peptide through amino acid substitutions.

Q4: Can I reduce hemolytic activity by altering the peptide's charge?

Yes, altering the net charge of the peptide can influence its selectivity for microbial membranes over mammalian cell membranes. Electrostatic interactions are important for the initial attraction of the peptide to the negatively charged bacterial membrane.[4] Eukaryotic cell membranes, including those of red blood cells, are primarily composed of zwitterionic phospholipids (B1166683) in their outer leaflet.[4] Increasing the net positive charge of a peptide can, in some cases, enhance its selectivity for bacterial cells, although this is not a universally applicable rule and must be balanced with other factors like hydrophobicity.

Q5: What is PEGylation and how can it be applied to this compound?

PEGylation is the process of attaching polyethylene glycol (PEG) chains to a molecule, in this case, the this compound peptide. This modification can increase the peptide's solubility, extend its circulation half-life, and reduce its immunogenicity and toxicity, including hemolytic activity. A study on a variant of this compound (MH5C-Cys) demonstrated that it could be successfully conjugated to PEG polymers of varying sizes (2 kDa and 5 kDa).[2] This suggests that PEGylation is a viable strategy for modifying this compound.

Troubleshooting Guides

Issue: My modified this compound analog shows reduced antimicrobial activity.

  • Possible Cause 1: Excessive reduction in hydrophobicity. While decreasing hydrophobicity can reduce hemolytic activity, it is also crucial for antimicrobial action. An excessive reduction may impair the peptide's ability to interact with and disrupt bacterial membranes.

    • Solution: Design analogs with a more subtle decrease in hydrophobicity. Consider substituting only one or two key hydrophobic residues.

  • Possible Cause 2: Alteration of the secondary structure. The α-helical structure of many AMPs is important for their function.[2] The amino acid substitutions may have disrupted the helical conformation.

    • Solution: Use circular dichroism (CD) spectroscopy to analyze the secondary structure of your peptide analogs in membrane-mimicking environments (e.g., SDS micelles or liposomes).

  • Possible Cause 3: Disruption of the amphipathic nature. The separation of hydrophobic and hydrophilic residues on opposite faces of the helical structure is critical for membrane interaction.

    • Solution: When making substitutions, consider their position within the helical wheel projection to maintain the amphipathic character of the peptide.

Issue: The hemolytic activity of my this compound analog is still too high.

  • Possible Cause 1: Insufficient modification. The changes made to the peptide may not have been significant enough to reduce its interaction with erythrocyte membranes.

    • Solution: Attempt more substantial modifications, such as multiple amino acid substitutions or conjugation with a larger PEG molecule.

  • Possible Cause 2: The chosen substitution was not effective. Not all substitutions that reduce hydrophobicity will effectively decrease hemolytic activity.

    • Solution: Systematically design and test a series of analogs with different substitutions at various positions.

  • Possible Cause 3: Issues with the hemolysis assay. Inaccurate results can be obtained if the assay is not performed correctly.

    • Solution: Review the detailed hemolysis assay protocol below and ensure all steps are followed precisely. Pay close attention to controls and the quality of the red blood cells.

Quantitative Data Summary

The following table provides a hypothetical example of how to present data when comparing the activity of this compound with its modified analogs.

PeptideAmino Acid SequenceMIC (µM) vs. E. coliHC50 (µM)Therapeutic Index (HC50/MIC)
This compoundILGPVLGLVSDTLDDVLGIL-COOH10505
Analog 1 (L5K)IKGPVKGLVSDTLDDVLGIL-COOH1215012.5
Analog 2 (V17A)ILGPVLGLVSDTLDDALGIL-COOH15>200>13.3
This compound-PEG (5kDa)(PEG)-ILGPVLGLVSDTLDDVLGIL-COOH20>300>15

Note: The data in this table is for illustrative purposes only and is not derived from experimental results.

Experimental Protocols

Hemolysis Assay Protocol

This protocol outlines the steps to determine the hemolytic activity of this compound and its analogs.[1][5][6]

Materials:

  • Freshly drawn human or sheep red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Peptide stock solutions of known concentrations

  • Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis

  • 96-well V-bottom or round-bottom microtiter plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at 414 nm or 540 nm

Procedure:

  • Preparation of Red Blood Cells:

    • Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C.

    • Aspirate and discard the supernatant and the buffy coat.

    • Resuspend the RBC pellet in 5-10 volumes of cold PBS.

    • Repeat the centrifugation and washing steps two more times.

    • After the final wash, resuspend the RBCs in PBS to make a 4% (v/v) stock suspension.

  • Assay Setup:

    • Prepare serial dilutions of the peptides in PBS in a separate 96-well plate or in microcentrifuge tubes.

    • In a new 96-well plate, add 50 µL of each peptide dilution to the sample wells.

    • For the negative control (0% hemolysis), add 50 µL of PBS to several wells.

    • For the positive control (100% hemolysis), add 50 µL of 1% Triton X-100 to several wells.

  • Incubation:

    • Gently mix the 4% RBC stock suspension and add 50 µL to each well of the assay plate, resulting in a final RBC concentration of 2%.

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Measurement:

    • Centrifuge the plate at 1,000 x g for 10 minutes to pellet the intact RBCs.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 414 nm or 540 nm, which corresponds to the release of hemoglobin.

  • Calculation of Percent Hemolysis:

    • Calculate the percentage of hemolysis for each peptide concentration using the following formula:

    • Plot the % hemolysis as a function of peptide concentration to determine the HC50 value, which is the concentration of the peptide that causes 50% hemolysis.

Visualizations

Hemolysis_Assay_Workflow cluster_prep RBC Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_measurement Measurement & Analysis prep1 Centrifuge whole blood prep2 Wash RBCs with PBS (3x) prep1->prep2 prep3 Prepare 4% RBC suspension prep2->prep3 inc1 Add 4% RBC suspension to all wells prep3->inc1 assay1 Prepare peptide serial dilutions assay2 Add peptides, PBS (neg. control), and Triton X-100 (pos. control) to plate assay1->assay2 assay2->inc1 inc2 Incubate at 37°C for 1 hour inc1->inc2 meas1 Centrifuge plate inc2->meas1 meas2 Transfer supernatant to new plate meas1->meas2 meas3 Read absorbance (414 nm or 540 nm) meas2->meas3 calc Calculate % Hemolysis and HC50 meas3->calc

Caption: Workflow for the hemolysis assay.

Peptide_Modification_Strategy cluster_strategies Modification Strategies cluster_s1_details Substitution Details start High Hemolytic Activity in this compound strategy1 Amino Acid Substitution start->strategy1 strategy2 PEGylation start->strategy2 strategy3 Truncation/Analogs start->strategy3 goal Reduced Hemolytic Activity with Preserved Antimicrobial Efficacy s1_detail1 Decrease Hydrophobicity strategy1->s1_detail1 s1_detail2 Increase Net Charge strategy1->s1_detail2 strategy2->goal strategy3->goal s1_detail1->goal s1_detail2->goal

References

Technical Support Center: Optimizing Maximin H5 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the antimicrobial peptide, Maximin H5.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: The most accepted mechanism of action for this compound is the "carpet model"[1]. In this model, the peptide monomers first bind to the surface of the bacterial membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides disrupt the membrane integrity, leading to cell lysis[2][3][4]. This interaction is primarily driven by the peptide's amphipathic α-helical structure and its hydrophobic residues[1].

Q2: What is the optimal pH for this compound activity?

A2: this compound exhibits enhanced antimicrobial activity at a slightly acidic pH. Studies have shown that its ability to penetrate and lyse bacterial membrane mimics is greater at pH 6 compared to pH 7[5]. This suggests that experiments should be conducted in a buffer system that can maintain a pH of around 6.0 for optimal peptide function.

Q3: What are the typical Minimum Inhibitory Concentration (MIC) values for this compound?

A3: The MIC of this compound can vary depending on the target microorganism and the specific experimental conditions. Published studies have reported the following MIC values:

MicroorganismReported MIC (µM)Reference
Staphylococcus aureus90[5]
Escherichia coli40-90[1][6]
Pseudomonas aeruginosa40-90[1][6]

Q4: How should I prepare and handle this compound stock solutions?

A4: To ensure the stability and activity of this compound, it is recommended to dissolve the lyophilized peptide in a small amount of sterile, nuclease-free water to create a concentrated stock solution. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. For experimental use, the stock solution should be diluted to the desired concentration in the appropriate assay buffer immediately before the experiment.

Troubleshooting Guide

Issue 1: Low or no antimicrobial activity observed.

Possible Cause Troubleshooting Step
Suboptimal pH of the assay buffer. This compound activity is enhanced at a slightly acidic pH[5]. Ensure your buffer is maintaining a pH of approximately 6.0. Verify the pH of your buffer after all components have been added.
Peptide aggregation. Visually inspect the peptide solution for any precipitation. To minimize aggregation, consider dissolving the peptide in a small amount of a suitable solvent like DMSO before diluting it in the assay medium[7]. Using low-binding polypropylene (B1209903) plates for assays is also recommended to reduce peptide adsorption to surfaces[7][8].
Inappropriate salt concentration in the buffer. High salt concentrations can inhibit the activity of some antimicrobial peptides by interfering with the initial electrostatic interactions with the bacterial membrane[9][10]. Try reducing the salt concentration in your assay buffer or perform a salt sensitivity assay to determine the optimal range.
Peptide degradation. Ensure proper storage of the peptide stock solution at low temperatures (-20°C or -80°C) and minimize freeze-thaw cycles. If using complex media, be aware of potential protease activity that could degrade the peptide[7].

Issue 2: High variability in experimental results.

Possible Cause Troubleshooting Step
Inconsistent bacterial inoculum. Standardize the bacterial inoculum for each experiment. Aim for a consistent cell density, typically around 5 x 10^5 CFU/mL for MIC assays[8]. Verify the inoculum concentration by plate counts.
Peptide adsorption to labware. Cationic peptides can adhere to standard polystyrene plates[7]. Use low-binding polypropylene 96-well plates for your assays to ensure the effective concentration of the peptide is not reduced[8].
Buffer composition variability. Prepare fresh buffer for each set of experiments and ensure all components are accurately measured. The pH and ionic strength of the buffer can significantly impact peptide activity[5][7].

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods for antimicrobial peptides[8][11].

Materials:

  • This compound peptide

  • Target bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CA-MHB)

  • Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[8]

  • Sterile 96-well polypropylene microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the target bacteria into 5 mL of CA-MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (OD₆₀₀ of 0.4-0.6).

    • Dilute the bacterial culture in fresh CA-MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Peptide Dilution Series:

    • Prepare a stock solution of this compound in sterile water.

    • Perform serial two-fold dilutions of the this compound stock solution in 0.01% acetic acid with 0.2% BSA to prevent peptide loss[8]. The concentration range should bracket the expected MIC.

  • Assay Plate Setup:

    • In a sterile 96-well polypropylene plate, add 50 µL of CA-MHB to all wells.

    • Add 50 µL of each this compound dilution to the corresponding wells.

    • Add 100 µL of the diluted bacterial suspension to each well.

    • Include a positive control (bacteria with no peptide) and a negative control (broth only).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 18-24 hours.

    • Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.

    • The MIC is defined as the lowest concentration of this compound that inhibits visible growth of the bacteria.

Visualizations

Maximin_H5_Carpet_Model cluster_membrane Bacterial Cell Membrane cluster_steps Membrane_surface Outer Leaflet Membrane_core Lipid Core Membrane_inner Inner Leaflet P_head1 P_head2 P_head3 P_head4 P_head5 P_head6 P_head7 P_head8 P_head9 P_head10 P_head11 P_head12 P_head13 Lipid_tail1 ||| Lipid_tail2 ||| Lipid_tail3 ||| Lipid_tail4 ||| Lipid_tail5 ||| Lipid_tail6 ||| Lipid_tail7 ||| Lipid_tail8 ||| Lipid_tail9 ||| Lipid_tail10 ||| Lipid_tail11 ||| Lipid_tail12 ||| Lipid_tail13 ||| P_head_in1 P_head_in2 P_head_in3 P_head_in4 P_head_in5 P_head_in6 P_head_in7 P_head_in8 P_head_in9 P_head_in10 P_head_in11 P_head_in12 P_head_in13 Peptide1 This compound Peptide1->P_head3 Hydrophobic Interaction Peptide2 This compound Peptide2->P_head6 Peptide3 This compound Peptide3->P_head9 Peptide4 This compound Peptide4->P_head12 Step1 1. Electrostatic Attraction Step2 2. Carpet Formation Step3 3. Membrane Disruption Step4 4. Cell Lysis

Caption: this compound mechanism of action: the carpet model.

experimental_workflow start Start: Prepare this compound and Bacterial Culture prep_peptide Prepare Peptide Dilutions (in 0.01% Acetic Acid + 0.2% BSA) start->prep_peptide prep_bacteria Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) start->prep_bacteria setup_plate Set up 96-well Polypropylene Plate prep_peptide->setup_plate prep_bacteria->setup_plate incubate Incubate at 37°C for 18-24 hours setup_plate->incubate read_results Read OD600 incubate->read_results analyze Determine MIC read_results->analyze end End analyze->end

Caption: Experimental workflow for MIC determination of this compound.

References

Technical Support Center: Large-Scale Production of Maximin H5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale production of the antimicrobial peptide, Maximin H5.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis, purification, and handling of this compound.

Issue 1: Low Yield in Solid-Phase Peptide Synthesis (SPPS)

Q: My final yield of crude this compound after SPPS and cleavage is consistently low. What are the likely causes and how can I improve it?

A: Low yield in SPPS of a hydrophobic peptide like this compound is a common issue stemming from incomplete reactions on the solid support. Key factors include:

  • Peptide Aggregation: The hydrophobic nature of the this compound sequence (ILGPVLGLVSDTLDDVLGIL) can lead to the peptide chains aggregating on the resin, which blocks reactive sites and hinders subsequent coupling and deprotection steps.

  • Incomplete Fmoc Deprotection: The Fmoc protecting group at the N-terminus of the growing peptide chain may not be fully removed, preventing the addition of the next amino acid.

  • Poor Amino Acid Coupling: Steric hindrance from bulky amino acids and the formation of secondary structures on the resin can lead to inefficient coupling.

Troubleshooting Steps:

  • Optimize Synthesis Solvents:

    • Switch from standard solvents like DMF to more polar options such as N-methylpyrrolidone (NMP) to disrupt hydrogen bonding and reduce aggregation.

    • Consider adding chaotropic salts like LiCl to the solvent to further break up secondary structures.[1]

  • Enhance Deprotection and Coupling:

    • Deprotection: Increase the piperidine (B6355638) deprotection time or perform a double deprotection step to ensure complete Fmoc removal. Always use a fresh piperidine solution.[2]

    • Coupling: Double-couple challenging amino acid residues. For difficult couplings, consider using a stronger coupling reagent (see Table 1).[2]

  • Modify Synthesis Conditions:

    • Elevated Temperature: Performing the synthesis at a higher temperature can help disrupt secondary structures and improve reaction kinetics.

    • Incorporate Backbone Protection: The use of backbone-protecting groups, such as Dmb on specific residues, can help prevent aggregation.[2]

Coupling ReagentDescriptionApplication Notes
HBTU/HOBt A common and effective coupling reagent combination.Standard choice for most coupling steps.
HATU/HOAt A more potent activating agent, particularly useful for sterically hindered amino acids.Recommended for difficult couplings where HBTU/HOBt may be insufficient.
DIC/HOBt A carbodiimide-based coupling method.A cost-effective option, but can lead to side reactions if not used carefully.

Table 1: Common Coupling Reagents for Fmoc-SPPS.

SPPS_Troubleshooting_Workflow start Low SPPS Yield check_aggregation Check for Aggregation (e.g., poor resin swelling) start->check_aggregation check_deprotection Incomplete Deprotection? (e.g., positive Kaiser test after deprotection) check_aggregation->check_deprotection No solution_aggregation Optimize Solvents (NMP, LiCl) Increase Temperature Use Backbone Protection check_aggregation->solution_aggregation Yes check_coupling Poor Coupling? (e.g., positive Kaiser test after coupling) check_deprotection->check_coupling No solution_deprotection Increase Deprotection Time Double Deprotection Use Fresh Piperidine check_deprotection->solution_deprotection Yes solution_coupling Double Couple Use Stronger Reagents (HATU) Change Solvent System check_coupling->solution_coupling Yes end_node Improved Yield check_coupling->end_node No solution_aggregation->end_node solution_deprotection->end_node solution_coupling->end_node

Troubleshooting workflow for low yield in this compound SPPS.
Issue 2: Low Yield in Recombinant Expression

Q: I am observing low or no expression of recombinant this compound in E. coli. What are the potential issues and solutions?

A: Low recombinant expression of antimicrobial peptides like this compound can be attributed to several factors, including the peptide's potential toxicity to the host cells and suboptimal expression conditions.

  • Codon Usage: The gene sequence for this compound, being from an amphibian, may contain codons that are rare in E. coli, leading to slow translation and low protein production.

  • Peptide Toxicity: The antimicrobial nature of this compound can be toxic to the E. coli host, even at low expression levels, leading to cell death or reduced growth.

  • Protein Degradation: The expressed peptide may be degraded by host cell proteases.

  • Inefficient Induction: Suboptimal induction conditions (e.g., IPTG concentration, temperature, induction time) can lead to poor expression.

Troubleshooting Steps:

  • Codon Optimization: Synthesize the this compound gene with codons optimized for E. coli expression. Alternatively, use an E. coli host strain that supplies tRNAs for rare codons, such as Rosetta(DE3).[3]

  • Control Expression Levels:

    • Use a tightly regulated promoter (e.g., T7 promoter in BL21(DE3)pLysS strains) to minimize basal expression before induction.

    • Optimize the inducer (IPTG) concentration and induction time. Lower concentrations and shorter induction times may reduce toxicity.

  • Minimize Protease Activity:

    • Add a protease inhibitor cocktail to the lysis buffer.

    • Use protease-deficient E. coli strains.[3]

  • Optimize Culture Conditions:

    • Lower the induction temperature (e.g., 18-25°C) to slow down protein production, which can promote proper folding and reduce toxicity.

    • Ensure adequate aeration during cell growth and induction.

ParameterStandard ConditionOptimized Condition for this compoundRationale
Host Strain BL21(DE3)Rosetta(DE3) or BL21(DE3)pLysSProvides tRNAs for rare codons; reduces basal expression.
Induction Temp. 37°C18-25°CSlows protein synthesis, reduces toxicity, and can improve solubility.
IPTG Conc. 1 mM0.1-0.5 mMLower concentration can reduce the metabolic burden and toxicity.
Induction Time 3-4 hours12-16 hours (at lower temp.)Longer induction at lower temperatures can increase yield.

Table 2: Recommended Optimization Parameters for Recombinant this compound Expression in E. coli.

Issue 3: Aggregation and Precipitation During Purification and Formulation

Q: My purified this compound is aggregating and precipitating out of solution. How can I improve its solubility?

A: The high hydrophobicity of this compound makes it prone to aggregation, especially at high concentrations and in aqueous buffers.

  • Poor Solubility in Aqueous Buffers: The peptide's hydrophobic residues favor self-association to minimize contact with water.

  • Isoelectric Point: Near its isoelectric point, the peptide will have a net neutral charge, reducing electrostatic repulsion and promoting aggregation.

  • High Peptide Concentration: At higher concentrations, the likelihood of intermolecular interactions and aggregation increases.

Troubleshooting Steps:

  • Solvent Selection:

    • For initial dissolution of lyophilized peptide, use organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (ACN), followed by gradual dilution into the desired aqueous buffer.[4]

    • For purification, consider using mobile phases containing organic modifiers like isopropanol, which can improve the solubility of hydrophobic peptides.[5]

  • pH Adjustment:

    • Determine the isoelectric point (pI) of this compound and formulate the peptide at a pH at least 1-2 units away from its pI to ensure a net charge and enhance electrostatic repulsion between peptide molecules.

  • Use of Additives:

    • Incorporate solubilizing agents such as L-arginine or glycerol (B35011) into the buffer to suppress aggregation.

    • For formulation, conjugation with polyethylene (B3416737) glycol (PEG) has been shown to improve the stability and prevent aggregation of this compound.[6]

Solvent/AdditiveApplicationMechanism of Action
DMSO, Acetonitrile Initial dissolutionDisrupts hydrophobic interactions.
Isopropanol in HPLC PurificationIncreases solubility of hydrophobic peptides in the mobile phase.
pH Adjustment Formulation/PurificationIncreases net charge, enhancing electrostatic repulsion.
L-Arginine, Glycerol Formulation/RefoldingActs as a chemical chaperone to prevent aggregation.
PEG Conjugation FormulationSterically hinders peptide-peptide interactions.[6]

Table 3: Strategies to Enhance this compound Solubility.

Purification_Workflow start Crude this compound dissolution Dissolution in Organic Solvent (e.g., DMSO) start->dissolution clarification Centrifugation/Filtration dissolution->clarification hplc Reversed-Phase HPLC clarification->hplc fraction_collection Fraction Collection hplc->fraction_collection analysis Purity Analysis (Analytical HPLC, MS) fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling Fractions >95% pure lyophilization Lyophilization pooling->lyophilization end_node Pure this compound lyophilization->end_node

General workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for large-scale production of this compound: chemical synthesis or recombinant expression?

A1: Both methods are viable, but the choice depends on factors like the desired scale, purity requirements, and cost.

  • Solid-Phase Peptide Synthesis (SPPS): This is the more common method for producing peptides of this size. It allows for the incorporation of non-natural amino acids and modifications but can be expensive at a very large scale, and the synthesis of hydrophobic peptides like this compound can be challenging.[7]

  • Recombinant Expression in E. coli: This can be more cost-effective for very large-scale production. However, it requires significant optimization to overcome potential issues like low yield, peptide toxicity, and the need for downstream processing to remove fusion tags and endotoxins.[7]

Q2: What are the key side reactions to be aware of during the Fmoc-SPPS of this compound?

A2: Due to its sequence, this compound is susceptible to common side reactions in Fmoc-SPPS:

  • Aspartimide Formation: The presence of Asp (D) residues in the sequence can lead to the formation of a cyclic imide, especially at Asp-Gly or Asp-Ser sequences. This can be minimized by using protecting groups that hinder this cyclization and by adding HOBt to the piperidine deprotection solution.

  • Aggregation: As previously discussed, the hydrophobic nature of the peptide is a major cause of aggregation during synthesis.

Q3: What analytical methods are recommended for the quality control of synthesized this compound?

A3: A combination of analytical techniques is necessary for comprehensive quality control:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To determine the purity of the peptide.

  • Mass Spectrometry (MS): To confirm the molecular weight and identity of the peptide.

  • Amino Acid Analysis (AAA): To confirm the amino acid composition and for accurate quantification of the peptide.

  • Circular Dichroism (CD) Spectroscopy: To assess the secondary structure (e.g., α-helicity), which is important for its biological activity.

Q4: How should I store purified, lyophilized this compound?

A4: Lyophilized this compound should be stored at -20°C or lower in a desiccated environment to prevent degradation. For long-term storage, -80°C is recommended. Once reconstituted in a solution, it is best to use it immediately or store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to aggregation.

Experimental Protocols

Protocol 1: General Fmoc-Based Solid-Phase Peptide Synthesis of this compound
  • Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in DMF for at least 30 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Leu-OH) to the resin using a suitable coupling agent like DIC/HOBt in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF.

  • Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids according to the this compound sequence (ILGPVLGLVSDTLDDVLGIL). Use a stronger coupling agent like HBTU/HOBt or HATU/HOAt for each coupling step. Monitor the completion of each coupling and deprotection step using a Kaiser test.

  • Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin thoroughly with DCM. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2-3 hours.

  • Precipitation and Washing: Precipitate the crude peptide from the cleavage cocktail by adding cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet several times with cold ether to remove scavengers.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide can then be purified by RP-HPLC.

Protocol 2: General Purification of this compound by Reversed-Phase HPLC
  • Sample Preparation: Dissolve the crude, lyophilized this compound in a minimal amount of a strong organic solvent like DMSO or acetonitrile. Dilute the sample with the initial mobile phase (Buffer A) and filter through a 0.22 µm filter.

  • Column and Buffers: Use a C8 or C18 reversed-phase preparative HPLC column.

    • Buffer A: 0.1% TFA in water.

    • Buffer B: 0.1% TFA in acetonitrile.

  • Chromatography:

    • Equilibrate the column with the starting mobile phase composition (e.g., 95% Buffer A, 5% Buffer B).

    • Inject the prepared sample onto the column.

    • Elute the peptide using a linear gradient of Buffer B (e.g., 5% to 65% Buffer B over 60 minutes) at a flow rate appropriate for the column size.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the pure peptide as a white powder.

Signaling_Pathway maximin This compound membrane Bacterial Cell Membrane (Anionic Phospholipids) maximin->membrane Electrostatic & Hydrophobic Interaction carpet Carpet-like Complex Formation on Membrane Surface membrane->carpet disruption Membrane Disruption (Detergent-like Effect) carpet->disruption lysis Cell Lysis and Death disruption->lysis

Proposed mechanism of action for this compound (Carpet Model).

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activities of Maximin H5 and Magainin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial properties of two amphibian-derived peptides: Maximin H5 and Magainin. The information presented herein is based on available experimental data to assist researchers in evaluating their potential as therapeutic agents.

Overview of this compound and Magainin

This compound is an anionic, hydrophobic antimicrobial peptide isolated from the skin and brain of the Chinese frog Bombina maxima.[1] It is a 20-amino-acid peptide characterized by the presence of three aspartic acid residues and no basic residues.[1] In contrast, Magainin 2, a well-studied antimicrobial peptide from the skin of the African clawed frog Xenopus laevis, is a cationic peptide.[2][3] This fundamental difference in charge contributes to their distinct mechanisms of interacting with and disrupting microbial membranes.

Comparative Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of this compound and Magainin has been evaluated against a variety of microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in different studies. It is important to note that direct comparison of MIC values across different studies can be challenging due to variations in experimental conditions.

PeptideMicroorganismStrainMIC (µM)Reference
This compound Staphylococcus aureus-80[1]
Staphylococcus aureus-90[4]
This compound (MH5C) Escherichia coli-90[1]
Pseudomonas aeruginosa-90[1]
This compound (MH5C-Cys-PEG 5 kDa) Escherichia coli-40[1]
Pseudomonas aeruginosa-40[1]
Magainin 2 Acinetobacter baumanniiKCTC 25084
Acinetobacter baumanniiDrug-Resistant Strains2
Escherichia coli-25[5]
Staphylococcus aureus->50[6]
Magainin I Escherichia coliATCC 8739~32 (75 mg/L)[7]

Mechanisms of Antimicrobial Action

This compound and Magainin employ different strategies to disrupt microbial membranes, primarily categorized under the "carpet" and "toroidal pore" models, respectively.

This compound: The Carpet Model

The antimicrobial action of this compound is best described by the "carpet" model.[1] In this mechanism, the peptide monomers initially bind to the surface of the microbial membrane. As the peptide concentration increases, they accumulate and disrupt the membrane's curvature, leading to the formation of transient pores or the complete dissolution of the membrane into micelle-like structures.[1] The C-terminal amidation of this compound is crucial for its membrane-lytic activity.[8] The efficacy of this compound against S. aureus has been shown to be enhanced at a lower pH.[4]

Magainin: The Toroidal Pore Model

Magainin primarily functions through the "toroidal pore" model.[3][9] In this model, the peptides insert into the lipid bilayer, inducing the lipid monolayers to bend inward to form a continuous pore where both the peptides and the lipid head groups line the channel.[9] This pore formation leads to the leakage of cellular contents and ultimately cell death.[10] The mechanism of Magainin can be influenced by the lipid composition of the target membrane, and under certain conditions, it may adopt a carpet-like mechanism.[9] Furthermore, Magainin exhibits synergistic activity when combined with other peptides, such as PGLa, enhancing its pore-forming capabilities.[11]

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial peptides using the broth microdilution method, based on established standards.

Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test microorganism and inoculate into 5 mL of Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of the antimicrobial peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the peptide stock solution in a 96-well polypropylene (B1209903) microtiter plate to obtain a range of concentrations.

  • Assay Procedure:

    • Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing the peptide dilutions.

    • Include a positive control for bacterial growth (bacterial suspension without peptide) and a negative control for sterility (MHB without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the peptide that results in the complete inhibition of visible bacterial growth.

Visualizing Experimental Workflow and Mechanisms of Action

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis bacterial_culture Bacterial Culture (Mid-log phase) inoculation Inoculation with Bacterial Suspension bacterial_culture->inoculation 5x10^5 CFU/mL peptide_stock Peptide Stock Solution serial_dilution Serial Dilution of Peptide peptide_stock->serial_dilution serial_dilution->inoculation incubation Incubation (18-24h at 37°C) inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanisms of Action: this compound vs. Magainin

mechanisms_of_action cluster_maximin This compound (Carpet Model) cluster_magainin Magainin (Toroidal Pore Model) max_bind Peptide Binding to Membrane Surface max_accumulate Accumulation and Membrane Destabilization max_bind->max_accumulate max_lyse Membrane Lysis/ Micellization max_accumulate->max_lyse death_max death_max max_lyse->death_max Cell Death mag_bind Peptide Binding and Insertion mag_pore Toroidal Pore Formation mag_bind->mag_pore mag_leak Leakage of Cellular Contents mag_pore->mag_leak death_mag death_mag mag_leak->death_mag Cell Death

Caption: Comparative mechanisms of action of this compound and Magainin.

References

Maximin H5 versus Aurein 1.2: A Comparative Analysis of Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antimicrobial peptides (AMPs) have emerged as a promising class of molecules in the search for novel anticancer agents. Their cationic and amphipathic nature allows them to selectively target and disrupt the negatively charged membranes of cancer cells, offering a potential advantage over conventional chemotherapies that often exhibit significant side effects. This guide provides an objective comparison of two such peptides, Maximin H5 and Aurein 1.2, both derived from amphibians, detailing their mechanisms of action, anticancer efficacy, and the experimental protocols used to evaluate them.

Peptide Overview

This compound is an anionic host defence peptide isolated from toads of the Bombina genus.[1][2] It is a C-terminally amidated, α-helical peptide.[1][3][4]

Aurein 1.2 is a short, 13-amino acid cationic peptide (GLFDIIKKIAESF-NH2) originally isolated from the Australian green and golden bell frog, Litoria aurea.[5][6][7] It is one of the most studied peptides in its family and is known for its broad-spectrum antimicrobial and anticancer activities.[7][8]

Mechanism of Action: A Tale of Membrane Disruption

Both this compound and Aurein 1.2 exert their primary anticancer effects by physically disrupting the cancer cell membrane, a mechanism that is less likely to induce drug resistance compared to conventional therapies targeting intracellular pathways.[9] This selectivity is attributed to the difference in membrane composition between cancerous and healthy cells. Cancer cell membranes have a higher net negative charge due to the increased presence of anionic lipids like phosphatidylserine (B164497) (PS) in their outer leaflet.[4][5][10]

This compound: The anticancer activity of this compound is proposed to be driven by a membranolytic mechanism. The peptide preferentially interacts with the anionic lipids on the cancer cell surface, adopts an α-helical structure, and penetrates the membrane, leading to lysis and cell death.[1][2][3][4] Studies have shown a direct correlation between the concentration of PS in model membranes and the peptide's ability to penetrate them.[1] The C-terminal amidation of this compound is crucial for its optimal membranolytic and anticancer activity.[1][3]

Aurein 1.2: Aurein 1.2 also targets the cell membrane, triggering cell death through mechanisms described by the "carpet" or "toroidal pore" models.[11][12] In the carpet model, the peptides accumulate on the membrane surface, and once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner.[12] Beyond direct membrane lysis (necrosis), Aurein 1.2 is also reported to induce apoptosis.[5] This can occur after the peptide enters the cell and disrupts the mitochondrial membrane, activating intrinsic apoptotic pathways involving caspases.[5][11]

G General Mechanism of Membrane-Active Anticancer Peptides cluster_0 Extracellular Space cluster_1 Cancer Cell Peptide This compound / Aurein 1.2 (Cationic/Amphipathic) Membrane Cancer Cell Membrane (Negatively Charged - High PS) Peptide->Membrane Electrostatic Attraction Mitochondrion Mitochondrion Membrane->Mitochondrion Peptide Internalization (Aurein 1.2) Lysis Membrane Lysis (Necrosis) Membrane->Lysis Pore Formation / Carpet Mechanism Caspases Caspase Activation Mitochondrion->Caspases Release of pro-apoptotic factors Apoptosis Apoptosis Caspases->Apoptosis G Experimental Workflow for MTT Assay start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate Overnight seed->incubate1 treat Treat with Peptide (Varying Concentrations) incubate1->treat incubate2 Incubate (e.g., 24-48h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance solubilize->read analyze Calculate Cell Viability & Determine IC50 read->analyze end End analyze->end

References

Comparative Efficacy of Maximin H5 and Other Amphibian Antimicrobial Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of Maximin H5 against other prominent amphibian antimicrobial peptides (AMPs), supported by experimental data. This document delves into the antimicrobial activities, mechanisms of action, and cytotoxic profiles of this compound, Magainin, Temporin, and Ranatuerin.

The escalating threat of antibiotic resistance has spurred the search for novel antimicrobial agents. Amphibian skin, a rich source of bioactive molecules, has yielded a diverse array of antimicrobial peptides (AMPs) with potent activity against a broad spectrum of pathogens. Among these, this compound, a peptide isolated from the skin secretions of the Chinese red belly toad (Bombina maxima), has garnered significant interest. This guide provides a comparative analysis of this compound's efficacy relative to other well-characterized amphibian AMPs: Magainins, Temporins, and Ranatuerins.

Efficacy Comparison of Amphibian Antimicrobial Peptides

The antimicrobial potency of these peptides is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit the visible growth of a microorganism. A lower MIC value indicates higher antimicrobial activity. Another critical parameter is the peptide's cytotoxicity, often assessed by its hemolytic activity (HC50), the concentration required to lyse 50% of red blood cells. A higher HC50 value is desirable, indicating lower toxicity to host cells.

The following tables summarize the available quantitative data for this compound and other selected amphibian AMPs. It is crucial to note that a direct comparison of these values can be challenging due to variations in experimental conditions across different studies, such as the specific bacterial strains, growth media, and assay protocols used.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Pathogens

MicroorganismStrainMIC (µM)Reference
Escherichia coliATCC 2592290[1]
Pseudomonas aeruginosaATCC 2785390[1]
Staphylococcus aureusATCC 2592380 - 90[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Magainin 2 Against Various Pathogens

MicroorganismStrainMIC (µg/mL)Reference
Escherichia coliATCC 259228 - 64
Staphylococcus aureusATCC 259238 - 32
Pseudomonas aeruginosaATCC 27853>128
Candida albicans16[2]

Table 3: Minimum Inhibitory Concentration (MIC) of Temporin A & L Against Various Pathogens

PeptideMicroorganismMIC (µM)Reference
Temporin AStaphylococcus aureus2.5 - 20[3]
Temporin AEscherichia coli (specific strains)2.5 - 20[3]
Temporin LStaphylococcus aureus-[4]
Temporin LEscherichia coli D21-[4]
Temporin LPseudomonas aeruginosa ATCC 15692-[4]

Table 4: Minimum Inhibitory Concentration (MIC) of Ranatuerin Peptides Against Various Pathogens

PeptideMicroorganismStrainMIC (µM)Reference
Ranatuerin-2PbStaphylococcus aureusNCTC 10788-[5]
Ranatuerin-2PbEscherichia coliNCTC 10418-[5]
Ranatuerin-2PbPseudomonas aeruginosaATCC 27853No activity[5]
Ranatuerin 1TStaphylococcus aureus120[6]
Ranatuerin 1TEscherichia coli40[6]

Table 5: Hemolytic Activity (HC50) of Amphibian Antimicrobial Peptides

PeptideErythrocyte SourceHC50 (µM)Reference
Magainin 2Human>100
Temporin AHuman>120[3]
Temporin 1CEaHuman99[3]
Ranatuerin-2PbHorse16.11[5]
RPb (Ranatuerin-2Pb analogue)Horse178.0[5]

Mechanisms of Action: A Visual Representation

Amphibian AMPs primarily exert their antimicrobial effects by disrupting the cell membranes of microorganisms. However, the precise mechanisms can vary. This compound is believed to follow a "carpet" model, while Magainins are known to form "toroidal pores".

carpet_model cluster_membrane Bacterial Membrane membrane_outer Outer Leaflet membrane_inner Inner Leaflet peptides This compound Peptides accumulation Peptide Accumulation on Membrane Surface peptides->accumulation Electrostatic Interaction disruption Membrane Disruption (Carpet-like) accumulation->disruption Hydrophobic Interaction lysis Cell Lysis disruption->lysis

Figure 1: The "Carpet Model" mechanism of action of this compound.

toroidal_pore_model cluster_membrane Bacterial Membrane membrane Lipid Bilayer peptides Magainin Peptides binding Peptide Binding to Membrane peptides->binding insertion Peptide Insertion and Pore Formation binding->insertion pore Toroidal Pore insertion->pore leakage Ion and Metabolite Leakage pore->leakage lysis Cell Lysis leakage->lysis

Figure 2: The "Toroidal Pore" mechanism of action of Magainin.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment and comparison of antimicrobial peptide efficacy. Below are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and hemolytic activity (HC50).

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

Materials:

  • Test antimicrobial peptide(s)

  • Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile 96-well microtiter plates (polypropylene recommended to prevent peptide adhesion)

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and tubes

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C with shaking. The following day, dilute the overnight culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution Series: Prepare a stock solution of the antimicrobial peptide in a suitable sterile solvent (e.g., sterile deionized water or 0.01% acetic acid). Perform serial two-fold dilutions of the peptide stock solution in MHB in the wells of the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add an equal volume of the prepared bacterial suspension to each well containing the peptide dilutions. Include a positive control well (bacteria with no peptide) and a negative control well (MHB only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Hemolysis Assay (HC50 Determination)

This assay measures the cytotoxic effect of an antimicrobial peptide on red blood cells.

Materials:

  • Freshly collected human or animal red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test antimicrobial peptide(s)

  • Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis

  • Sterile microcentrifuge tubes

  • Spectrophotometer or microplate reader

Procedure:

  • RBC Preparation: Centrifuge the whole blood to pellet the RBCs. Wash the pellet three times with PBS, centrifuging and removing the supernatant after each wash. Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).

  • Peptide Incubation: In microcentrifuge tubes, add a fixed volume of the RBC suspension to serial dilutions of the antimicrobial peptide prepared in PBS. Include a positive control (RBCs with Triton X-100) and a negative control (RBCs with PBS only).

  • Incubation: Incubate the tubes at 37°C for 1 hour with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Hemoglobin Release Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 450 nm or 540 nm, which corresponds to the amount of hemoglobin released.

  • HC50 Calculation: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100 The HC50 value is the peptide concentration that causes 50% hemolysis. This can be determined by plotting the percentage of hemolysis against the peptide concentration and interpolating the 50% value.

Conclusion

This compound demonstrates significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. While direct, comprehensive comparative studies are limited, the available data suggests its efficacy is within the range of other well-established amphibian AMPs like Magainins and Temporins. Its primary mechanism of action, the "carpet" model, distinguishes it from the pore-forming mechanisms of many other AMPs. The low hemolytic activity reported for this compound is a promising characteristic for its potential therapeutic development. Further research involving head-to-head comparisons under standardized conditions is necessary to definitively establish the relative efficacy and therapeutic potential of this compound in the growing arsenal (B13267) of amphibian-derived antimicrobial peptides.

References

A Head-to-Head Analysis of Maximin H5 and Citropin 1.1: Antimicrobial Peptides in the Spotlight

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in an era of mounting antibiotic resistance. This guide provides a comparative analysis of two amphibian-derived antimicrobial peptides (AMPs), Maximin H5 and Citropin 1.1, summarizing their performance based on available experimental data.

This report compiles and compares the biological activities of this compound, an anionic peptide from the skin secretions of the Chinese red-bellied toad (Bombina maxima), and Citropin 1.1, a cationic peptide from the Australian tree frog (Litoria citropa). The following sections detail their antimicrobial efficacy, hemolytic activity, and cytotoxicity, supported by experimental data from various studies. It is important to note that a direct head-to-head study under identical experimental conditions has not been identified in the public literature. Therefore, the presented data, while informative, should be interpreted with consideration for potential variations arising from different experimental protocols.

Data Presentation

Antimicrobial Activity

The antimicrobial efficacy of this compound and Citropin 1.1 has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for comparison.

PeptideBacterial StrainMICReference
This compound Staphylococcus aureus80 µM[1]
Staphylococcus aureus90 µM[2]
Escherichia coli90 µM[1]
Citropin 1.1 Staphylococcus aureus (MRSA)32 µg/mL[3]
Staphylococcus aureus1-16 mg/L[4]
Escherichia coli K1232 µg/mL[3]

Note: Direct comparison of MIC values should be made with caution due to differences in the units reported (µM, µg/mL, and mg/L) and the specific bacterial strains and assay conditions used in the respective studies.

Hemolytic Activity

A critical aspect of drug development is the assessment of a compound's toxicity to host cells. Hemolytic activity, the ability to lyse red blood cells, is a primary indicator of cytotoxicity.

PeptideHemolytic ActivityReference
This compound <2% hemolysis[2]
Citropin 1.1 Limited hemolytic activity[5]
No significant lytic effect on erythrocytes[6]

Note: The data for hemolytic activity is largely qualitative. Quantitative data, such as the concentration causing 50% hemolysis (HC50), would be necessary for a more precise comparison.

Cytotoxicity

The cytotoxic effects of these peptides on mammalian cells are crucial for evaluating their therapeutic potential.

PeptideCell LineMetricValueReference
This compound T98G (glioma)EC50125 µM[7]
Citropin 1.1 Human keratinocytesLimited cytotoxic activityNot specified[5]

Note: The cytotoxicity data is sparse and derived from studies using different cell lines and metrics (EC50 vs. general cytotoxicity). Further studies are needed for a comprehensive comparison.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (Logarithmic Growth Phase) inoculation Inoculation of 96-well Plate bacterial_culture->inoculation Standardized Inoculum peptide_dilutions Serial Dilutions of Peptides peptide_dilutions->inoculation incubation Incubation (e.g., 37°C for 18-24h) inoculation->incubation readout Visual Inspection or OD Measurement incubation->readout mic_determination Determine MIC readout->mic_determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

A standardized bacterial suspension is prepared and added to the wells of a 96-well microtiter plate containing serial dilutions of the antimicrobial peptide. The plate is incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the peptide that inhibits visible bacterial growth.[8]

Hemolysis Assay

This assay measures the ability of a peptide to damage red blood cell membranes, leading to the release of hemoglobin.

Workflow for Hemolysis Assay

Hemolysis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis rbc_suspension Washed Red Blood Cell Suspension incubation Incubation of RBCs with Peptides rbc_suspension->incubation peptide_solutions Peptide Solutions (Various Concentrations) peptide_solutions->incubation centrifugation Centrifugation incubation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection absorbance_reading Measure Absorbance (Hemoglobin Release) supernatant_collection->absorbance_reading hemolysis_calculation Calculate % Hemolysis absorbance_reading->hemolysis_calculation

Caption: Workflow for Hemolysis Assay.

A suspension of washed red blood cells is incubated with various concentrations of the peptide. After incubation, the samples are centrifuged, and the amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength. The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100) that causes 100% lysis.[4]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_readout Readout cell_seeding Seed Cells in 96-well Plate cell_adherence Allow Cells to Adhere cell_seeding->cell_adherence peptide_addition Add Peptides (Various Concentrations) cell_adherence->peptide_addition incubation Incubate for Defined Period peptide_addition->incubation mtt_reagent Add MTT Reagent incubation->mtt_reagent formazan_incubation Incubate to Form Formazan Crystals mtt_reagent->formazan_incubation solubilization Solubilize Formazan formazan_incubation->solubilization absorbance_measurement Measure Absorbance solubilization->absorbance_measurement viability_calculation Calculate % Cell Viability absorbance_measurement->viability_calculation Carpet_Model cluster_membrane Bacterial Membrane membrane Lipid Bilayer peptide_monomers This compound Monomers accumulation Accumulation on Membrane Surface peptide_monomers->accumulation Electrostatic Interaction carpet_formation Carpet-like Layer Formation accumulation->carpet_formation membrane_disruption Membrane Disruption and Permeabilization carpet_formation->membrane_disruption cell_lysis Cell Lysis membrane_disruption->cell_lysis Membrane_Disruption cluster_membrane Bacterial Membrane membrane Negatively Charged Lipid Bilayer peptide_monomers Citropin 1.1 Monomers binding Binding to Membrane peptide_monomers->binding Electrostatic Attraction insertion Peptide Insertion into Membrane binding->insertion pore_formation Pore Formation or Membrane Destabilization insertion->pore_formation leakage Leakage of Cellular Contents pore_formation->leakage cell_death Cell Death leakage->cell_death

References

Maximin H5: A Promising Antimicrobial Peptide Against Multidrug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. Among the most promising candidates are antimicrobial peptides (AMPs), which offer unique mechanisms of action that can circumvent conventional resistance pathways. This guide provides a comprehensive comparison of Maximin H5, an AMP derived from the skin secretions of the toad Bombina maxima, against other antimicrobial alternatives in combating multidrug-resistant bacteria. The information presented herein is supported by experimental data to aid researchers and drug development professionals in evaluating its potential.

Performance Comparison: this compound vs. Alternatives

The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. Below is a comparative summary of the MIC values for this compound and its derivatives against common MDR bacterial species, alongside data for other antimicrobial peptides and a conventional antibiotic.

Antimicrobial AgentBacterial SpeciesStrain InformationMIC
This compound Staphylococcus aureusNot specified80-90 µM
This compound (MH5C - C-terminally deaminated) Escherichia coliNot specified90 µM
This compound (MH5C - C-terminally deaminated) Pseudomonas aeruginosaNot specified90 µM
This compound (MH5C-Cys-PEG 5 kDa conjugate) Escherichia coliNot specified40 µM
This compound (MH5C-Cys-PEG 5 kDa conjugate) Pseudomonas aeruginosaNot specified40 µM
LL-37 Staphylococcus aureusMRSA strain LUH14616>128 µM
LL-37 derivative (P10) Staphylococcus aureusMRSA strain LUH146161.1 µM (bactericidal conc.)[1]
LL-37 Staphylococcus aureusNot specified~0.62 µM[2]
Polymyxin B Pseudomonas aeruginosaMDR clinical isolatesMIC₅₀: ≤2 µg/mL
Nisin Staphylococcus aureusMRSA10-20 mg/L

Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions and bacterial strains.

Mechanism of Action: The "Carpet" Model

This compound is understood to exert its antimicrobial effect through a membrane-disruptive mechanism known as the "carpet" model. Unlike pore-forming peptides, this compound peptides accumulate on the surface of the bacterial membrane, forming a carpet-like layer. This accumulation disrupts the membrane's integrity, leading to its permeabilization and eventual lysis of the bacterial cell. This mechanism is generally less prone to the development of resistance compared to antibiotics that have specific molecular targets. At a lower pH, the α-helical structure of this compound is stabilized, which enhances its membranolytic activity against S. aureus.

This compound Mechanism of Action: The Carpet Model cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Maximin_H5 This compound Peptides Membrane_Surface Outer Leaflet Maximin_H5->Membrane_Surface Electrostatic Attraction Membrane_Core Lipid Bilayer Membrane_Surface->Membrane_Core Accumulation and Carpet Formation Inner_Leaflet Inner Leaflet Membrane_Core->Inner_Leaflet Membrane Permeabilization Cell_Lysis Cell Lysis Inner_Leaflet->Cell_Lysis Disruption of Membrane Integrity

This compound's "carpet" mechanism of action.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol is a generalized procedure based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent against aerobic bacteria.

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of this compound at a high concentration in a suitable solvent.
  • Bacterial Culture: Inoculate a single colony of the test MDR bacterium into a sterile broth medium (e.g., Mueller-Hinton Broth - MHB) and incubate at 37°C until it reaches the mid-logarithmic growth phase.
  • Microtiter Plate: Use a sterile 96-well microtiter plate.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

2. Inoculum Preparation:

  • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

3. Serial Dilution of Antimicrobial Agent:

  • Add 100 µL of sterile CAMHB to wells 2 through 12 of the microtiter plate.
  • Add 200 µL of the highest concentration of the this compound stock solution to well 1.
  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
  • Well 11 serves as the growth control (no antimicrobial agent).
  • Well 12 serves as the sterility control (no bacteria).

4. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • After incubation, visually inspect the plate for turbidity (bacterial growth).
  • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (the first clear well).

"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prep_AMP" [label="Prepare this compound\nStock Solution"]; "Prep_Culture" [label="Prepare Bacterial\nCulture (0.5 McFarland)"]; "Prep_Plate" [label="Prepare 96-well Plate\nwith Growth Medium"]; "Serial_Dilution" [label="Perform 2-fold Serial\nDilution of this compound"]; "Inoculate" [label="Inoculate Wells with\nBacterial Suspension"]; "Incubate" [label="Incubate Plate\n(37°C, 16-20h)"]; "Read_Results" [label="Visually Inspect for\nTurbidity"]; "Determine_MIC" [label="Determine MIC\n(Lowest Clear Well)"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Prep_AMP"; "Start" -> "Prep_Culture"; "Start" -> "Prep_Plate"; "Prep_AMP" -> "Serial_Dilution"; "Prep_Plate" -> "Serial_Dilution"; "Prep_Culture" -> "Inoculate"; "Serial_Dilution" -> "Inoculate"; "Inoculate" -> "Incubate"; "Incubate" -> "Read_Results"; "Read_Results" -> "Determine_MIC"; "Determine_MIC" -> "End"; }

Workflow for MIC determination.

Conclusion

This compound and its derivatives demonstrate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Its membrane-disrupting "carpet" mechanism of action is a key advantage, potentially reducing the likelihood of resistance development. While the available data is promising, further studies with unmodified this compound against a broad panel of clinically relevant MDR strains are necessary for a more definitive comparative analysis. The provided data and protocols offer a solid foundation for researchers to further investigate the therapeutic potential of this compound in the fight against antibiotic resistance.

References

Cross-Validation of Maximin H5 MIC Results: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the antimicrobial potency of novel compounds like the amphibian-derived peptide Maximin H5 is paramount. A key metric in this evaluation is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This guide provides a comparative overview of this compound MIC values against common pathogens, details the experimental protocols for two standard determination methods—broth microdilution and radial diffusion assay—and discusses the importance of cross-validating these results.

This compound: Antimicrobial Potency Profile

This compound, a 20-amino acid peptide isolated from the skin secretions of the Chinese frog Bombina maxima, has demonstrated significant antimicrobial activity against a range of bacteria. The following table summarizes the reported MIC values for this compound against several key bacterial species as determined by the broth microdilution method.

Bacterial StrainGram StainThis compound MIC (μM)Reference
Escherichia coliGram-Negative90[1]
Pseudomonas aeruginosaGram-Negative90[1]
Staphylococcus aureusGram-Positive80 - 90[1]

Experimental Protocols for MIC Determination

Accurate and reproducible MIC values are crucial for the preclinical assessment of antimicrobial peptides. Below are detailed protocols for two widely used methods for determining the MIC of antimicrobial peptides like this compound.

Broth Microdilution Assay

The broth microdilution assay is a standardized and widely accepted method for determining the MIC of antimicrobial agents in a liquid medium.

Materials:

  • This compound peptide

  • Test bacterial strains (e.g., E. coli, P. aeruginosa, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Sterile culture tubes

  • Spectrophotometer or microplate reader

  • Pipettes and sterile tips

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm of 0.2-0.6).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Peptide Dilution Series:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

    • Perform serial twofold dilutions of the peptide stock solution in MHB across the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add an equal volume of the standardized bacterial suspension to each well containing the peptide dilutions.

    • Include a positive control well (bacteria and MHB without peptide) and a negative control well (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth) in the well. This can be confirmed by measuring the optical density at 600 nm using a microplate reader.

Radial Diffusion Assay

The radial diffusion assay is an alternative method that measures the antimicrobial activity of a substance based on its diffusion through an agar matrix seeded with bacteria.

Materials:

  • This compound peptide

  • Test bacterial strains

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile filter paper discs or a well cutter

  • Pipettes and sterile tips

Procedure:

  • Preparation of Seeded Agar Plates:

    • Prepare a bacterial inoculum as described for the broth microdilution assay, adjusting the concentration to approximately 1 x 10^6 CFU/mL.

    • Add a standardized volume of the bacterial suspension to molten MHA (cooled to 45-50°C).

    • Mix thoroughly and pour the seeded agar into sterile petri dishes, allowing it to solidify.

  • Application of Peptide:

    • Create small wells (3-4 mm in diameter) in the solidified agar using a sterile well cutter or place sterile filter paper discs onto the agar surface.

    • Apply a known concentration of the this compound solution to each well or disc.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement:

    • Following incubation, a clear zone of no bacterial growth will be visible around the well or disc where the peptide has diffused and inhibited bacterial growth.

    • Measure the diameter of this zone of inhibition. The size of the zone is proportional to the antimicrobial activity of the peptide at that concentration. While this method does not directly yield a MIC value in the same units as broth microdilution, a standard curve can be generated to correlate zone diameter with peptide concentration.

Cross-Validation of MIC Results: Why Different Methods Matter

While the broth microdilution method is considered the gold standard, it is crucial to recognize that MIC values for antimicrobial peptides can sometimes vary depending on the methodology employed. Factors such as the choice of growth medium, inoculum size, and the physical state of the assay (liquid vs. solid) can influence the outcome.

Studies comparing broth microdilution with agar-based diffusion methods for other antimicrobials have shown that while there is often good correlation, discrepancies can occur. For instance, the diffusion of a peptide through an agar matrix can be affected by its size, charge, and hydrophobicity, potentially leading to different sensitivity profiles compared to a liquid-based assay.

Therefore, cross-validating MIC results using at least two different methods, such as broth microdilution and a diffusion-based assay, is highly recommended. This approach provides a more robust and comprehensive understanding of a peptide's antimicrobial activity and helps to ensure that the observed potency is not an artifact of a single experimental condition. While direct comparative data for this compound using multiple methods is not yet widely available in the literature, adopting this best practice in future studies will be essential for a thorough evaluation of its therapeutic potential.

Mechanism of Action: The Carpet Model

The antimicrobial activity of this compound is believed to be mediated through a direct interaction with the bacterial cell membrane, following a "carpet" model. This mechanism does not involve the formation of discrete pores but rather a detergent-like disruption of the membrane.

CarpetModel cluster_0 Step 1: Electrostatic Attraction cluster_1 Step 2: 'Carpet' Formation cluster_2 Step 3: Membrane Destabilization cluster_3 Step 4: Micellization and Lysis Peptide_free This compound Peptides Membrane_initial Bacterial Membrane (Negatively Charged Surface) Peptide_free->Membrane_initial Initial Binding Membrane_carpet Peptides Accumulate on Membrane Surface Membrane_initial->Membrane_carpet Accumulation Membrane_destabilized Hydrophobic Regions of Peptides Insert into the Lipid Bilayer Membrane_carpet->Membrane_destabilized Threshold Concentration Reached Membrane_lysed Membrane Disruption and Cell Lysis Membrane_destabilized->Membrane_lysed Detergent-like Effect

References

Assessing the Efficacy of Maximin H5 in Different Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maximin H5, an antimicrobial peptide (AMP) isolated from the skin secretions of the toad Bombina maxima, has demonstrated potential as an anticancer agent. This guide provides a comparative analysis of its efficacy, primarily focusing on available data and drawing comparisons with other anticancer peptides and standard chemotherapeutic drugs. While direct experimental data for this compound across a wide range of cancer cell lines is limited, this guide synthesizes existing research to provide a valuable reference for its potential applications in oncology.

Efficacy of this compound: Quantitative Data

The primary reported anticancer activity of this compound is against the human glioblastoma cell line, T98G.[1][2] The peptide exhibits a membranolytic mechanism, leading to cancer cell death.[1][3] The C-terminal amide group of this compound is crucial for its optimal membranolytic and anticancer activity.[1][3]

To provide a comparative perspective, the following table summarizes the efficacy of this compound against the T98G cell line and compares it with the efficacy of other anticancer peptides and standard chemotherapeutic agents against common cancer cell lines: breast (MCF-7), lung (A549), and colon (HT-29).

Table 1: Comparative Efficacy (EC50/IC50 in µM) of this compound, Other Anticancer Peptides, and Chemotherapeutic Drugs in Various Cancer Cell Lines

Compound/PeptideT98G (Glioblastoma)MCF-7 (Breast)A549 (Lung)HT-29 (Colon)
This compound 125[1][2]Data Not AvailableData Not AvailableData Not Available
Melittin ~2-5~1-5~2-10~5-15
Magainin 2 >100~50-100>100>100
Doxorubicin ~0.1-10.01-1[4]0.23-2[4][5]0.75-11.39[6]
Cisplatin ~1-104.44-25.03[7]17.8-64[8]Data Not Available

Note: The IC50 values for Melittin and Magainin 2 are approximate ranges gathered from various studies and are provided for general comparison. The efficacy of these peptides can vary significantly based on experimental conditions.

Mechanisms of Action: A Comparative Overview

Anticancer peptides exert their effects through diverse mechanisms, broadly categorized as membranolytic and non-membranolytic.

Membranolytic Mechanism

This compound is proposed to kill cancer cells via a membranolytic mechanism, which involves the direct disruption of the cancer cell membrane.[1][3] This action is often attributed to the electrostatic interactions between the cationic peptide and the anionic components of the cancer cell membrane, such as phosphatidylserine, which is more exposed on the outer leaflet of cancer cells compared to normal cells.[9][10] This interaction leads to pore formation and subsequent cell lysis.[3][9]

Diagram 1: Proposed Membranolytic Mechanism of this compound

G MaximinH5 This compound CancerCellMembrane Cancer Cell Membrane (Anionic Surface) MaximinH5->CancerCellMembrane Electrostatic Interaction PoreFormation Pore Formation CancerCellMembrane->PoreFormation Membrane Perturbation CellLysis Cell Lysis PoreFormation->CellLysis Loss of Integrity

Caption: Proposed mechanism of this compound action on cancer cells.

Non-Membranolytic Mechanisms (Apoptosis Induction)

Other anticancer peptides can induce apoptosis, or programmed cell death, without directly lysing the cell membrane.[11] These peptides may translocate across the cell membrane and interact with intracellular targets, such as mitochondria, leading to the activation of caspase cascades and subsequent apoptosis.[11][12][13]

Diagram 2: Generalized Apoptosis Induction Pathway by Anticancer Peptides

G ACP Anticancer Peptide CellMembrane Cancer Cell Membrane ACP->CellMembrane Internalization Internalization CellMembrane->Internalization Mitochondria Mitochondria Internalization->Mitochondria Mitochondrial Membrane Disruption CaspaseActivation Caspase Activation Mitochondria->CaspaseActivation Cytochrome c Release Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: Apoptosis pathway initiated by some anticancer peptides.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key assays used to assess the efficacy of anticancer agents.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound or other test compounds for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Membrane Integrity Assay (Lactate Dehydrogenase - LDH Assay)

This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After treatment, centrifuge the plate and collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on LDH release from treated cells compared to control cells (spontaneous release) and cells lysed with a detergent (maximum release).

Apoptosis vs. Necrosis Assay (Annexin V/Propidium Iodide - PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Diagram 3: Experimental Workflow for Assessing Anticancer Efficacy

G cluster_assays Efficacy Assays MTT MTT Assay (Viability) DataAnalysis Data Analysis (IC50, % Cytotoxicity, etc.) MTT->DataAnalysis LDH LDH Assay (Membrane Integrity) LDH->DataAnalysis FlowCytometry Annexin V/PI (Apoptosis/Necrosis) FlowCytometry->DataAnalysis CellCulture Cancer Cell Lines (e.g., T98G, MCF-7, A549, HT-29) Treatment Treatment with This compound / Comparators CellCulture->Treatment Treatment->MTT Treatment->LDH Treatment->FlowCytometry Conclusion Efficacy Assessment DataAnalysis->Conclusion

Caption: Workflow for evaluating the anticancer potential of compounds.

Conclusion

This compound shows promise as an anticancer peptide, particularly against glioblastoma cells, through a membranolytic mechanism. However, a significant gap in knowledge exists regarding its efficacy against a broader spectrum of cancer cell lines. Further research is imperative to elucidate its activity in various cancer types, such as breast, lung, and colon cancer, to fully assess its therapeutic potential. The comparative data and standardized protocols provided in this guide aim to facilitate future investigations into this compound and other novel anticancer peptides, ultimately contributing to the development of new and effective cancer therapies.

References

Unveiling the Impact of C-Terminal Amidation on Maximin H5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the amidated (native) and deamidated forms of the antimicrobial peptide Maximin H5. By presenting key experimental data and detailed protocols, we aim to elucidate the critical role of C-terminal amidation in the peptide's biological activity and therapeutic potential.

This compound, an anionic host defense peptide isolated from the skin secretions of the toad Bombina maxima, has garnered interest for its antimicrobial and anticancer properties. In its native form, this compound possesses a C-terminal amide group (MH5N). However, its deamidated counterpart (MH5C), with a free carboxyl terminus, exhibits distinct biological characteristics. Understanding these differences is crucial for the rational design of peptide-based therapeutics with enhanced efficacy and specificity.

Performance Comparison: Amidated (MH5N) vs. Deamidated (MH5C) this compound

The C-terminal amide of this compound plays a pivotal role in its structure and function. Experimental data consistently demonstrates that the amidated form (MH5N) possesses superior biological activity compared to the deamidated form (MH5C). This difference is largely attributed to the amide group's ability to stabilize the peptide's α-helical structure, which is essential for its interaction with and disruption of cell membranes.[1]

Anticancer Activity

Against the T98G human glioma cell line, the amidated this compound (MH5N) shows significantly greater potency. The EC50 value for MH5N is 125 µM.[2][3] This enhanced anticancer activity is linked to its increased ability to adopt an α-helical conformation in the presence of cancer cell membrane mimics, leading to more effective membrane penetration and lysis.[2][3]

ParameterAmidated this compound (MH5N)Deamidated this compound (MH5C)Reference
Anticancer Activity (EC50 vs. T98G glioma cells) 125 µMNot reported, but activity is lower[2][3]
α-Helicity (in cancer membrane mimics) 57.3%44.8%[2][3]
Membrane Penetration (Π, mN m⁻¹) 10.58.1[2][3]
Membrane Lysis 65.7%56.6%[2][3]
Hemolytic Activity

While potent against target cells, an ideal therapeutic peptide should exhibit low toxicity towards host cells, such as red blood cells. The amidated form of this compound shows moderately higher hemolytic activity compared to its deamidated counterpart.[4] The C-terminal amide contributes to a more stable tilted structure that enhances its interaction with erythrocyte membrane mimics.[4]

ParameterAmidated this compound (MH5N)Deamidated this compound (MH5C)Reference
Hemolysis ~18%~11%[1][4]
α-Helicity (in erythrocyte membrane mimics) 42%16%[4]
Membrane Penetration (Π, mN m⁻¹) 10.87.8[4]
Membrane Lysis Complete55.2%[4]
Antimicrobial Activity

The C-terminal amidation is crucial for the antibacterial activity of this compound, particularly against Gram-positive bacteria.[1][5] Deamidation leads to a structural perturbation and a decrease in the α-helical content required for effective interaction with bacterial membranes.[1] Interestingly, C-terminal deamidation appears to be critical for the peptide's activity against Gram-negative bacteria.[5]

OrganismAmidated this compound (MH5N)Deamidated this compound (MH5C)Reference
Staphylococcus aureus 80 µMLower activity reported[5]
Escherichia coli Activity reported to be limited90 µM[1][5]
Pseudomonas aeruginosa Activity reported to be limited90 µM[1][5]

Mechanism of Action: A Membranolytic Approach

The primary mechanism of action for this compound is believed to be membranolytic, showing similarities to the "carpet" model.[1][5] The peptide initially binds to the surface of the target cell membrane. Upon reaching a critical concentration, the peptides disrupt the membrane integrity, leading to pore formation, leakage of cellular contents, and ultimately, cell death. The C-terminal amide is thought to stabilize the α-helical structure required for this membrane disruption.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide This compound (Amidated) Binding Peptide Binding (Carpet Model) Peptide->Binding Electrostatic & Hydrophobic Interactions Aggregation Peptide Aggregation & Helix Formation Binding->Aggregation Insertion Membrane Insertion & Disruption Aggregation->Insertion Pore Pore Formation Insertion->Pore Leakage Leakage of Cellular Contents Pore->Leakage Death Cell Death Leakage->Death

Caption: Proposed membranolytic mechanism of amidated this compound.

Experimental Protocols

To facilitate reproducible research, detailed protocols for the key assays cited in this guide are provided below.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until the culture reaches the logarithmic growth phase. The culture is then diluted in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution: A stock solution of the peptide is prepared in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). Serial two-fold dilutions of the peptide are prepared in MHB in a 96-well polypropylene (B1209903) microtiter plate.

  • Incubation: An equal volume of the diluted bacterial suspension is added to each well containing the peptide dilutions. A positive control (bacteria without peptide) and a negative control (MHB only) are included. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

Hemolytic Assay

This assay measures the lytic activity of a peptide against red blood cells (RBCs).

  • Preparation of Red Blood Cells: Fresh human or animal red blood cells are washed three times with phosphate-buffered saline (PBS) by centrifugation. The washed RBCs are then resuspended in PBS to a final concentration of 4% (v/v).

  • Peptide Dilution: Serial dilutions of the peptide are prepared in PBS in a 96-well plate.

  • Incubation: An equal volume of the RBC suspension is added to each well. A negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis) are included. The plate is incubated at 37°C for 1 hour.

  • Measurement: The plate is centrifuged, and the supernatant is transferred to a new plate. The release of hemoglobin is measured by reading the absorbance of the supernatant at 540 nm.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxic effect of a peptide on cancer cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

  • Peptide Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the peptide. A control group of cells is treated with medium only.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative study of amidated and deamidated this compound.

Start Peptide Synthesis & Purification Peptides Amidated this compound (MH5N) Deamidated this compound (MH5C) Start->Peptides Bioassays Biological Activity Assays Peptides->Bioassays Biophysical Biophysical Characterization Peptides->Biophysical Antimicrobial Antimicrobial Assay (MIC) Bioassays->Antimicrobial Hemolytic Hemolytic Assay Bioassays->Hemolytic Anticancer Anticancer Assay (MTT) Bioassays->Anticancer Data Data Analysis & Comparison Antimicrobial->Data Hemolytic->Data Anticancer->Data CD Circular Dichroism (α-helicity) Biophysical->CD Monolayer Lipid Monolayer Assay (Membrane Penetration) Biophysical->Monolayer CD->Data Monolayer->Data Conclusion Conclusion on the Role of C-terminal Amidation Data->Conclusion

Caption: Experimental workflow for comparing this compound variants.

References

Benchmarking Maximin H5: A Comparative Analysis Against Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the face of rising antimicrobial resistance, the exploration of novel therapeutic agents is paramount. Antimicrobial peptides (AMPs) have emerged as a promising alternative to conventional antibiotics. This guide provides a comparative analysis of Maximin H5, an anionic antimicrobial peptide, against established antibiotics, supported by available experimental data.

Introduction to this compound

This compound is a 20-amino acid anionic peptide originally isolated from the skin secretions of the Chinese red-bellied toad (Bombina maxima)[1]. Its primary structure is ILGPVLGLVSDTLDDVLGIL-NH2[1]. The native form, Maximin H5N, is C-terminally amidated. A deamidated variant, Maximin H5C, has also been studied[1]. This peptide exhibits a broad spectrum of antimicrobial activity, attributed to its ability to disrupt bacterial cell membranes.

The proposed mechanism of action for this compound is the "carpet" model, where the peptide monomers bind to the surface of the bacterial membrane. Upon reaching a critical concentration, the peptides cooperatively induce membrane permeabilization and disintegration, leading to cell death. This membranolytic action is a key differentiator from many conventional antibiotics that target specific intracellular metabolic pathways.

Performance Comparison: this compound vs. Conventional Antibiotics

The antimicrobial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following table summarizes the available MIC data for different forms of this compound against common pathogenic bacteria, alongside representative MIC values for conventional antibiotics.

Disclaimer: The MIC values for this compound and conventional antibiotics presented below are compiled from various studies. Direct comparison should be approached with caution as experimental conditions may have varied between studies.

OrganismThis compound VariantMIC (µM)Conventional AntibioticMIC (µg/mL)
Gram-Positive
Staphylococcus aureusMaximin H5N80[1]Methicillin4.07
Chloramphenicol4.60
Streptomycin1.73
Staphylococcus aureusThis compound90
Gram-Negative
Escherichia coliMaximin H5C / H5C-Cys90[1]Ciprofloxacin0.25
MH5C-Cys-PEG 5 kDa40[1][2][3]Gentamicin0.5
Ampicillin2.0
Pseudomonas aeruginosaMaximin H5C / H5C-Cys90[1]Ciprofloxacin0.25
MH5C-Cys-PEG 5 kDa40[1][2][3]Gentamicin1.0
Tobramycin1.0[4]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. The data presented in this guide were primarily obtained using the broth microdilution method, a standardized protocol established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Key steps in the broth microdilution protocol:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound or a conventional antibiotic) is prepared in a suitable solvent.

  • Serial Dilutions: Serial twofold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton Broth (MHB) directly in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus, E. coli, P. aeruginosa) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing only the medium (sterility control) and medium with bacteria but no antimicrobial agent (growth control) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizing the Experimental Workflow and Mechanism of Action

To further elucidate the methodologies and concepts discussed, the following diagrams are provided.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Results Stock Antimicrobial Stock (this compound or Antibiotic) Dilution Serial Dilutions in 96-well Plate Stock->Dilution Dilute Bacteria Bacterial Culture (e.g., S. aureus) Inoculation Inoculate Wells with Standardized Bacteria Bacteria->Inoculation Standardize Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Reading Read MIC (Lowest concentration with no growth) Incubation->Reading

Experimental workflow for MIC determination.

Proposed "Carpet" mechanism of this compound.

References

In Vivo Validation of Maximin H5 Anticancer Activity: A Comparative Analysis with Alternative Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield any publicly available in vivo studies validating the anticancer activity of Maximin H5 in animal models. The following guide provides a comprehensive overview of the available in vitro data for this compound and presents a comparative analysis with other anticancer peptides that have been evaluated in vivo, offering insights into potential experimental designs and expected outcomes for future in vivo validation of this compound.

This compound: In Vitro Anticancer Profile

This compound is an anionic host defense peptide isolated from the skin secretions of the Bombina maxima toad.[1][2][3] In vitro studies have demonstrated its cytotoxic activity against the human glioma cell line, T98G.[1][4]

Mechanism of Action: The primary anticancer mechanism of this compound is believed to be membranolytic. The peptide selectively interacts with the cancer cell membrane, leading to its disruption and subsequent cell death.[1][4] This interaction is thought to be facilitated by the unique lipid composition of cancer cell membranes.

Comparative Analysis with Other Membranolytic Anticancer Peptides

Several other amphibian-derived peptides with similar membranolytic anticancer properties have been studied in vivo. These peptides serve as valuable comparators for predicting the potential in vivo efficacy of this compound.

PeptideAnimal ModelCancer TypeDosage/AdministrationKey In Vivo FindingsReference
Bombinin-like peptide 7 (BLP-7) MouseAcne vulgaris model (in vivo relevance to cancer is indirect)5 μM (in vitro MIC against P. acnes)Demonstrated antimicrobial and anti-inflammatory activity in vivo. In vitro studies showed antiproliferative activity against human hepatoma cells (Hep G2/SK-HEP-1/Huh7).[5]
Magainin II Nude MiceBladder Cancer XenograftIntratumoral injectionExerted cytotoxic and antiproliferative effects on bladder cancer cells with no effect on normal fibroblasts.[6]
d,l-Amino Acid Host-Defense-like Peptides Immune-deficient MiceHuman Prostate and Breast TumorsIntratumoral or systemic inoculationArrested tumor growth and prevented experimental and spontaneous metastases.[6]
Bovine Lactoferricin (LfcinB) Not SpecifiedCancer XenograftsNot SpecifiedPossesses potent in vivo activity against cancer cells.[6]

Experimental Protocols: A Representative In Vivo Study

The following is a generalized protocol based on common practices for evaluating anticancer peptides in xenograft mouse models. This protocol can serve as a template for the future in vivo validation of this compound.

Objective: To evaluate the in vivo anticancer efficacy of Peptide X in a human glioma xenograft mouse model.

Materials:

  • Human glioma cell line (e.g., U87MG)

  • Immunocompromised mice (e.g., athymic nude mice)

  • Peptide X (e.g., a bombinin or magainin analog)

  • Vehicle control (e.g., sterile saline)

  • Positive control (e.g., Temozolomide)

  • Cell culture reagents

  • Animal housing and monitoring equipment

  • Calipers for tumor measurement

Methodology:

  • Cell Culture: Human glioma cells are cultured under standard conditions.

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Tumor Cell Implantation: A suspension of glioma cells (e.g., 5 x 10^6 cells in 100 µL of saline) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomly assigned to treatment groups:

    • Vehicle Control

    • Peptide X (various doses)

    • Positive Control

  • Drug Administration: The treatment is administered as per the study design (e.g., intraperitoneal injection, daily for 14 days).

  • Efficacy Evaluation: Tumor volume and body weight are measured throughout the study. At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Toxicity Assessment: Animal well-being is monitored daily. Organ tissues may be collected for histopathological analysis to assess any potential toxicity.

  • Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the observed effects.

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.

Proposed Membranolytic Mechanism of this compound cluster_0 Extracellular Space cluster_1 Cancer Cell Membrane cluster_2 Intracellular Space Maximin_H5 This compound Peptide Membrane Phospholipid Bilayer Maximin_H5->Membrane 1. Electrostatic Interaction and Binding Pore_Formation Pore Formation Membrane->Pore_Formation 2. Peptide Aggregation and Insertion Cell_Death Cell Lysis and Death Pore_Formation->Cell_Death 3. Disruption of Ion Gradient and Membrane Integrity

Caption: Proposed membranolytic action of this compound on cancer cells.

General Workflow for In Vivo Validation of Anticancer Peptides Start Start: Hypothesis (Peptide has anticancer activity) Cell_Culture 1. In Vitro Cell Culture (Human Cancer Cell Line) Start->Cell_Culture Animal_Model 2. Animal Model Preparation (Immunocompromised Mice) Cell_Culture->Animal_Model Tumor_Implantation 3. Tumor Cell Implantation (Xenograft Formation) Animal_Model->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Administration of Peptide/Controls Randomization->Treatment Data_Collection 7. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint 8. Study Endpoint and Tissue Collection Data_Collection->Endpoint Analysis 9. Data Analysis and Interpretation Endpoint->Analysis Conclusion Conclusion: Efficacy and Toxicity Profile Analysis->Conclusion

Caption: A generalized experimental workflow for in vivo studies.

References

A Comparative Guide to the Membranolytic Mechanisms of Antimicrobial Peptides: Maximin H5, Magainin 2, and Melittin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the membranolytic mechanisms of three well-characterized antimicrobial peptides (AMPs): Maximin H5, Magainin 2, and Melittin. By presenting their mechanisms of action, comparative quantitative data, and detailed experimental protocols, this document aims to serve as a valuable resource for the scientific community engaged in the research and development of novel antimicrobial agents.

Introduction to Antimicrobial Peptides

Antimicrobial peptides are a diverse class of naturally occurring molecules that serve as a first line of defense against invading pathogens in a wide range of organisms. Their primary mode of action often involves the disruption of microbial cell membranes, leading to cell death. This direct physical mechanism is considered a significant advantage over traditional antibiotics, as it is less likely to induce microbial resistance. Understanding the specific membranolytic mechanisms of different AMPs is crucial for the rational design of new therapeutic agents with improved efficacy and selectivity.

This guide focuses on three prominent α-helical AMPs:

  • This compound: An anionic peptide isolated from the skin of the Chinese red-bellied toad Bombina maxima.[1]

  • Magainin 2: A cationic peptide discovered in the skin of the African clawed frog Xenopus laevis.[2][3]

  • Melittin: A major component of honeybee venom, known for its potent lytic activity.[4][5]

Mechanisms of Membranolytic Action

The membranolytic activity of AMPs is generally categorized into three primary models: the carpet model, the toroidal pore model, and the barrel-stave model.

The Carpet Model

In the carpet model, the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer.[6] This accumulation disrupts the membrane's integrity, leading to its collapse and the formation of micelles, without the formation of discrete pores.[6] this compound is predominantly thought to act via this mechanism.[1]

cluster_0 Initial Interaction cluster_1 Carpet Formation cluster_2 Membrane Disruption Peptides Peptides in Solution Membrane_Surface Bacterial Membrane Peptides->Membrane_Surface Electrostatic Attraction Carpet Peptide Carpet on Membrane Surface Membrane_Surface->Carpet Accumulation Disrupted_Membrane Membrane Collapse & Micellization Carpet->Disrupted_Membrane Destabilization

Carpet Model Mechanism

The Toroidal Pore Model

The toroidal pore model involves the insertion of peptides into the lipid bilayer, inducing the lipids to bend inward, creating a pore where both the peptides and the lipid headgroups line the channel.[4][7] This model is characteristic of Magainin 2's activity.[8][9]

cluster_0 Peptide Binding cluster_1 Pore Formation cluster_2 Cell Lysis Peptide_Monomers Peptide Monomers Membrane Lipid Bilayer Peptide_Monomers->Membrane Binding Pore_Complex Peptide-Lipid Pore Complex Membrane->Pore_Complex Lipid Bending & Peptide Insertion Lysis Leakage of Cellular Contents Pore_Complex->Lysis Pore Formation

Toroidal Pore Model

The Barrel-Stave Model

In the barrel-stave model, peptides insert perpendicularly into the membrane and aggregate to form a pore resembling the staves of a barrel.[4][10] The hydrophobic regions of the peptides face the lipid core of the membrane, while the hydrophilic regions line the aqueous channel.[4][10] Melittin is often associated with a mechanism that can include features of this model, although its action is complex and can also involve toroidal pore formation.[4]

cluster_0 Peptide Insertion cluster_1 Pore Assembly cluster_2 Ion Leakage Peptide_Helices α-Helical Peptides Lipid_Bilayer Cell Membrane Peptide_Helices->Lipid_Bilayer Perpendicular Insertion Barrel_Pore Barrel-Stave Pore Lipid_Bilayer->Barrel_Pore Aggregation Cell_Death Ion Efflux & Cell Death Barrel_Pore->Cell_Death Channel Formation

Barrel-Stave Model

Quantitative Comparison of Peptide Activity

The following tables summarize the antimicrobial and hemolytic activities of this compound, Magainin 2, and Melittin. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

PeptideOrganismMIC (µM)
Maximin H5c E. coli90[11]
P. aeruginosa90[11]
Magainin 2 E. coli4-8
S. aureus2-4
P. aeruginosa>64
Melittin E. coli2-4[12]
S. aureus2-4[12]
P. aeruginosa4-8[12]
K. pneumoniae32-64[12]
A. baumannii4-8[12]
Hemolytic Activity (HC50)

The HC50 value represents the peptide concentration required to cause 50% lysis of red blood cells, a measure of cytotoxicity against mammalian cells.

PeptideHC50 (µM)
This compound >100
Magainin 2 >100
Melittin ~3.5

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and comparison of results.

Hemolysis Assay

This assay measures the ability of a peptide to lyse red blood cells (RBCs).

Materials:

  • Freshly drawn human or animal blood with anticoagulant (e.g., EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) for positive control (100% lysis)

  • Peptide stock solutions of known concentrations

  • 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer (plate reader)

Procedure:

  • RBC Preparation:

    • Centrifuge the blood at 500 x g for 10 minutes.[13]

    • Aspirate and discard the supernatant (plasma and buffy coat).

    • Wash the RBC pellet by resuspending in 5-10 volumes of cold PBS and centrifuging at 500 x g for 5 minutes. Repeat this step three times.[13]

    • After the final wash, resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).

  • Assay:

    • Add 100 µL of the 2% RBC suspension to each well of a 96-well plate.

    • Add 100 µL of the peptide solution at various concentrations to the sample wells.

    • For the negative control (0% lysis), add 100 µL of PBS.

    • For the positive control (100% lysis), add 100 µL of 1% Triton X-100.

    • Incubate the plate at 37°C for 1 hour.[14]

  • Measurement:

    • Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.[15]

    • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottomed 96-well plate.

    • Measure the absorbance of the supernatant at 415 nm or 540 nm, which corresponds to the release of hemoglobin.[14]

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

cluster_prep RBC Preparation cluster_assay Assay Setup cluster_measure Measurement & Analysis start Collect Blood centrifuge1 Centrifuge (500g, 10 min) start->centrifuge1 wash Wash RBCs with PBS (3x) centrifuge1->wash resuspend Resuspend to 2% in PBS wash->resuspend plate_rbc Add 100µL RBCs to wells resuspend->plate_rbc add_peptides Add Peptide Dilutions plate_rbc->add_peptides add_controls Add Positive/Negative Controls plate_rbc->add_controls incubate Incubate (37°C, 1h) add_peptides->incubate add_controls->incubate centrifuge2 Centrifuge Plate (1000g, 10 min) incubate->centrifuge2 transfer Transfer Supernatant centrifuge2->transfer read_abs Read Absorbance (415/540 nm) transfer->read_abs calculate Calculate % Hemolysis read_abs->calculate

Hemolysis Assay Workflow

Liposome (B1194612) Leakage Assay (Calcein Leakage)

This assay assesses the ability of a peptide to disrupt model lipid membranes (liposomes) by measuring the release of an encapsulated fluorescent dye.

Materials:

  • Lipids (e.g., POPC, POPG) in chloroform (B151607)

  • Calcein (B42510)

  • HEPES buffer (or other suitable buffer)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Fluorometer (plate reader)

  • Triton X-100 (0.1% v/v)

Procedure:

  • Liposome Preparation:

    • Prepare a thin lipid film by evaporating the chloroform from a lipid solution under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours.

    • Hydrate the lipid film with a solution of self-quenching calcein (e.g., 50-80 mM in HEPES buffer) by vortexing.[5]

    • Subject the lipid suspension to several freeze-thaw cycles.

    • Extrude the liposome suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).

    • Separate the calcein-loaded liposomes from the unencapsulated dye using a size-exclusion chromatography column.[7]

  • Leakage Assay:

    • Dilute the liposome suspension in buffer to a suitable final lipid concentration in a 96-well plate.

    • Add the peptide solutions at various concentrations to the wells.

    • Monitor the increase in fluorescence intensity over time at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.

    • After the desired incubation time, add Triton X-100 to each well to lyse all liposomes and obtain the maximum fluorescence signal (100% leakage).

  • Calculation:

    • Calculate the percentage of calcein leakage using the following formula: % Leakage = [(Ft - F0) / (Fmax - F0)] x 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after adding Triton X-100.[16]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of peptides in different environments (e.g., aqueous solution vs. in the presence of lipid vesicles).

Materials:

  • CD spectropolarimeter

  • Quartz cuvette (e.g., 1 mm path length)

  • Peptide stock solution

  • Buffer (e.g., phosphate (B84403) buffer)

  • Liposome suspension

  • Trifluoroethanol (TFE) as a positive control for α-helix formation

Procedure:

  • Sample Preparation:

    • Prepare peptide solutions in the desired solvent (e.g., buffer, TFE-buffer mixture, or liposome suspension) at a known concentration.

  • Data Acquisition:

    • Record the CD spectra in the far-UV region (e.g., 190-260 nm) at a controlled temperature.[17]

    • Acquire multiple scans and average them to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the solvent alone and subtract it from the peptide spectra.

  • Data Analysis:

    • Analyze the corrected CD spectra. α-helical structures typically show characteristic negative bands at ~208 nm and ~222 nm and a positive band at ~192 nm.[18] β-sheet structures show a negative band around 217 nm.[18]

    • Use deconvolution software to estimate the percentage of different secondary structure elements.

Conclusion

This compound, Magainin 2, and Melittin represent a spectrum of membranolytic activities and mechanisms. This compound, with its "carpet" mechanism and low hemolytic activity, presents an interesting profile for development. Magainin 2, acting via the "toroidal pore" model, also demonstrates a degree of selectivity for bacterial membranes. In contrast, Melittin, while a potent antimicrobial, exhibits high cytotoxicity, limiting its systemic therapeutic potential. The choice of peptide for further research and development will depend on the specific application and the desired balance between antimicrobial efficacy and host cell toxicity. The experimental protocols provided herein offer a standardized framework for the comparative evaluation of these and other novel antimicrobial peptides.

References

Maximin H5: A Targeted Approach to Cancer Therapy by Selectively Targeting Malignant Cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the anticancer peptide Maximin H5 with other lytic peptides, highlighting its specificity for cancer cells over healthy cells through experimental data and mechanistic insights.

Researchers in oncology and drug development are continually seeking novel therapeutic agents that can selectively eradicate cancer cells while minimizing damage to healthy tissues. In this context, antimicrobial peptides (AMPs) have emerged as a promising class of molecules. Among them, this compound, a peptide originally isolated from the skin secretions of the toad Bombina maxima, has demonstrated significant potential due to its preferential cytotoxicity towards cancer cells. This guide provides a comprehensive comparison of this compound with other anticancer peptides, supported by experimental data, to validate its specificity.

Mechanism of Action: Exploiting a Key Difference in Cell Membranes

The selective action of this compound and similar anticancer peptides stems from a fundamental difference between the cell membranes of cancerous and healthy cells. Cancer cell membranes exhibit a higher concentration of negatively charged phospholipids, particularly phosphatidylserine (B164497) (PS), on their outer leaflet compared to normal cells, where PS is typically confined to the inner leaflet.[1][2] This creates a net negative charge on the surface of cancer cells, which facilitates the electrostatic attraction and binding of cationic peptides like this compound.

Upon binding, this compound undergoes a conformational change, adopting an α-helical structure that allows it to insert into and disrupt the cell membrane.[3][4] This membranolytic action leads to the formation of pores or the complete disintegration of the membrane, ultimately causing cell death.[3][5]

dot

This compound Mechanism of Action cluster_0 This compound Interaction with Cell Membranes Maximin_H5 This compound Peptide Cancer_Cell_Membrane Cancer Cell Membrane (High Phosphatidylserine) Maximin_H5->Cancer_Cell_Membrane Electrostatic Attraction Healthy_Cell_Membrane Healthy Cell Membrane (Low Phosphatidylserine) Maximin_H5->Healthy_Cell_Membrane Weak Interaction Membrane_Disruption Membrane Disruption (Pore Formation) Cancer_Cell_Membrane->Membrane_Disruption No_Interaction Minimal Interaction Healthy_Cell_Membrane->No_Interaction Cell_Death Cancer Cell Death Membrane_Disruption->Cell_Death Cell_Viability Healthy Cell Viability Maintained No_Interaction->Cell_Viability

Caption: Mechanism of this compound's selective action on cancer cells.

Comparative Cytotoxicity: this compound vs. Other Anticancer Peptides

The efficacy and specificity of this compound are best understood through a comparative analysis of its cytotoxic effects on various cell lines. The following tables summarize the available experimental data, comparing this compound with other well-known anticancer peptides such as Magainin II and Aurein 1.2. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a peptide required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency.

PeptideCancer Cell LineCell TypeIC50 / EC50 (µM)Healthy Cell LineCell TypeCytotoxicityReference
This compound T98GGlioblastoma125SVGp12Glial CellsLow[2][3]
Magainin II RT4Bladder Carcinoma198.1 (average)Murine & Human FibroblastsFibroblastsNot affected at tested concentrations[1][5]
647VBladder Carcinoma[1][5]
486PBladder Carcinoma[1][5]
Magainin A SCLC cell linesSmall Cell Lung Cancer8.64 (average)Human FibroblastsFibroblasts21.1 (average)[6]
Magainin G SCLC cell linesSmall Cell Lung Cancer8.82 (average)Human FibroblastsFibroblasts29.2 (average)[6]
Aurein 1.2 H838Non-small-cell Lung Cancer26.94---[7]
MCF-7Breast Cancer----[7]
U251MGGlioblastoma38.41---[7]

Hemolytic Activity: A Measure of Safety

A crucial aspect of any potential therapeutic agent is its safety profile. For anticancer peptides, hemolytic activity—the ability to rupture red blood cells (erythrocytes)—is a key indicator of non-specific cytotoxicity. Low hemolytic activity is highly desirable as it suggests that the peptide is less likely to cause damage to healthy blood cells.

PeptideConcentration (µg/ml)Hemolysis (%)Reference
Maximin (from B. kavirensis) 100< 5.5[8]
Aurein 1.2 -Low[9]
Citropin 1.1 -Low[10]
Magainin II -Low[11]

Note: Data for this compound specifically was not available. The data presented is for a maximin peptide from a different species, which suggests that peptides of this family may have low hemolytic activity.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Add varying concentrations of the anticancer peptide to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

dot

MTT Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Peptide Add anticancer peptide Incubate_24h->Add_Peptide Incubate_Treatment Incubate (e.g., 48h) Add_Peptide->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate cell viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining cytotoxicity using the MTT assay.

Hemolysis Assay

This assay measures the amount of hemoglobin released from red blood cells upon exposure to a substance, indicating its lytic activity.

Protocol:

  • Blood Collection: Obtain fresh human or animal blood in tubes containing an anticoagulant.

  • Erythrocyte Isolation: Centrifuge the blood to separate the plasma and buffy coat. Wash the red blood cells (RBCs) multiple times with a phosphate-buffered saline (PBS) solution.

  • RBC Suspension: Prepare a 2-5% (v/v) suspension of RBCs in PBS.

  • Peptide Incubation: Mix the RBC suspension with various concentrations of the peptide in a 96-well plate. Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Supernatant Analysis: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

Apoptotic Signaling Pathway

While the primary mechanism of this compound is membranolytic, some anticancer peptides can also induce apoptosis, a programmed form of cell death. The disruption of the cell membrane can lead to an influx of ions and the release of intracellular components, which may trigger downstream apoptotic signaling cascades. This often involves the activation of caspases, a family of proteases that execute the apoptotic process. The intrinsic pathway, involving the mitochondria, is a common route for apoptosis induction.

dot

Potential Apoptotic Signaling Pathway Membrane_Disruption Membrane Disruption by this compound Ion_Influx Ion Influx (e.g., Ca2+) Membrane_Disruption->Ion_Influx Mitochondrial_Stress Mitochondrial Stress Ion_Influx->Mitochondrial_Stress Cytochrome_c_Release Cytochrome c Release Mitochondrial_Stress->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation Cytochrome_c_Release->Apoptosome_Formation Caspase9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

References

Reproducibility of Anti-Biofilm Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reliability and reproducibility of anti-biofilm assays is paramount for generating robust and comparable data. This guide provides a comparative overview of the Maximin H5 anti-biofilm assay, which often utilizes the Calgary Biofilm Device (CBD), and other commonly employed methods such as the crystal violet and resazurin-based assays.

The selection of an appropriate anti-biofilm assay is a critical decision in the development of novel antimicrobial agents. Variability in experimental protocols and inherent differences in assay methodologies can lead to significant discrepancies in results between laboratories. This guide aims to shed light on the reproducibility of these key assays, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Comparative Analysis of Anti-Biofilm Assay Reproducibility

The reproducibility of an assay is a measure of the consistency of results obtained across different laboratories. An interlaboratory study conducted on various biofilm quantification methods for Staphylococcus aureus provides valuable insights into their respective reproducibility. The reproducibility is often expressed as the reproducibility standard deviation (SR), with a lower value indicating higher reproducibility.

Assay MethodPrincipleReproducibility (SR)Key AdvantagesKey Limitations
This compound (MBEC Assay via Calgary Biofilm Device) Determines the minimum concentration of an antimicrobial agent required to eradicate a biofilm grown on standardized pegs.Not directly reported, but the Calgary Biofilm Device is designed for high reproducibility, forming 96 equivalent biofilms.[1][2][3]High throughput, provides both MBIC and MBEC values, mimics biofilm growth on surfaces.[1][4]Requires specialized equipment (Calgary Biofilm Device).
Crystal Violet Assay Stains the total biofilm biomass, including live and dead cells and the extracellular matrix.0.44Simple, inexpensive, and widely used for screening.Can be prone to high variability and does not distinguish between live and dead cells.[5]
Resazurin-Based Assay Measures the metabolic activity of viable cells within the biofilm through the reduction of resazurin (B115843).0.53Specifically quantifies viable cells, can be used for kinetic measurements.[6]Signal can be influenced by the number of metabolically active cells and may not correlate directly with total biomass.[7]
Plate Counts (CFU) Determines the number of viable bacterial cells within a biofilm by plating serial dilutions.0.92Considered a gold standard for quantifying viable bacteria.Labor-intensive, time-consuming, and can have high variability.

Quantitative Comparison of Anti-Biofilm Agents

To provide context for the efficacy of this compound, the following table presents its anti-biofilm activity alongside other well-characterized antimicrobial agents against Pseudomonas aeruginosa.

CompoundAssay MethodTarget OrganismMBIC (µM)MBEC (µM)Reference
This compound-Cys-PEG 5 kDa MBEC Assay (Calgary Biofilm Device)P. aeruginosa300500[8][9]
Ciprofloxacin Crystal Violet Inhibition AssayP. aeruginosa ATCC 27853> 4x MICNot Reported[10]
LL-37 Crystal Violet Inhibition AssayP. aeruginosa PAO1~1 µg/mL (~0.22 µM)Not Reported[2]

Note: Direct comparison of potency can be challenging due to variations in assay conditions, bacterial strains, and the specific derivatives of the compounds used.

Experimental Protocols

This compound Anti-Biofilm Assay (MBEC Assay using Calgary Biofilm Device)

This protocol is adapted for determining the Minimum Biofilm Eradication Concentration (MBEC) and Minimum Biofilm Inhibitory Concentration (MBIC).

  • Biofilm Formation:

    • An inoculum of the target microorganism is prepared and standardized.

    • The sterile Calgary Biofilm Device (CBD) lid, with its 96 pegs, is placed into a 96-well plate containing the bacterial inoculum in a suitable growth medium.

    • The device is incubated on a rocking table to facilitate uniform biofilm formation on the pegs.[1]

  • Antimicrobial Challenge (for MBEC):

    • After incubation, the peg lid is rinsed to remove planktonic bacteria.

    • The lid is then transferred to a 96-well plate containing serial dilutions of the antimicrobial agent (e.g., this compound).

    • This "challenge plate" is incubated for a specified period.

  • Recovery and Viability Assessment:

    • Following the challenge, the peg lid is rinsed again to remove residual antimicrobial agent.

    • The lid is then placed into a "recovery plate" containing fresh growth medium.

    • The recovery plate is incubated to allow any surviving bacteria on the pegs to grow.

    • The MBEC is determined as the lowest concentration of the antimicrobial that prevents bacterial growth in the recovery plate, which can be assessed by measuring turbidity.[11]

  • MBIC Determination:

    • To determine the MBIC, the antimicrobial agent is added to the initial inoculum before the biofilm is formed on the pegs. The lowest concentration that inhibits biofilm formation is the MBIC.[11]

Crystal Violet Biofilm Assay
  • Biofilm Formation:

    • A standardized bacterial suspension is added to the wells of a 96-well microtiter plate.

    • The plate is incubated to allow for biofilm formation.

  • Washing:

    • The planktonic (free-floating) bacteria are gently removed from the wells.

    • The wells are washed carefully with a buffer (e.g., PBS) to remove any remaining non-adherent bacteria.[12]

  • Staining:

    • A 0.1% crystal violet solution is added to each well to stain the biofilm.[8][12]

    • The plate is incubated at room temperature.

  • Washing and Solubilization:

    • The excess crystal violet is removed, and the wells are washed again.

    • The stained biofilm is then solubilized by adding a solvent such as 30% acetic acid or ethanol.[12]

  • Quantification:

    • The absorbance of the solubilized crystal violet is measured using a microplate reader at a wavelength of 570-595 nm. The absorbance is proportional to the biofilm biomass.[8]

Resazurin-Based Biofilm Assay
  • Biofilm Formation:

    • Biofilms are grown in a 96-well microtiter plate as described for the crystal violet assay.

  • Washing:

    • Planktonic bacteria are removed, and the biofilms are washed.

  • Resazurin Staining:

    • A resazurin solution is added to each well containing the biofilm.[6]

    • The plate is incubated in the dark. Metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.

  • Quantification:

    • The fluorescence is measured using a microplate reader with an excitation wavelength of around 560 nm and an emission wavelength of around 590 nm.[11] The fluorescence intensity is proportional to the number of viable cells.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the workflow of the this compound anti-biofilm (MBEC) assay.

MBEC_Workflow cluster_prep Preparation cluster_formation Biofilm Formation cluster_challenge Antimicrobial Challenge cluster_recovery Recovery & Analysis Inoculum Standardized Bacterial Inoculum Preparation Incubation Incubate on Rocker (e.g., 24h, 37°C) Inoculum->Incubation CBD Sterile Calgary Biofilm Device CBD->Incubation Rinse1 Rinse Pegs (remove planktonic cells) Incubation->Rinse1 Challenge Transfer to Plate with Serial Dilutions of This compound Rinse1->Challenge IncubateChallenge Incubate (e.g., 24h, 37°C) Challenge->IncubateChallenge Rinse2 Rinse Pegs (remove -antimicrobial) IncubateChallenge->Rinse2 Recovery Transfer to Plate with Fresh Medium Rinse2->Recovery IncubateRecovery Incubate (e.g., 24h, 37°C) Recovery->IncubateRecovery Analysis Measure Turbidity to Determine MBEC IncubateRecovery->Analysis

Caption: Workflow of the Minimum Biofilm Eradication Concentration (MBEC) assay.

References

Statistical analysis and validation of Maximin H5 experimental data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis and validation of Maximin H5 experimental data. It offers an objective comparison of its performance against other well-known antimicrobial peptides (AMPs) and includes detailed experimental protocols and visualizations to support further research and development.

This compound, an anionic antimicrobial peptide isolated from the skin secretions of the toad Bombina maxima, has demonstrated significant antimicrobial and anticancer activities.[1] Its unique properties, including its efficacy against a range of pathogens and its membranolytic mechanism of action, position it as a promising candidate for novel therapeutic development. This guide delves into the quantitative data supporting its efficacy, compares it with other prominent AMPs, and provides the necessary experimental frameworks for its evaluation.

Performance Comparison of Antimicrobial Peptides

The following tables summarize the antimicrobial and cytotoxic activities of this compound and a selection of other well-characterized antimicrobial peptides: LL-37, Magainin 2, and Nisin. These peptides were chosen for their established roles in antimicrobial research and their diverse origins and mechanisms of action.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data presented below is a compilation from various studies and highlights the comparative efficacy of these peptides against common bacterial strains.

PeptideTarget OrganismMIC (µM)Reference
This compound (MH5C-Cys-PEG 5 kDa) Escherichia coli40[2]
Pseudomonas aeruginosa40[2]
Staphylococcus aureus80[1]
LL-37 Escherichia coli<10 µg/mL[3]
Pseudomonas aeruginosa<10 µg/mL[3]
Staphylococcus aureus<10 µg/mL[3]
Magainin 2 Acinetobacter baumannii (drug-resistant)2[4]
Acinetobacter baumannii (standard strain)4[4]
Nisin Oenococcus oeni12.5 µg/mL (equivalent)[5]
Clostridium difficile1.09 ± 0.38 mg/L[6]
Clostridium sporogenes1.11 ± 0.48 mg/L[6]
Biofilm Inhibition and Eradication

Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antibiotics. The ability of an AMP to inhibit biofilm formation or eradicate existing biofilms is a critical measure of its potential therapeutic value.

PeptideActivityTarget OrganismConcentration (µM)Reference
This compound (MH5C-Cys-PEG 5 kDa) MBICE. coli, P. aeruginosa300[2]
MBECE. coli, P. aeruginosa500[2]
LL-37 Biofilm InhibitionS. aureus, P. aeruginosaNot specified[7]
Biofilm DisruptionS. aureus, P. aeruginosaNot specified[7]
Magainin 2 Biofilm InhibitionA. baumannii (drug-resistant)4[4]

MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration

Cytotoxicity

A crucial aspect of drug development is assessing the toxicity of a compound to host cells. The following table presents data on the cytotoxic effects of this compound and its counterparts.

PeptideCell LineCytotoxicity MetricValue (µM)Reference
This compound (MH5N) T98G (glioma)EC50125
LL-37 Human erythrocytesHemolytic activityInduces hemolysis[8]
NIH-3T3 fibroblastsCytotoxicityNot toxic below 75 µg/mL (GF-17) / 150 µg/mL (FK-16)[8]
Magainin 2 HaCaT cellsCytotoxicityNot cytotoxic[4]
Hemolytic activityNo hemolytic activity[4]
Nisin ToxicityLow toxicity[6]

Experimental Protocols and Workflows

To ensure the reproducibility and validation of experimental data, detailed methodologies for key assays are provided below. These protocols are based on established standards for antimicrobial peptide evaluation.

Minimum Inhibitory Concentration (MIC) Assay Protocol

This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial peptide.

1. Preparation of Bacterial Inoculum:

  • From a fresh agar (B569324) plate, select 3-5 colonies of the test microorganism.

  • Inoculate the colonies into 5 mL of Mueller-Hinton Broth (MHB).

  • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately equivalent to a 0.5 McFarland standard).

  • Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[9]

2. Preparation of Peptide Dilutions:

  • Prepare a stock solution of the antimicrobial peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

  • Perform serial two-fold dilutions of the peptide stock solution in a 96-well polypropylene (B1209903) plate to achieve a range of desired concentrations.[10]

3. Assay Procedure:

  • Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.[9]

  • Add the serially diluted peptide solutions to the corresponding wells.

  • Include a positive control (bacteria without peptide) and a negative control (broth only) on each plate.

  • Incubate the plate at 37°C for 18-24 hours.[10]

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the peptide that results in no visible growth of the bacteria.[11] Growth inhibition can be assessed visually or by measuring the optical density at 600 nm.[9]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Mid-log phase) Inoculation Inoculation of 96-well plate Bacterial_Culture->Inoculation Diluted to 5x10^5 CFU/mL Peptide_Stock Peptide Stock Solution Dilution Serial Dilution of Peptide Peptide_Stock->Dilution Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Determination MIC Determination (Visual/OD600) Incubation->MIC_Determination

MIC Assay Experimental Workflow
Cytotoxicity Assay Protocol (Neutral Red Assay)

This protocol describes a common method for assessing the cytotoxicity of a peptide on a mammalian cell line.

1. Cell Culture and Seeding:

  • Culture the desired mammalian cell line (e.g., HaCaT, HEK293) in the appropriate complete medium in a humidified atmosphere of 5% CO2 at 37°C.

  • Seed the cells onto a 96-well plate at a density of 5,000 cells/well in 0.1 mL of complete medium.[12]

  • Incubate for 20-24 hours to allow for cell attachment.[12]

2. Peptide Treatment:

  • Prepare serial dilutions of the antimicrobial peptide in the cell culture medium.

  • Remove the old medium from the cells and add the peptide solutions at various concentrations to the wells.

  • Include a positive control (e.g., Triton X-100) and a negative control (medium only).

  • Incubate the cells with the peptide for a specified period (e.g., 24 hours).[12]

3. Neutral Red Staining:

  • After incubation, remove the peptide-containing medium.

  • Add 200 µL of neutral red solution (e.g., 33 µg/mL) to each well and incubate for two hours at 37°C.[13]

  • Remove the dye solution and rinse the cells three times with a balanced salt solution.[13]

4. Dye Extraction and Quantification:

  • Add 200 µL of a glacial acetic acid solution to each well to extract the dye from the viable cells.[13]

  • Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the negative control.

Cytotoxicity_Workflow cluster_cell_prep Cell Preparation cluster_treatment Peptide Treatment cluster_staining_quant Staining & Quantification Cell_Culture Mammalian Cell Culture Cell_Seeding Seed cells in 96-well plate Cell_Culture->Cell_Seeding Treatment Treat cells with peptide Cell_Seeding->Treatment Peptide_Dilution Serial Dilution of Peptide Peptide_Dilution->Treatment Incubation Incubation Treatment->Incubation Staining Neutral Red Staining Incubation->Staining Quantification Absorbance Measurement Staining->Quantification

Cytotoxicity Assay Workflow

Mechanism of Action: A Membranolytic Pathway

This compound, like many other antimicrobial peptides, exerts its bactericidal effects through a membranolytic mechanism. The "carpet model" is the most accepted mechanism of action for this compound.[14] This model proposes that the peptide accumulates on the surface of the bacterial membrane, forming a "carpet-like" layer. Once a critical concentration is reached, the peptide disrupts the membrane integrity, leading to cell lysis.

The membranolytic action is a multi-step process:

  • Electrostatic Attraction: Cationic AMPs are initially attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Membrane Insertion and Destabilization: The peptide then inserts into the lipid bilayer, causing a disruption of the membrane's structure and function.

  • Pore Formation/Membrane Disruption: This disruption can lead to the formation of pores or a more general destabilization of the membrane, resulting in the leakage of intracellular contents and ultimately, cell death.

Membranolytic_Pathway AMP Antimicrobial Peptide (e.g., this compound) Electrostatic_Interaction Electrostatic Interaction AMP->Electrostatic_Interaction Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Bacterial_Membrane->Electrostatic_Interaction Membrane_Insertion Peptide Insertion into Lipid Bilayer Electrostatic_Interaction->Membrane_Insertion Membrane_Disruption Membrane Disruption (Carpet Model) Membrane_Insertion->Membrane_Disruption Pore_Formation Pore Formation/ Permeabilization Membrane_Disruption->Pore_Formation Cell_Lysis Cell Lysis and Death Pore_Formation->Cell_Lysis

Membranolytic Mechanism of Action

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Maximin H5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant work environment. This document provides a comprehensive guide to the safe handling and disposal of Maximin H5, an antimicrobial peptide. Adherence to these procedures is vital for minimizing risks and preventing environmental contamination.

Immediate Safety and Handling Precautions

Before commencing any disposal protocol, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). As a laboratory chemical, the primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Skin and Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If aerosolization is possible, a suitable respirator may be necessary.To prevent inhalation.

Spill and Accidental Release Measures

In the event of a spill, the following steps should be taken to minimize exposure and environmental contamination:

  • Evacuate Personnel : Ensure all non-essential personnel leave the immediate spill area.

  • Ensure Ventilation : If safe to do so, increase ventilation in the area.

  • Containment : Prevent the spill from spreading or entering drains.

  • Cleanup : Absorb the spill with an inert, non-combustible absorbent material. Collect the material in a suitable, sealed container for disposal as chemical waste.

  • Decontamination : Clean the spill area thoroughly with an appropriate decontaminating agent.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department. Do not dispose of this peptide down the drain or in general waste.

  • Waste Collection and Storage :

    • Containerize : Place waste this compound, whether in solid (lyophilized) or solution form, into a clearly labeled, compatible, and sealed container.

    • Labeling : The container must be labeled with "Hazardous Waste," the full chemical name "Waste this compound," and any associated hazards. The date when the waste was first added to the container should also be included.

    • Segregation : Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Contact for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

  • Documentation :

    • Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the specific neutralization or deactivation of this compound for disposal purposes. The primary and recommended disposal method remains incineration by a licensed waste disposal facility.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste Generated spill Is there a spill? start->spill collect_spill Contain and clean up spill. Collect waste in a labeled, sealed container. spill->collect_spill Yes collect_waste Place waste in a designated, labeled, and sealed chemical waste container. spill->collect_waste No store Store segregated waste in a designated, secure area. collect_spill->store collect_waste->store contact Contact Environmental Health & Safety (EH&S) or licensed waste contractor. store->contact document Complete all required waste disposal documentation. contact->document end End: Waste collected for approved disposal. document->end

Caption: Workflow for the safe disposal of this compound.

Safeguarding Your Research: Essential Protective Measures for Handling Maximin H5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of therapeutic compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of Maximin H5, an antimicrobial peptide derived from the toad Bombina maxima.[1] Adherence to these protocols is crucial for ensuring personal safety and maintaining the integrity of your research.

This compound is recognized for its antimicrobial and potential anticancer properties, which are attributed to its ability to disrupt cell membranes.[2][3][4] While specific hazard data for this compound is not fully established, it should be handled as a potentially hazardous chemical.[5] The following guidelines are based on best practices for handling peptides in a laboratory setting.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[5][6]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.[5]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[5]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide.[5]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[5]
Respiratory Protection Respirator / Dust MaskRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[5][6]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.[5]

Operational Plan: From Receipt to Disposal

Proper handling, storage, and disposal are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Receiving and Storage:

  • Upon receipt, inspect packages for damage and verify the contents.

  • Store lyophilized this compound in a tightly sealed container at -20°C or colder for long-term storage.[7][8]

  • For short-term use, refrigeration at 4°C is acceptable.[8]

  • Allow the container to reach room temperature in a desiccator before opening to prevent moisture absorption, which can reduce peptide content and stability.[8]

Handling and Preparation of Solutions:

  • When working with the lyophilized powder, handle it in a well-ventilated area, preferably a fume hood, to avoid inhalation.[9]

  • To reconstitute, use an appropriate solvent. The solubility of peptides can vary, so it may be necessary to test different solvents. For neutral or hydrophobic peptides, organic solvents like DMSO or DMF can be used, followed by slow dilution into an aqueous buffer.[8][9]

  • Avoid repeated freeze-thaw cycles of solutions. It is recommended to create single-use aliquots and store them at -20°C or -80°C.[9]

Disposal Plan: All materials contaminated with this compound must be disposed of as hazardous waste in accordance with federal, state, and local environmental regulations.[7]

Waste TypeDisposal Procedure
Solid Waste Collect all contaminated materials (e.g., pipette tips, gloves, vials) in a designated, clearly labeled, and leak-proof hazardous waste container.[6]
Liquid Waste Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled container for chemical waste. Do not dispose of down the drain.[6]

Experimental Workflow for Handling this compound

The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_exp Experimentation cluster_disposal Disposal A Receive and Inspect This compound Shipment B Store Lyophilized Peptide at -20°C or below A->B C Equilibrate to Room Temperature in Desiccator B->C D Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C->D E Weigh Lyophilized Powder in Ventilated Hood D->E F Reconstitute Peptide with Appropriate Solvent E->F G Prepare Aliquots for Single Use F->G H Store Stock Solution at -20°C or -80°C G->H I Thaw Aliquot for Immediate Use H->I J Perform Experiment I->J K Dispose of Solid Waste in Hazardous Waste Container J->K L Dispose of Liquid Waste in Chemical Waste Container J->L

Safe handling workflow for this compound.

By adhering to these safety protocols, researchers can mitigate risks and create a secure environment for groundbreaking scientific discovery.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.